pyridine-4-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDDANQIMVWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridine-4-thiol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-4-thiol, and its tautomeric form pyridine-4(1H)-thione, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the pyridine (B92270) ring and the thiol/thione functionality, make it a versatile building block for the synthesis of a wide range of compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its thione form, pyridine-4(1H)-thione. The position of this equilibrium is highly dependent on the solvent environment. In dilute solutions and nonpolar solvents, the thiol form is favored. However, in polar solvents and in the solid state, the thione form predominates due to intermolecular hydrogen bonding and greater polarity.[1][2]
Caption: Tautomeric equilibrium between this compound and pyridine-4(1H)-thione.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NS | [3] |
| Molar Mass | 111.17 g/mol | [3] |
| Appearance | Yellow to light yellow crystalline powder | |
| Melting Point | 177 °C (decomposes) | [3] |
| pKa | Not available | |
| Solubility | Soluble in DMSO and methanol. | [4] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data for the predominant thione tautomer.
¹H NMR Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 (broad s) | singlet | 1H | N-H |
| ~7.8 (d) | doublet | 2H | H-2, H-6 |
| ~7.5 (d) | doublet | 2H | H-3, H-5 |
Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.
¹³C NMR Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~177 | C=S (C-4) |
| ~138 | C-2, C-6 |
| ~118 | C-3, C-5 |
Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.
FT-IR Data (Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium, Broad | N-H stretch |
| ~1600 | Strong | C=C stretch (aromatic) |
| ~1150 | Strong | C=S stretch |
| ~800 | Strong | C-H out-of-plane bend |
UV-Vis Data
The UV-Vis spectrum of this compound is sensitive to the solvent, reflecting the tautomeric equilibrium.
| Solvent | λmax (Thiol) (nm) | λmax (Thione) (nm) | Reference(s) |
| Cyclohexane | ~280 | - | [1] |
| Ethanol | - | ~335 | [5] |
| Water | - | ~324 | [4] |
| THF | - | ~360 | [6] |
Experimental Protocols
Synthesis of this compound from 4-Chloropyridine (B1293800) Hydrochloride
This method involves the reaction of a commercially available starting material with a sulfur source.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
A solution of 4-chloropyridine hydrochloride in water is added to a refluxing solution of sodium polysulfide (prepared from sodium sulfide and sulfur).[1]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is acidified with concentrated HCl and heated to digest the precipitated sulfur.
-
The hot solution is filtered to remove sulfur.
-
The filtrate is cooled and neutralized with a strong base (e.g., NaOH) to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.[7][8][9][10][11]
S-Alkylation of this compound
The sulfur atom in this compound is a potent nucleophile and readily undergoes S-alkylation with various electrophiles.
Caption: General workflow for the S-alkylation of this compound.
Procedure:
-
To a solution of this compound in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate, sodium hydride) is added.[10]
-
The mixture is stirred at room temperature to form the thiolate anion.
-
The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at room temperature or heated until completion, as monitored by TLC.[10]
-
The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-(alkylthio)pyridine.
Oxidation to 4,4'-Dipyridyl Disulfide
This compound can be readily oxidized to its corresponding disulfide, 4,4'-dipyridyl disulfide, a useful reagent in its own right.
Caption: General workflow for the oxidation of this compound.
Procedure:
-
This compound is dissolved in a suitable solvent, such as water or an alcohol.
-
An oxidizing agent, such as hydrogen peroxide or iodine, is added to the solution.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product, 4,4'-dipyridyl disulfide, often precipitates from the reaction mixture and can be collected by filtration.[12][13]
-
If the product does not precipitate, it can be isolated by extraction with an organic solvent.
-
The crude disulfide is then purified by recrystallization.
Applications in Drug Development
The this compound scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities.
As Enzyme Inhibitors
Derivatives of this compound have been investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies.
-
Kinase Inhibitors: The pyridine ring can form key hydrogen bonding interactions within the ATP-binding site of kinases, while the thioether linkage allows for the introduction of diverse substituents to target specific regions of the enzyme. This makes this compound derivatives promising candidates for the development of selective kinase inhibitors for cancer therapy.[14][15]
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of enzymes involved in tissue remodeling, and their dysregulation is implicated in diseases like arthritis and cancer. This compound derivatives have been designed to chelate the active site zinc ion of MMPs, leading to their inhibition.[16][17]
-
Cholinesterase Inhibitors: Some pyridine derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This makes them of interest for the treatment of neurodegenerative diseases like Alzheimer's.[7][18]
In Anticancer Drug Design
The pyridine nucleus is a common feature in many approved anticancer drugs.[19] this compound provides a versatile platform for the synthesis of novel anticancer agents. Its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][20]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation is linked to the development of several cancers. Small molecule inhibitors of the Hh pathway are therefore of great interest as potential cancer therapeutics. Pyridyl pyrimidine-based compounds have been identified as potent inhibitors of the Hh pathway, demonstrating the potential of the pyridine scaffold in targeting this critical signaling cascade.[20][21][22][23]
Conclusion
This compound is a valuable and versatile heterocyclic compound with a rich chemistry and a wide range of applications, particularly in the field of drug discovery. Its tautomeric nature, coupled with the nucleophilicity of the sulfur atom, allows for the synthesis of a diverse array of derivatives. The demonstrated biological activities of these derivatives, including enzyme inhibition and anticancer effects, underscore the importance of the this compound scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this important molecule, from its fundamental properties to its practical applications.
References
- 1. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 13. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. EP1362033B1 - Pyridine matrix metalloproteinase inhibitors - Google Patents [patents.google.com]
- 17. Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. explorationpub.com [explorationpub.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CNPY4 inhibits the Hedgehog pathway by modulating membrane sterol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
An In-depth Technical Guide to the Synthesis and Purification of Pyridine-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methods for pyridine-4-thiol, a crucial building block in pharmaceutical and materials science. This document details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to elucidate the chemical processes involved.
Introduction to this compound
This compound, also known as 4-mercaptopyridine, is a heterocyclic organic compound with the chemical formula C₅H₅NS. It exists in a tautomeric equilibrium with its thione form, pyridine-4(1H)-thione. The thiol form is favored in dilute solutions and in solvents capable of hydrogen bonding, while the thione form predominates in polar solvents and at higher concentrations due to self-association. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules and functional materials.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₅NS | [1] |
| Molecular Weight | 111.17 g/mol | [2] |
| Appearance | Colorless to light yellow crystalline solid | [2] |
| Melting Point | 182-189 °C | [3] |
| Boiling Point | 194.0±13.0 °C (Predicted) | [3] |
| Solubility | Moderately soluble in water; Soluble in alcohols (e.g., ethanol, methanol) and DMSO | [2][3] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The most common methods start from readily available precursors such as 4-chloropyridine (B1293800) or pyridine-4-sulfonic acid.
Synthesis from 4-Chloropyridine
The substitution of the chlorine atom in 4-chloropyridine with a sulfur-containing nucleophile is a widely used approach. Two common reagents for this transformation are thiourea (B124793) and sodium hydrosulfide (B80085).
This method involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.
Reaction Scheme:
Caption: Synthesis of this compound from 4-Chloropyridine via a Thiourea Intermediate.
Experimental Protocol:
A detailed experimental protocol for this specific reaction with quantitative data was not found in the provided search results. However, a general procedure based on similar reactions is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine and a molar equivalent of thiourea in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the formation of the isothiouronium salt is complete, add a solution of a base, such as sodium hydroxide, and continue to heat the mixture to hydrolyze the intermediate.
-
Work-up: Cool the reaction mixture and neutralize it with an acid. The product can then be extracted with an organic solvent.
-
Purification: The crude product is then purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Chloropyridine | [4] |
| Reagent | Thiourea | [5] |
| Typical Yield | 61-88% (for similar pyrimidine-thiourea syntheses) | [5] |
| Purity | >95% (after purification) | N/A |
Direct nucleophilic substitution of the chloride with the hydrosulfide anion provides a more direct route to the thiol.
Reaction Scheme:
References
- 1. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Pyridine-4-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-4-thiol (also known as 4-mercaptopyridine). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on a qualitative understanding of its solubility in various organic solvents, the critical influence of tautomerism on its physical properties, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for scientists and researchers, enabling informed decision-making in experimental design, formulation, and chemical synthesis.
Core Concepts: Understanding the Solubility of this compound
This compound is a heterocyclic organic compound with a molecular structure that dictates its solubility behavior. The presence of a polar pyridine (B92270) ring and a thiol (-SH) group, which can engage in hydrogen bonding, suggests a degree of solubility in polar solvents. Conversely, the aromatic ring also imparts some non-polar character.
A crucial aspect governing the solubility and other properties of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione). This equilibrium is significantly influenced by the polarity of the solvent.[1][2][3][4] In polar solvents, the more polar thione tautomer is generally favored, while in non-polar solvents, the thiol form tends to predominate.[1][4] This dynamic equilibrium affects intermolecular interactions and, consequently, the solubility of the compound.
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between this compound and pyridine-4(1H)-thione.
Solubility Profile: A Qualitative Overview
While precise quantitative data is scarce, the available literature provides a qualitative understanding of this compound's solubility in common organic solvents. This information is summarized in the table below.
| Solvent Classification | Solvent | Qualitative Solubility | Reference(s) |
| Polar Protic | Methanol | Moderately Soluble | [5] |
| Ethanol | Moderately Soluble | [5] | |
| Water | Moderately Soluble | [6] | |
| Polar Aprotic | Acetone | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] | |
| Non-Polar | n-Hexane | Very Slightly Soluble | [5] |
| Benzene | Very Slightly Soluble | [5] | |
| Toluene | Soluble |
It is important to note that terms like "soluble" and "moderately soluble" are qualitative. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent of interest, utilizing the widely accepted shake-flask method followed by UV-Vis spectroscopic analysis.
I. Materials and Equipment
-
This compound: High purity grade (>98%)
-
Solvent: HPLC or analytical grade
-
Volumetric flasks and pipettes: Calibrated
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
II. Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted below.
Caption: Experimental workflow for solubility determination.
III. Detailed Procedure
A. Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions from the stock solution to create at least five standard solutions of varying, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. The λmax can be determined by scanning a solution of this compound across a range of UV wavelengths.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.
B. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of glass vials or flasks. An excess is necessary to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
C. Equilibration
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solid in the solvent no longer changes over time.
D. Sample Collection and Preparation
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
E. Analysis and Calculation
-
Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, emphasizing the critical role of its tautomeric equilibrium. While quantitative solubility data is not widely published, the detailed experimental protocol provided herein offers a robust methodology for researchers to determine these values in their laboratories. For professionals in drug development and chemical research, a thorough understanding of these principles and experimental techniques is essential for the successful application of this compound in their work.
References
- 1. This compound [chembk.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pyridine-4(1H)-thione Properties, Uses, Safety, Supplier & Price in China | Reliable Chemical Manufacturer [pipzine-chem.com]
Chemical Identity: CAS Number and Synonyms
An In-depth Technical Guide to Pyridine-4-thiol
This guide provides a comprehensive overview of this compound, a heterocyclic organosulfur compound of significant interest to researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and chemical research.
This compound is a derivative of pyridine (B92270) and is recognized by its unique CAS Registry Number. It is also known by a variety of synonyms in scientific literature and commercial catalogs.
-
Synonyms : 4-Mercaptopyridine, 4-Pyridinethiol, Pyridine-4-thiolate, 4-Thiopyridine, 4-Sulfanylpyridine, 4-Sulfhydrylpyridine, Mercaptopyridine, NSC 76036, Pyridine-4(1H)-thione, 4-Pyridimethiol, 4-mercapto-pyridin, 4-PYRIDYL MERCAPTAN.[1][4][5][6][7][8]
Physicochemical and Computational Data
The properties of this compound have been characterized through various experimental and computational methods. These data are crucial for its application in synthesis and for understanding its behavior in different environments.
| Property | Value |
| Molecular Formula | C₅H₅NS |
| Molecular Weight | 111.16 g/mol , 111.17 g/mol , 111.165 g/mol [1][2][3][5][6] |
| Appearance | Yellow to yellow-green or brown crystalline powder.[6][8][10] |
| Melting Point | 182-189 °C[3][5][6] |
| Boiling Point | 194.0 ± 13.0 °C (Predicted)[3][6] |
| Density | 1.161 g/cm³ (Estimate)[3][6] |
| pKa | pK1: 1.43 (+1); pK2: 8.86 (0) (at 20°C)[6] |
| Solubility | Soluble in DMSO and Methanol.[6] Moderately soluble in water, with solubility increasing in alkaline conditions.[11] |
| Storage Temperature | 0-8 °C[5][6] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |
| LogP (octanol/water) | 1.3703[1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Rotatable Bonds | 0[1] |
Synthesis and Purification
This compound can be synthesized through several routes, typically involving the introduction of a thiol group onto the pyridine ring.
General Synthesis Methods
Two common methods for the synthesis of this compound are:
-
From Halogenated Pyridines : A widely used method involves the reaction of a 4-halogenated pyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, with a sulfur nucleophile like sodium hydride in a suitable solvent (e.g., alcohols, dimethyl sulfoxide).[12] The halogen atom is displaced by the sulfur-containing group to yield the target compound.[12]
-
Reaction with a Base : Pyridine-4-thiolate, the salt form, can be readily prepared by treating this compound with a base such as sodium hydroxide (B78521) or potassium hydroxide in a neutralization reaction.[12]
Caption: General synthetic routes to this compound.
Experimental Protocol: Purification
A common method for the purification of this compound is recrystallization. The following protocol is based on established procedures[6]:
-
Dissolve approximately 45g of crude this compound in 100mL of boiling water. Activated charcoal can be added to decolorize the solution.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Precipitate the product by adding 50% aqueous sodium hydroxide (~80mL) until the pH of the solution is approximately 6.
-
Collect the precipitate and dissolve it in ethanol (B145695).
-
Evaporate the ethanol to dryness.
-
Crystallize the resulting solid from boiling ethanol (~100mL), again using charcoal if necessary.
-
The final product should be yellow, flat hexagonal plates. The compound readily sublimes in a vacuum.[6]
Chemical Properties and Tautomerism
Like other mercaptopyridines, this compound exists in equilibrium with its tautomeric form, pyridine-4(1H)-thione.[8][13] This thiol-thione tautomerism is a critical aspect of its chemistry, influencing its reactivity and interaction with other molecules. The thione form is often favored in various conditions.[13] The sulfur atom in the thiol form is a potent nucleophile, allowing it to participate in various chemical reactions.[11]
Caption: Thiol-Thione tautomerism of this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate and building block in various scientific fields.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of pharmaceuticals.[7][12] For instance, it is used in the preparation of certain cephalosporin (B10832234) antibiotics.
-
Coordination Chemistry : The sulfur and nitrogen atoms can act as coordination sites, allowing this compound to form complexes with various metal ions.[12] These complexes may possess unique catalytic, optical, or electronic properties.[12]
-
Biochemical Research : It is used as a redox reagent for the in vitro refolding of recombinant proteins, such as single-chain Fv fragments (scFvOx).[6] It has also been employed in enzymatic assays, for example, to measure alliinase activity.[6]
-
Materials Science : this compound has been used as a probe molecule in surface-enhanced Raman spectroscopy (SERS) studies, particularly with gold nanoparticles, to investigate molecular adsorption and interactions at the nanoscale.[6][14]
Biological Activity
While the pyridine scaffold is a cornerstone in medicinal chemistry, found in drugs with a vast range of activities, specific biological data for this compound itself is limited in publicly available literature.[15][16][17][18] The broader class of pyridine derivatives exhibits significant biological activities, including:
-
Antiviral and Anticoagulant properties[15]
Thioalkyl derivatives of pyridine have shown promise as neuropsychiatric agents with anticonvulsant, anxiolytic, and antidepressant effects.[21] The thiol group itself is a critical functional group in biological systems, participating in redox signaling and cellular responses to stress through various modifications like S-nitrosation and S-glutathiolation.[22][23] Given its structure, this compound is considered a valuable lead compound that can be modified to develop drugs with specific biological activities.[12]
Safety Information
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]
-
Toxicity : The intravenous LD50 in mice is reported as 178 mg/kg.[10] It is considered a skin and strong eye irritant.[10][24]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. 4556-23-4 Cas No. | 4-Thiopyridine | Apollo [store.apolloscientific.co.uk]
- 5. parchem.com [parchem.com]
- 6. 4-Mercaptopyridine | 4556-23-4 [chemicalbook.com]
- 7. CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 8. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. 4-Mercaptopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
- 13. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 17. sarchemlabs.com [sarchemlabs.com]
- 18. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashdin.com [ashdin.com]
- 21. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiol chemistry and specificity in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyridine-4-thiol
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of pyridine-4-thiol. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document details the critical aspects of NMR data interpretation, including the influence of tautomerism, and provides standardized experimental protocols for data acquisition.
The Thione-Thiol Tautomerism of this compound
A crucial consideration in the NMR analysis of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione). This equilibrium is highly dependent on the solvent, concentration, and temperature. In polar solvents, the thione form is generally favored, while in non-polar solvents, the thiol form can be more prevalent. This phenomenon significantly impacts the observed ¹H and ¹³C NMR spectra, potentially resulting in two sets of peaks corresponding to each tautomer, or an averaged spectrum, depending on the rate of interchange.
Caption: Tautomeric equilibrium of this compound and pyridine-4(1H)-thione.
Quantitative ¹H and ¹³C NMR Spectral Data
Obtaining precise, experimentally verified ¹H and ¹³C NMR data for this compound is challenging due to the tautomerism and potential for disulfide formation. The following tables present representative NMR data. It is important to note that the provided data is for the closely related compound, 2-mercaptopyridine (B119420), which also exhibits thione-thiol tautomerism and serves as a valuable illustrative example. These spectra were recorded in DMSO-d₆, a polar solvent where the thione form is expected to be predominant.
Table 1: ¹H NMR Spectral Data (Representative)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13.46 | broad singlet | - |
| H-6 | ~7.8 | doublet | ~6.0 |
| H-4 | ~7.6 | triplet | ~7.5 |
| H-5 | ~7.2 | triplet | ~7.0 |
| H-3 | ~7.1 | doublet | ~7.5 |
Data is representative for the thione form of 2-mercaptopyridine in DMSO-d₆ and serves as an illustration for this compound.
Table 2: ¹³C NMR Spectral Data (Representative)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (C=S) | ~177.7 |
| C-6 | ~137.9 |
| C-4 | ~137.5 |
| C-5 | ~133.0 |
| C-3 | ~112.8 |
Data is representative for the thione form of 2-mercaptopyridine in DMSO-d₆ and serves as an illustration for this compound.
Experimental Protocols for NMR Spectroscopy
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve both tautomeric forms. For studies aiming to favor the thiol form, a non-polar solvent like chloroform-d (B32938) (CDCl₃) could be considered, although solubility may be a limiting factor.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative ratios of the protons.
Caption: General experimental workflow for NMR spectroscopy.
Conclusion
The NMR spectral analysis of this compound is a powerful tool for its characterization. A thorough understanding of its thione-thiol tautomerism is essential for the accurate interpretation of the resulting spectra. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers working with this compound. It is recommended to always consider the specific experimental conditions, particularly the solvent, when analyzing the NMR data of this compound and related compounds.
An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 4-Mercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptopyridine (B10438) (4-MPy) is a heterocyclic thiol compound of significant interest in various scientific and industrial fields, including pharmaceuticals, materials science, and coordination chemistry. Its unique structure, featuring a pyridine (B92270) ring and a thiol group, allows for versatile chemical interactions, such as protonation, tautomerization, and coordination with metal surfaces. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides powerful analytical tools to probe the molecular structure, bonding, and interactions of 4-MPy. This guide offers a comprehensive overview of the FT-IR and Raman spectroscopy of 4-mercaptopyridine, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Molecular Structure and Vibrational Modes
4-Mercaptopyridine can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH. Both FT-IR and Raman spectroscopy are sensitive to the vibrational modes of the molecule, which are determined by its structure and bonding. These vibrational modes include stretching, bending, and torsional motions of the chemical bonds within the molecule.
FT-IR Spectroscopy of 4-Mercaptopyridine
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule.
Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)
The solid-state FT-IR spectrum of 4-mercaptopyridine is typically obtained using the potassium bromide (KBr) pellet method.[1][2][3][4]
Materials and Equipment:
-
4-Mercaptopyridine powder
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar, pestle, and pellet press die set.
-
Weigh approximately 1-2 mg of 4-mercaptopyridine and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.
-
Grind the 4-mercaptopyridine sample in the agate mortar to a fine powder.
-
Add the KBr powder to the mortar and gently triturate the mixture until a homogeneous fine powder is obtained. Avoid excessive grinding to prevent moisture absorption by the KBr.[4]
-
-
Pellet Formation:
-
Transfer the powdered mixture into the pellet die.
-
Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for a few minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Acquire the FT-IR spectrum of the 4-mercaptopyridine sample, typically in the range of 4000-400 cm⁻¹.
-
For improved signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added. A spectral resolution of 4 cm⁻¹ is commonly used.
-
FT-IR Peak Assignments
The following table summarizes the key FT-IR vibrational bands of 4-mercaptopyridine and their assignments. These assignments are based on experimental data and theoretical calculations, such as Density Functional Theory (DFT).
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3400 | N-H stretch (thione form, H-bonded) |
| ~3050 | C-H stretch (aromatic) |
| ~2550 | S-H stretch (thiol form) |
| ~1600 | C=C stretch (pyridine ring) |
| ~1560 | C=C stretch (pyridine ring) |
| ~1470 | C-N stretch |
| ~1200 | C-H in-plane bend |
| ~1100 | Ring breathing |
| ~990 | Ring breathing |
| ~800 | C-H out-of-plane bend |
| ~730 | C-S stretch |
Raman Spectroscopy of 4-Mercaptopyridine
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and is complementary to FT-IR spectroscopy.
Experimental Protocol: Raman Spectroscopy
Materials and Equipment:
-
4-Mercaptopyridine (solid powder or solution)
-
Solvent (e.g., methanol (B129727), water if applicable)
-
Sample holder (e.g., glass slide, quartz cuvette)
-
Raman spectrometer with a laser excitation source (e.g., 514.5 nm, 632.8 nm, or 785 nm)
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Place the sample in the Raman spectrometer.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).
-
The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Raman Peak Assignments
The following table summarizes the prominent Raman bands of 4-mercaptopyridine and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1610 | C=C stretch (pyridine ring) |
| ~1575 | C=C stretch (pyridine ring) |
| ~1210 | C-H in-plane bend |
| ~1095 | Ring breathing, C-S stretch |
| ~1000 | Ring breathing |
| ~715 | C-S stretch |
| ~470 | Ring deformation |
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces (e.g., silver or gold). This enhancement allows for the detection of trace amounts of analytes. 4-Mercaptopyridine is a common molecule used in SERS studies due to its strong interaction with metal surfaces via the sulfur atom.
SERS Peak Assignments of 4-Mercaptopyridine
The SERS spectrum of 4-mercaptopyridine can exhibit shifts in peak positions and changes in relative intensities compared to the normal Raman spectrum, indicating the molecule's interaction with the metal surface.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (on Ag or Au) |
| ~1610 | C=C stretch (pyridine ring) |
| ~1575 | C=C stretch (pyridine ring) |
| ~1215 | C-H in-plane bend |
| ~1095 | Ring breathing, C-S stretch |
| ~1010 | Ring breathing |
| ~720 | C-S stretch |
| ~460 | Ring deformation |
Diagrams
Caption: Experimental workflow for FT-IR and Raman analysis of 4-mercaptopyridine.
Caption: Relationship between molecular structure, vibrational modes, and spectral features.
Conclusion
FT-IR and Raman spectroscopy are indispensable techniques for the characterization of 4-mercaptopyridine. This guide provides a foundational understanding of the principles, experimental methodologies, and spectral interpretations associated with the analysis of this important molecule. The quantitative data and visual workflows presented herein are intended to serve as a valuable resource for researchers and professionals engaged in work involving 4-mercaptopyridine, facilitating a deeper understanding of its molecular properties and interactions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
UV-Vis absorption spectrum of pyridine-4-thiol
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Pyridine-4-thiol
Introduction
This compound (also known as 4-mercaptopyridine) is a heterocyclic compound of significant interest in coordination chemistry, surface science, and biological systems. Its utility often stems from its ability to bind to metal surfaces and its unique electronic properties. A fundamental technique for characterizing these properties is UV-Vis absorption spectroscopy. This guide provides a detailed examination of the , with a focus on its tautomeric nature, the profound effects of solvent environments on its spectral features, and standardized experimental protocols for its analysis.
Thione-Thiol Tautomerism: A Core Concept
The electronic properties and, consequently, the UV-Vis spectrum of this compound are dominated by its existence in a tautomeric equilibrium between two forms: the thiol form and the thione (or zwitterionic) form.[1][2]
-
Thiol Form : Features a sulfur-hydrogen (S-H) bond.
-
Thione Form : Characterized by a carbon-sulfur double bond (C=S) and a protonated nitrogen atom in the pyridine (B92270) ring.
The position of this equilibrium is highly sensitive to the molecular environment. Studies have shown that in dilute solutions of nonpolar solvents, the thiol form is predominant.[3][4] Conversely, polar solvents, high concentrations, and self-association tend to shift the equilibrium significantly toward the thione form.[3][4] Theoretical calculations and experimental data suggest that for monomers, the thione form is generally the more dominant and stable tautomer.[1][2] This tautomerism is the primary reason for the variability observed in the UV-Vis spectra under different conditions.
Quantitative UV-Vis Absorption Data
The choice of solvent dramatically influences the absorption maximum (λmax) of this compound. This is clearly illustrated by comparing its spectrum in a polar protic solvent like methanol (B129727), where it exists primarily as a monomer, with its spectrum in water, where its low solubility leads to aggregation.
| Compound | Solvent | Concentration | Absorption Maximum (λmax) | Form |
| This compound | Methanol | 1 mM | 338 nm | Monomer |
| This compound | Water | 1 mM | 324 nm | H-type Aggregates |
Table 1: UV-Vis Absorption Maxima of this compound in Different Solvents. Data sourced from reference[5].
Analysis of Solvent Effects
The shift in the absorption maximum is a critical aspect of the spectral analysis of this compound.
Hypsochromic (Blue) Shift in Water
When the solvent is changed from pure methanol to water, a noticeable blue shift (hypsochromic shift) in the absorption band occurs, moving from 338 nm to 324 nm.[5] This phenomenon is attributed to the low solubility of this compound in water, which promotes the formation of molecular aggregates.[5] According to the molecular exciton (B1674681) model, this blue shift is characteristic of the formation of "H-type" aggregates, where the molecules align in a face-to-face orientation through intermolecular hydrogen bonding and π-π stacking interactions.[5]
In a broader context, for n→π* transitions, increasing solvent polarity often leads to a hypsochromic shift. Polar solvents can stabilize the non-bonding (n) orbital, which is the ground state for this transition, more effectively than the excited π* orbital. This increases the energy gap for the transition, resulting in absorption at a shorter wavelength.[6]
Experimental Protocols
This section details a standardized methodology for acquiring the , based on established experimental practices.[5][7]
Materials and Reagents
-
This compound : Purity of 96% or higher.[5]
-
Solvents : Spectroscopic grade solvents are required. Common choices include pure methanol and deionized (DI) water.[5]
Sample Preparation
-
Prepare a stock solution of this compound. For instance, dissolve the required amount of this compound powder in the chosen solvent (e.g., methanol or DI water) to achieve a concentration of 1 mM.[5]
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
Prepare any subsequent dilutions from the stock solution using the same spectroscopic grade solvent.
Instrumentation and Measurement
-
Spectrophotometer : A double-beam UV-Vis spectrophotometer, such as a Perkin-Elmer Lambda 19 or a Jasco V-630, is suitable for these measurements.[5][7]
-
Cuvette : Use a standard 1 cm path length quartz cuvette.[5]
-
Blank Correction : Fill the reference cuvette with the pure solvent used for the sample preparation. Record a baseline spectrum to correct for any solvent absorption.
-
Spectral Acquisition :
-
Rinse the sample cuvette with the prepared this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.
Caption: Experimental workflow for UV-Vis analysis.
Caption: Tautomeric equilibrium of this compound.
References
- 1. Collection - Theoretical Studies of the Tautomers of Pyridinethiones - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
coordination chemistry of pyridine-4-thiol with metal ions
An In-depth Technical Guide to the Coordination Chemistry of Pyridine-4-Thiol with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry due to its unique electronic properties and multiple potential donor sites. Its existence in a tautomeric equilibrium between a neutral thione form and a zwitterionic thiol form dictates its coordination behavior, leading to a rich variety of metal complexes with diverse structures and applications. This guide provides a comprehensive overview of the fundamental principles governing the coordination of this compound with metal ions, detailing its tautomerism, common coordination modes, and synthetic methodologies. It further presents a compilation of quantitative structural and spectroscopic data, outlines detailed experimental protocols for synthesis and characterization, and explores the applications of these complexes in materials science and drug development, particularly as potential therapeutic agents.
Introduction: The this compound Ligand
This compound (also known as 4-mercaptopyridine) is an organosulfur compound that belongs to the class of pyridinethiones. These compounds are crucial precursors for coordination complexes, some of which possess therapeutic value.[1][2] The ligand's functionality is dominated by the interplay between the pyridine (B92270) nitrogen and the thiol sulfur, making it a fascinating subject for coordination chemistry. Its ability to coordinate with a wide range of metal ions has led to the development of complexes with applications ranging from heavy metal precipitation to catalysis and the design of novel metallodrugs.[3][4]
A critical aspect of this compound's chemistry is its existence as two primary tautomers: the thiol form (4-mercaptopyridine) and the thione form (pyridine-4(1H)-thione).[1][5] While the thiol form is aromatic, the thione form is often more stable, particularly in polar solvents and in the solid state.[1][6] This tautomerism is the key to understanding its versatile coordination behavior with metal ions.
Tautomerism and Coordination Modes
The reactivity and coordination of this compound are intrinsically linked to the equilibrium between its thiol and thione tautomers. The thione form is zwitterionic and generally predominates.[1][5] This equilibrium influences which atoms are available for donation and the overall charge of the ligand upon coordination.
-
Thione Tautomer : Pyridine-4(1H)-thione, the dominant form, features a C=S double bond and a protonated nitrogen atom.
-
Thiol Tautomer : 4-Mercaptopyridine features an aromatic pyridine ring and a thiol (-SH) group.
These forms give rise to several possible coordination modes with a metal center (M):
-
S-Coordination (Thione Form) : The neutral thione ligand coordinates to the metal ion through the sulfur atom. This is a very common bonding mode.[7]
-
S-Coordination (Thiolate Form) : After deprotonation of the thiol group, the resulting thiolate anion coordinates to the metal ion through the sulfur atom.
-
N,S-Chelation : The ligand can act as a bidentate chelating agent, coordinating through both the pyridine nitrogen and the sulfur atom. This typically occurs with the deprotonated thiolate form.
-
Bridging Coordination : The thiolate can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The preferred coordination mode depends on various factors, including the metal ion's nature (Hard-Soft Acid-Base theory), the reaction conditions (pH, solvent), and the presence of other ancillary ligands in the coordination sphere.
Synthesis and Experimental Protocols
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in a 1:2 or 1:4 metal-to-ligand molar ratio.[8][9] The choice of solvent and reaction conditions can influence the final product's structure and coordination geometry.
General Experimental Protocol for Synthesis
This protocol outlines a typical procedure for the synthesis of a transition metal complex of this compound.
Materials:
-
Metal salt (e.g., Nickel(II) acetate, Copper(II) acetate, Zinc(II) acetate)
-
This compound
-
Absolute Ethanol (B145695) or Methanol
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2 molar equivalents) in 20-30 mL of warm absolute ethanol with stirring.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (1 molar equivalent) in 20-30 mL of ethanol or an ethanol/water mixture.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution.
-
Reflux: Attach a condenser to the reaction flask and heat the mixture to reflux for 2-4 hours. A color change or precipitation of a solid is often observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced in vacuo to induce crystallization.
-
Washing and Drying: Wash the collected solid product with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over silica (B1680970) gel.
-
Recrystallization (Optional): For higher purity, the complex can be recrystallized from a suitable solvent like ethanol, methanol, or DMF.
Characterization Techniques
A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes:
-
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand. A shift in the C=S stretching frequency and changes in the pyridine ring vibration bands upon complexation provide evidence of metal-ligand bond formation.[7][10] The disappearance of the S-H stretching band can indicate deprotonation of the thiol form.[9]
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of new charge-transfer bands is indicative of complex formation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show chemical shifts upon coordination, confirming the ligand's binding to the metal center.[9][10]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11]
-
Magnetic Susceptibility and Conductivity Measurements: These measurements help in determining the geometry (e.g., tetrahedral vs. square planar) and the electrolytic nature of the complexes.[7][9]
Quantitative Data on Coordination Complexes
Quantitative data is essential for understanding the precise nature of the metal-ligand interactions. While comprehensive databases for this compound complexes are sparse, data from related structures can provide valuable insights.
Crystallographic Data
The following table presents selected bond lengths for magnesium complexes with pyridine-2-thiolate, an isomer of the ligand of interest. The principles of coordination and expected bond length ranges are comparable. The data illustrates a typical distorted octahedral geometry with coordination through both sulfur and nitrogen.
Table 1: Selected Crystallographic Data for Magnesium Pyridine-2-thiolate Complexes
| Complex Formula | Coordination Geometry | Avg. Mg-S Bond Length (Å) | Avg. Mg-N Bond Length (Å) | N-Mg-S Bite Angle (°) |
| [Mg(thf)₂(pyS)₂]·0.5THF | Distorted Octahedral | 2.607 | 2.149 | 65.81 |
| [Mg(thf)₂(3-CF₃-pyS)₂] | Distorted Octahedral | 2.576 | 2.155 | 66.45 |
| [Mg(thf)₂(5-CF₃-pyS)₂] | Distorted Octahedral | 2.585 | 2.150 | 66.30 |
| [Mg(thf)₂(3-SiMe₃-pyS)₂]·0.5THF | Distorted Octahedral | 2.597 | 2.156 | 65.71 |
| (Note: pyS = pyridine-thiolate; thf = tetrahydrofuran. Data is for the pyridine-2-thiol (B7724439) isomer.) |
Spectroscopic Data
Spectroscopic shifts are diagnostic of coordination. Upon complexation, characteristic IR bands of the this compound ligand are expected to shift.
Table 2: Typical IR Spectroscopic Features [7][9]
| Vibration Mode | Free Ligand (approx. cm⁻¹) | Coordinated Ligand (approx. cm⁻¹) | Interpretation |
| ν(S-H) | ~2700-2800 | Absent | Deprotonation and coordination via thiolate. |
| ν(C=N) (ring) | ~1645 | Shifted to higher or lower freq. | Involvement of pyridine ring in coordination. |
| ν(C-S) / ν(C=S) | ~670 / ~1100 | Shifted | Coordination through the sulfur atom. |
| ν(M-S) / ν(M-N) | - | ~300-450 | Formation of new metal-sulfur/nitrogen bonds. |
Stability Constants
Applications in Research and Drug Development
The unique properties of this compound metal complexes make them valuable in various scientific and therapeutic fields.
Materials Science and Catalysis
The ability of this compound to act as a bridging ligand allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the redox properties of the coordinated metal ions can be tuned by the ligand, leading to applications in catalytic cycles.
Heavy Metal Remediation
Ligands containing soft donor atoms like sulfur are highly effective at binding heavy metal ions. Pyridine-thiol based ligands have been developed for the precipitation and removal of toxic heavy metals such as cadmium and copper from aqueous solutions, demonstrating removal efficiencies greater than 99%.[3][13]
Drug Development
Metal complexation is a recognized strategy to enhance the therapeutic properties of organic molecules.[14] Pyridine-based metal complexes have shown significant potential as anticancer agents.[14][15] The metal center can introduce novel mechanisms of action, improve bioavailability, and overcome resistance to existing drugs.[16][17]
The proposed mechanism of action for many anticancer metal complexes involves several key steps:
-
Cellular Uptake: The complex crosses the cell membrane.
-
Ligand Exchange/Activation: Inside the cell, ancillary ligands may be exchanged for water molecules, activating the complex.
-
Target Binding: The activated complex binds to biological macromolecules, most commonly DNA.[18] Binding to the N7 position of guanine (B1146940) bases is a well-established mechanism for platinum drugs.[18]
-
Downstream Effects: DNA binding disrupts replication and transcription, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. An alternative or concurrent mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and cellular damage.[14][15]
Conclusion
The coordination chemistry of this compound is rich and multifaceted, primarily governed by its thione-thiol tautomerism. This allows for a variety of coordination modes, leading to complexes with diverse geometries and properties. The straightforward synthesis and the ability to characterize these compounds with standard analytical techniques make them accessible for broad investigation. The demonstrated applications in heavy metal remediation and the significant potential in drug development underscore the continuing importance of this compound as a ligand in modern coordination chemistry. Future research, particularly in elucidating detailed mechanisms of biological action and compiling systematic quantitative data, will further unlock the potential of these versatile complexes.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. Collection - Theoretical Studies of the Tautomers of Pyridinethiones - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery - Metallomics (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Classification of Metal-based Drugs According to Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of 4-Mercaptopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptopyridine (B10438) (also known as 4-pyridinethiol) is a heterocyclic organic compound with diverse applications in fields ranging from surface science to pharmaceuticals. Its ability to form self-assembled monolayers on metal surfaces and its role as a versatile chemical intermediate necessitate a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of 4-mercaptopyridine in the solid state, including its melting behavior, decomposition characteristics, and potential degradation pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the handling, processing, and formulation of this compound.
Thermal Properties of 4-Mercaptopyridine
The thermal behavior of solid 4-mercaptopyridine is characterized by its melting point and subsequent decomposition at higher temperatures. While comprehensive thermogravimetric and calorimetric data in the public domain is limited, available information from various sources allows for a general characterization of its thermal stability.
Data Presentation
| Property | Value | Notes |
| Molecular Formula | C5H5NS | - |
| Molecular Weight | 111.16 g/mol | - |
| Melting Point | 182-189 °C | This is a commonly reported range. |
| Sublimation | Readily sublimes in vacuo | Suggests volatility at elevated temperatures and reduced pressure. |
| Decomposition | Onset of decomposition is expected to occur at temperatures above the melting point. | Specific decomposition temperature and kinetics are not well-documented in the literature. |
Thermal Degradation Pathway
The precise mechanism of the thermal degradation of solid 4-mercaptopyridine has not been extensively studied. However, based on the thermal decomposition of related pyridine (B92270) compounds, a plausible degradation pathway can be proposed. The initiation of the degradation is likely to involve the homolytic cleavage of the C-S or S-H bond, or the C-N bond within the pyridine ring at elevated temperatures.
A study on the laser pyrolysis of pyridine indicated that the reaction is initiated by the formation of pyridyl radicals. Specifically, the 4-pyridyl radical was suggested to be a principal agent in the formation of solid deposits, which can be interpreted as soot or char.[1] This suggests that a similar radical-mediated mechanism could be operative in the thermal decomposition of 4-mercaptopyridine, leading to the formation of complex, high-molecular-weight products.
References
Pyridine-4-thiol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for pyridine-4-thiol (also known as 4-mercaptopyridine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment when working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The compound is known to cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed.
Table 1: GHS Hazard Statements
| Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation.[1][2] | Skin Corrosion/Irritation (Category 2)[1] |
| H317 | May cause an allergic skin reaction. | --- |
| H319 | Causes serious eye irritation.[1][2] | Serious Eye Damage/Eye Irritation (Category 2A)[1] |
| H335 | May cause respiratory irritation.[1][2] | Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] |
This table is based on GHS classifications and may vary slightly between suppliers.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs or persists, get medical advice/attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a lab coat.[3][5]
-
Hygiene: Avoid breathing dust or fumes.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen.[1]
-
Temperature: Store in a cool place; some suppliers recommend freezer storage.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks.
Table 3: Recommended Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves (double-gloving is recommended).[5] | Laboratory coat.[5] |
| Solution Preparation | Chemical splash goggles.[5] | Nitrile or neoprene gloves.[5] | Laboratory coat.[5] |
| Conducting Reactions | Chemical splash goggles and a face shield.[5] | Nitrile or neoprene gloves.[5] | Chemical-resistant laboratory coat or apron.[5] |
| Waste Disposal | Chemical splash goggles.[5] | Nitrile or neoprene gloves.[5] | Laboratory coat.[5] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Response Workflow
Caption: A logical workflow for handling a this compound spill.
Cleanup Procedures
-
Minor Spills: For small spills, avoid generating dust.[6] Use dry clean-up procedures.[6] Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][6]
-
Major Spills: For larger spills, alert emergency services.[6] Prevent the spillage from entering drains or waterways.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides, carbon oxides, and sulfur oxides may be formed.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Toxicological and Physical Properties
While comprehensive toxicological data is not available for this compound, some information has been reported. It is characterized as a yellow powder with a stench.[1][8]
Table 4: Toxicological and Physical Data
| Property | Value |
| Acute Toxicity | Intravenous LD50 (mouse) = 178 mg/kg[2][8] |
| Molecular Formula | C5H5NS[1] |
| Molecular Weight | 111.16 g/mol [1] |
| Appearance | Yellow powder[8] |
| Odor | Stench[1] |
Note: The toxicological properties have not been fully investigated.[1]
Experimental Protocols
Detailed experimental methodologies for specific research applications of this compound are beyond the scope of this safety guide. Researchers should consult peer-reviewed literature and established laboratory protocols for specific experimental setups. The synthesis of this compound can be achieved through methods such as the reaction of a halogenated pyridine (B92270) with sodium hydride or the reaction of pyridine-4-mercaptan with a base.[9]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use and adhere to all institutional and local safety regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synerzine.com [synerzine.com]
- 8. 4-Mercaptopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
The Dawn of a Versatile Molecule: Unraveling the Discovery and History of Pyridine-4-thiol
For decades, pyridine-4-thiol, a seemingly simple heterocyclic compound, has played a pivotal role in a multitude of scientific disciplines, from the intricacies of coordination chemistry to the frontiers of drug development. Its unique electronic properties and reactive thiol group have made it a valuable building block and a subject of intense study. This in-depth guide delves into the historical archives to chronicle the discovery of this important molecule, detailing its first synthesis and the evolution of our understanding of its properties.
A Landmark Synthesis: The Work of King and Ware
The first documented synthesis of this compound, or as it was initially named, 4-thiopyridone, was reported in 1939 by Harold King and Lancelot L. Ware of the National Institute for Medical Research in London. Their seminal paper, "4–Thiopyridone and derived substances," published in the Journal of the Chemical Society, laid the groundwork for all future research on this compound. The motivation behind their work was rooted in the exploration of potential therapeutic agents, a common driver of synthetic chemistry during that era.
The synthetic route developed by King and Ware was a two-step process starting from the readily available pyridine (B92270). The initial challenge was the preparation of the precursor, 4-chloropyridine (B1293800).
The Genesis of 4-Chloropyridine
At the time, the direct chlorination of pyridine was known to be inefficient, yielding a mixture of isomers. King and Ware, therefore, employed a more controlled method for the synthesis of 4-chloropyridine, a critical intermediate. While their 1939 paper does not provide an exhaustive experimental for this precursor, it references established methods of the time which typically involved the dehydroxy-chlorination of 4-pyridinol using reagents like phosphoryl chloride.
The Final Step: Introducing the Thiol Group
With 4-chloropyridine in hand, King and Ware executed the nucleophilic substitution reaction that would yield the target molecule. This was achieved by reacting 4-chloropyridine with potassium hydrosulfide (B80085). The reaction of 4-chloropyridine with mercaptoacetic acid is also a known pathway to introduce a sulfur-containing group.[1]
Early Physicochemical Characterization and Tautomerism
Following its initial synthesis, the scientific community began to explore the fundamental properties of this compound. A significant contribution came from Adrien Albert and G. B. Barlin in their 1959 paper, "Ionization constants of heterocyclic substances. Part III. Mercapto-derivatives of pyridine, quinoline, and isoquinoline." Their work provided some of the first quantitative data on the compound's acidity and shed light on its tautomeric nature.
It was established that this compound exists in a tautomeric equilibrium with its thione form, 4(1H)-pyridinethione. Spectroscopic and potentiometric evidence from studies on mercapto-derivatives of pyridine and other nitrogenous heterocycles indicated that the equilibrium generally favors the thione form.[2][3]
Experimental Protocols: A Glimpse into the Past
Table 1: Reconstructed Experimental Protocol for the Synthesis of this compound (circa 1939)
| Step | Procedure | Reagents | Conditions |
| 1 | Preparation of Potassium Hydrosulfide | Hydrogen sulfide (B99878) gas, Potassium hydroxide, Ethanol (B145695) | Gaseous H₂S bubbled through an ethanolic solution of KOH. |
| 2 | Nucleophilic Substitution | 4-Chloropyridine, Potassium hydrosulfide solution | The prepared potassium hydrosulfide solution was reacted with 4-chloropyridine. The reaction was likely heated to drive it to completion. |
| 3 | Isolation and Purification | Acidification, Recrystallization | The reaction mixture was acidified to precipitate the crude product. Purification was likely achieved by recrystallization from a suitable solvent, such as ethanol or water. |
The Evolving Landscape of Synthesis
Since its initial discovery, the methods for synthesizing this compound and its derivatives have evolved significantly, driven by the need for higher yields, milder reaction conditions, and greater functional group tolerance. Modern approaches often still rely on the nucleophilic substitution of a 4-halopyridine, but with a wider array of sulfur nucleophiles and reaction conditions.
Table 2: Comparison of Historical and Modern Synthesis Approaches
| Feature | King and Ware (1939) | Modern Methods |
| Starting Material | 4-Chloropyridine | 4-Halopyridines (Cl, Br, I), Pyridine-N-oxides |
| Sulfur Source | Potassium Hydrosulfide | Sodium hydrosulfide, Thiourea, Sodium polysulfide[4] |
| Solvent | Ethanol | Propylene glycol, Dimethylformamide (DMF) |
| Reaction Conditions | Likely elevated temperatures | Often milder conditions, sometimes room temperature |
| Yield and Purity | Not explicitly stated in available abstracts, likely moderate | Generally high yields and purity |
Visualizing the Foundational Synthesis
The logical workflow of the pioneering synthesis by King and Ware can be represented as follows:
Conclusion
The discovery of this compound by King and Ware in 1939 was a significant milestone in heterocyclic chemistry. Their work not only introduced a new, versatile molecule but also paved the way for extensive research into its properties and applications. From these early beginnings, our understanding of this compound has grown immensely, solidifying its importance in contemporary chemical and pharmaceutical research. The foundational studies of the early 20th century remain a testament to the enduring value of fundamental synthetic and physical organic chemistry.
References
- 1. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
A Theoretical Deep Dive into the Electronic Structure of Pyridine-4-thiol
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of pyridine-4-thiol. It focuses on the critical aspect of its thiol-thione tautomerism, which dictates its chemical and physical properties. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes fundamental concepts to offer a thorough resource for professionals in chemistry and drug development.
The Tautomeric Nature of this compound
This compound is an organosulfur compound that exists in a tautomeric equilibrium between two forms: the aromatic this compound (thiol form) and the non-aromatic pyridine-4(1H)-thione (thione form).[1][2] This equilibrium is highly sensitive to the molecular environment, such as the solvent.[3] Understanding the relative stability and electronic properties of these two tautomers is paramount for predicting the molecule's behavior in various applications, from self-assembled monolayers to its role as a ligand in coordination complexes.[1][4]
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring this tautomerism. Studies consistently show that while the thiol form may be more stable in the gas phase, the thione form is significantly favored in polar solvents.[1][2][3] This shift is largely attributed to the much larger dipole moment of the thione tautomer, which allows for stronger stabilizing interactions with polar solvent molecules.[2] Experimental evidence from IR, NMR, and UV-vis spectra further supports the predominance of the thione form in solution and the solid state.[1]
References
Methodological & Application
Application Notes and Protocols: Pyridine-4-thiol Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation, characterization, and application of pyridine-4-thiol self-assembled monolayers (SAMs) on gold surfaces. Detailed protocols for key experimental procedures are included to facilitate the reproduction and further development of these versatile surface modifications.
Introduction
This compound self-assembled monolayers (SAMs) on gold are highly ordered molecular layers formed by the spontaneous chemisorption of this compound molecules onto a gold substrate. The sulfur atom of the thiol group forms a strong covalent bond with the gold surface, leading to the formation of a densely packed and stable monolayer. The terminal pyridine (B92270) group exposes a nitrogen atom with a lone pair of electrons, making it an excellent candidate for a variety of applications, including biosensing, electrocatalysis, and as a platform for further surface functionalization. This document outlines the key characteristics and protocols associated with these SAMs.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related pyridine-terminated SAMs on gold, as characterized by various surface-sensitive techniques.
Table 1: Structural and Physical Properties
| Parameter | Value | Technique(s) | Reference(s) |
| Molecular Tilt Angle | ~15° | NEXAFS, UHV-IRRAS | [1][2] |
| Surface pKa | 4.2 (for a related compound) | Electrochemistry | Not directly available for this compound |
| Adsorption Enthalpy (ΔHads) | -20.01 kJ mol-1 | Langmuir Isotherm Model | Not directly available for this compound |
| Adsorption Gibbs Free Energy (ΔGads) | -39.39 kJ mol-1 | Langmuir Isotherm Model | Not directly available for this compound |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Core Level | Binding Energy (eV) | Assignment |
| N 1s | ~399.0 | Non-protonated pyridine nitrogen |
| S 2p3/2 | ~162.0 | Au-S thiolate bond |
| S 2p1/2 | ~163.2 | Au-S thiolate bond |
Table 3: Electrochemical Properties
| Parameter | Value | Conditions | Reference(s) |
| Heterogeneous Electron Transfer Rate Constant (k0) | 2.29 x 10-3 cm s-1 (for cytochrome c on a related SAM) | Electrochemical measurements | Not directly available for this compound |
| Surface Coverage | 4.75 x 10-10 mol cm-2 | Reductive Desorption | [3] |
Experimental Protocols
Protocol for Preparation of this compound SAM on Gold
This protocol describes the formation of a this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
-
This compound
-
Absolute ethanol (B145695) (or acetonitrile/KOH in ethanol mixture for higher quality SAMs)[4]
-
Deionized water
-
Nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by sonicating in absolute ethanol for 10 minutes.
-
Rinse thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For atomically flat surfaces, flame-annealing of the gold substrate can be performed prior to cleaning.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the this compound is fully dissolved.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrate into the this compound solution in a clean glass vial.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for at least 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[5]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The SAM-modified substrate is now ready for characterization or further use.
-
Figure 1: Workflow for the preparation of a this compound SAM on a gold substrate.
Protocol for Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the chemical composition of the SAM and the nature of the sulfur-gold bond.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the this compound SAM on the sample holder using a compatible adhesive, ensuring good electrical contact.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, C 1s, N 1s, and S 2p regions.
-
Data Analysis:
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.
-
Fit the S 2p spectrum to resolve the S 2p3/2 and S 2p1/2 doublets, which should be centered around 162.0 eV and 163.2 eV, respectively, confirming the formation of a thiolate bond with gold.
-
Analyze the N 1s spectrum, which should show a peak around 399.0 eV, characteristic of the nitrogen in the pyridine ring.
-
Protocol for Characterization by Scanning Tunneling Microscopy (STM)
STM provides high-resolution imaging of the SAM, revealing its packing and ordering.
Instrumentation:
-
Scanning Tunneling Microscope
Procedure:
-
Sample and Tip Preparation: Use a freshly prepared this compound SAM on an atomically flat Au(111) substrate. Use a sharp, electrochemically etched tungsten or Pt/Ir tip.
-
Imaging Conditions:
-
Operate the STM in constant current mode.
-
Typical imaging parameters are a bias voltage of +1.0 V and a tunneling current of 100 pA. These parameters may need to be optimized.
-
-
Image Acquisition:
-
Approach the tip to the surface and start scanning.
-
Acquire large-scale images to observe domain structures and defects.
-
Zoom in on well-ordered domains to obtain molecularly resolved images.
-
-
Data Analysis:
-
Analyze the images to determine the lattice parameters and molecular arrangement of the SAM.
-
Applications
Biosensing: Cytochrome c Detection
The terminal pyridine group of the SAM can interact with proteins, making it a suitable platform for biosensors. A prominent example is the electrochemical detection of cytochrome c.
Principle: The pyridine nitrogen provides a favorable binding site for cytochrome c, facilitating direct electron transfer between the protein's heme group and the gold electrode. This interaction can be monitored electrochemically, for instance, by cyclic voltammetry.
Figure 2: Principle of a cytochrome c biosensor based on a this compound SAM.
Drug Development
While direct applications of this compound SAMs in drug delivery are still emerging, their properties make them promising for various stages of drug development:
-
Biocompatible Coatings: SAMs can be used to modify the surface of medical implants to improve their biocompatibility. The well-defined surface chemistry of a this compound SAM can be a starting point for creating surfaces that resist non-specific protein adsorption, a crucial factor in the performance of implantable devices.[6]
-
Drug Screening Platforms: The ability to immobilize biomolecules, such as proteins or enzymes, onto the SAM surface makes them suitable for high-throughput drug screening. The pyridine group can be used to anchor target proteins, and the interaction of potential drug candidates with these immobilized proteins can be monitored using surface-sensitive techniques.[7]
-
Controlled Drug Release: The pyridine nitrogen can be protonated or coordinated with metal ions, offering a potential mechanism for pH- or ion-triggered release of drugs that are tethered to the SAM surface. This could be explored for developing smart drug delivery systems.
Figure 3: Potential applications of this compound SAMs in the field of drug development.
Conclusion
This compound SAMs on gold offer a robust and versatile platform for a range of applications in research and development. Their well-defined structure, stability, and the chemical accessibility of the terminal pyridine group make them an attractive system for fundamental surface science studies and for the development of advanced functional materials for biosensing and drug development. The protocols and data provided in these notes are intended to serve as a valuable resource for researchers in these fields.
References
- 1. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of 4-Mercaptopyridine Self-Assembled Monolayers on Silver Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organic molecules on metal surfaces are a cornerstone of nanoscience and surface engineering, with wide-ranging applications in sensing, electronics, and biocompatible coatings. 4-Mercaptopyridine (B10438) (4-MPy) is a particularly interesting molecule for forming SAMs due to its aromatic pyridine (B92270) ring and thiol group. The sulfur atom provides a strong anchoring point to noble metal surfaces like silver and gold, while the nitrogen atom in the pyridine ring offers a site for further functionalization or interaction with the environment. This document provides a detailed protocol for the preparation and characterization of 4-MPy SAMs on silver surfaces, compiled from various scientific sources. While comprehensive quantitative data for 4-MPy on silver is not as abundant as for gold surfaces, this guide presents the available information and draws parallels from similar systems to provide a robust starting point for researchers.
Principles of 4-Mercaptopyridine SAM Formation on Silver
The formation of a 4-MPy SAM on a silver surface is a spontaneous process driven by the strong affinity of the sulfur atom for silver. Upon immersion of a clean silver substrate into a solution containing 4-MPy, the molecules chemisorb onto the surface, forming a dense and organized monolayer. Unlike simple alkanethiols, the 4-MPy molecule has been observed to adopt a tilted orientation on silver surfaces. This is attributed to the interaction of both the sulfur atom and the nitrogen atom of the pyridine ring with the silver surface.[1] The structure and orientation of the SAM can be influenced by several factors, including the cleanliness of the substrate, the concentration of the 4-MPy solution, the solvent used, the immersion time, and the pH of the solution.[1][2]
Experimental Protocols
This section outlines the detailed procedures for preparing and characterizing 4-MPy SAMs on silver substrates.
Silver Substrate Preparation
A clean and smooth silver surface is crucial for the formation of a high-quality SAM. The following protocol describes a common method for preparing silver substrates.
Materials:
-
Silver-coated substrates (e.g., silver-coated glass or silicon wafers)
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Ethanol (B145695) (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
UV-Ozone cleaner (optional)
Procedure:
-
Place the silver substrates in a beaker and sonicate in acetone for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with isopropanol, followed by ethanol.
-
Rinse extensively with DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
For a more rigorous cleaning, the substrates can be treated with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic residues and create a hydrophilic surface.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination.
Preparation of 4-Mercaptopyridine Solution
Materials:
-
4-Mercaptopyridine (≥95% purity)
-
Ethanol (200 proof, degassed)
-
Volumetric flask
-
Micropipettes
Procedure:
-
Prepare a stock solution of 4-MPy in degassed ethanol. A typical concentration range for SAM formation is 1-10 mM.
-
To prepare a 1 mM solution, dissolve 1.11 mg of 4-MPy in 10 mL of ethanol.
-
Ensure the 4-MPy is fully dissolved by gentle swirling or brief sonication.
-
It is recommended to use freshly prepared solutions for SAM formation as thiols can oxidize over time.
Self-Assembled Monolayer Formation
Procedure:
-
Place the clean, dry silver substrates in a clean glass container (e.g., a petri dish or a beaker).
-
Completely immerse the substrates in the 4-MPy solution.
-
To minimize oxidation, the container can be purged with an inert gas (like nitrogen or argon) and sealed.
-
Allow the self-assembly to proceed for a period ranging from 1 to 24 hours. While SAM formation can be rapid, longer immersion times often lead to more ordered and densely packed monolayers.
-
After the desired immersion time, remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.
Characterization of 4-MPy SAMs on Silver
Several surface-sensitive techniques can be employed to characterize the quality and properties of the formed 4-MPy SAMs.
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique to confirm the presence and orientation of 4-MPy on the silver surface. The enhancement of the Raman signal by the silver substrate allows for the detection of the monolayer. Specific vibrational modes of the pyridine ring and the C-S bond can provide information about the molecule's interaction with the surface.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface and the chemical state of the elements. The S 2p and N 1s core level spectra can confirm the bonding of the thiol to the silver and the state of the pyridine nitrogen.
-
Contact Angle Goniometry: Measuring the static water contact angle provides information about the hydrophobicity/hydrophilicity of the surface. A change in the contact angle after SAM formation indicates the successful modification of the surface.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM, providing an indication of the monolayer's completeness and the orientation of the molecules.
-
Electrochemical Methods: Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to study the barrier properties of the SAM and to determine the surface coverage.
Quantitative Data
The following tables summarize the available quantitative data for 4-MPy SAMs. It is important to note that data for silver substrates is limited in the literature, and some values are extrapolated from studies on gold or are typical for similar aromatic thiols.
Table 1: Physicochemical Properties of 4-MPy SAMs
| Property | Value on Silver | Value on Gold (for comparison) | Source/Comment |
| Water Contact Angle | Not readily available. Expected to be in the range of 40-60° based on the polar nature of the pyridine ring. | ~50-70° | General range for aromatic thiols. |
| SAM Thickness | Not readily available. Theoretical length of the molecule is ~0.6 nm. A tilted orientation would result in a smaller thickness. | ~0.5-0.6 nm | Dependent on molecular orientation. |
| Molecular Orientation | Tilted, with interaction through both S and N atoms. | Upright or slightly tilted. | [1] for silver. |
Table 2: Electrochemical Properties of 4-MPy SAMs
| Property | Value on Silver | Value on Gold (for comparison) | Source/Comment |
| Surface Coverage (θ) | Not readily available. | 0.2 - 0.4 (molecules per surface Au atom) | Varies with preparation conditions. |
| Reductive Desorption Potential | Not readily available. | -0.8 to -1.1 V (vs. Ag/AgCl) | Highly dependent on the electrolyte and pH. |
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the formation of a 4-MPy SAM on a silver surface.
Signaling Pathway of SAM Formation
This diagram illustrates the logical relationship of the self-assembly process at the molecular level.
Conclusion
The formation of 4-mercaptopyridine self-assembled monolayers on silver surfaces is a straightforward yet powerful method for surface modification. While the characterization and quantitative data for 4-MPy on silver are not as extensively documented as on gold, the protocols and principles outlined in this application note provide a solid foundation for researchers to successfully prepare and characterize these functional surfaces. The unique properties of the 4-MPy molecule, particularly its ability to interact with the silver surface through both its thiol and pyridine moieties, make it a versatile building block for a variety of applications in science and technology. Further research is encouraged to fill the gaps in the quantitative understanding of this important system.
References
Application Notes and Protocols for the Electrochemical Characterization of Pyyridine-4-Thiol Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the electrochemical characterization of gold electrodes modified with a self-assembled monolayer (SAM) of pyridine-4-thiol. The protocols outlined below utilize common electrochemical techniques—Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)—to assess the integrity, stability, and electron transfer properties of the modified electrode surface.
Introduction
This compound readily forms a stable, self-assembled monolayer on gold surfaces through a strong gold-sulfur bond.[1] This modification creates a well-defined interface with the pyridine (B92270) moiety exposed to the solution, which can be utilized for further functionalization, such as in the development of biosensors or for studying specific molecular interactions at the electrode surface.[1][2] Proper electrochemical characterization is a critical step to ensure the quality and consistency of the modified electrode before its application.
This document provides standardized protocols for electrode preparation and characterization, along with representative data and visualizations of the experimental workflows.
Data Presentation
The following tables summarize typical quantitative data obtained from the electrochemical characterization of bare and this compound modified gold electrodes. These values are indicative and may vary depending on the specific experimental conditions.
Table 1: Cyclic Voltammetry Parameters in 5 mM [Fe(CN)₆]³⁻/⁴⁻ with 0.1 M KCl
| Electrode | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Separation (ΔEp) | Anodic Peak Current (Ipa) | Cathodic Peak Current (Ipc) |
| Bare Gold | ~ +0.25 V | ~ +0.19 V | ~ 60 mV | High | High |
| This compound Modified Gold | ~ +0.35 V | ~ +0.05 V | > 100 mV | Significantly Reduced | Significantly Reduced |
Table 2: Electrochemical Impedance Spectroscopy Parameters in 5 mM [Fe(CN)₆]³⁻/⁴⁻ with 0.1 M KCl
| Electrode | Charge Transfer Resistance (Rct) | Double Layer Capacitance (Cdl) |
| Bare Gold | Low (e.g., < 1 kΩ) | High (e.g., > 10 µF/cm²) |
| This compound Modified Gold | High (e.g., > 10 kΩ) | Low (e.g., < 1 µF/cm²) |
Experimental Protocols
Gold Working Electrode Pre-treatment
A pristine gold surface is crucial for the formation of a high-quality SAM.
Materials:
-
Gold working electrode
-
Polishing pads with 1 µm, 0.3 µm, and 0.05 µm alumina (B75360) suspensions[3]
-
Deionized (DI) water
-
Ethanol (B145695) or Acetone and Isopropanol[3]
-
0.5 M H₂SO₄[3]
-
Piranha solution (H₂SO₄/H₂O₂, 3:1 v/v) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Electrochemical cell with a platinum counter electrode and an Ag/AgCl reference electrode[4]
-
Potentiostat
Protocol:
-
Mechanical Polishing: Polish the gold electrode surface with alumina slurries of decreasing particle size (1 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.[3]
-
Sonication: Rinse the electrode thoroughly with DI water and sonicate for 5 minutes each in acetone, isopropanol, and DI water to remove polishing residues.[3]
-
Chemical Cleaning (Optional but Recommended): Immerse the electrode in freshly prepared piranha solution for 10 minutes. (Exercise extreme caution) .[4]
-
Electrochemical Cleaning: In an electrochemical cell containing 0.5 M H₂SO₄, cycle the potential between 0 V and +1.5 V vs Ag/AgCl at a scan rate of 500 mV/s for 30 cycles.[3][4] A stable voltammogram characteristic of a clean gold electrode should be obtained.
-
Final Rinse: Rinse the electrode thoroughly with DI water and dry under a stream of nitrogen.
Self-Assembly of this compound Monolayer
Materials:
-
Cleaned gold working electrode
-
1 mM solution of this compound in ethanol
-
Ethanol for rinsing
-
DI water for rinsing
Protocol:
-
Immediately after cleaning and drying, immerse the gold electrode into the 1 mM this compound ethanolic solution.
-
Allow the self-assembly to proceed overnight at room temperature to ensure the formation of a well-ordered monolayer.[1]
-
After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol followed by DI water to remove any non-covalently bound molecules.
-
Dry the modified electrode under a gentle stream of nitrogen.
Electrochemical Characterization
A. Cyclic Voltammetry (CV)
CV is used to probe the electron transfer properties of the modified electrode. The formation of the insulating SAM is expected to hinder the electron transfer of a redox probe to the electrode surface.[1]
Materials:
-
Bare and this compound modified gold working electrodes
-
Electrochemical cell with a platinum counter electrode and an Ag/AgCl reference electrode[4]
-
5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl solution (or other suitable redox probe and supporting electrolyte)[1][5]
-
Potentiostat
Protocol:
-
Assemble the three-electrode cell with the working electrode (either bare or modified), platinum counter electrode, and Ag/AgCl reference electrode in the [Fe(CN)₆]³⁻/⁴⁻ solution.
-
Perform a cyclic voltammetry scan, typically from -0.2 V to +0.6 V vs Ag/AgCl, at a scan rate of 50 mV/s.[4]
-
Record the voltammogram and measure the anodic and cathodic peak potentials and currents.
-
Compare the voltammograms of the bare and modified electrodes. A significant decrease in the peak currents and an increase in the peak-to-peak separation for the modified electrode indicate the successful formation of a blocking monolayer.[1]
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique to characterize the interfacial properties of the modified electrode. It provides information about the charge transfer resistance and the capacitance of the electrode-electrolyte interface.[6]
Materials:
-
Bare and this compound modified gold working electrodes
-
Electrochemical cell with a platinum counter electrode and an Ag/AgCl reference electrode[4]
-
Potentiostat with EIS capability
Protocol:
-
Assemble the three-electrode cell as described for CV.
-
Set the potentiostat to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.22 V vs Ag/AgCl).
-
Apply a small AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[6][7]
-
Record the Nyquist plot (Z' vs -Z'').
-
Fit the impedance data to an appropriate equivalent circuit, such as the Randles circuit, to extract the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[5][7]
-
A significant increase in Rct and a decrease in Cdl for the modified electrode compared to the bare electrode confirm the formation of an insulating monolayer.[5]
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound modified electrodes.
Caption: Randles equivalent circuit model used for fitting EIS data.
References
- 1. 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions | MDPI [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclic Voltammetry of 4-Mercaptopyridine on Platinum Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces are a cornerstone of modern surface science and electrochemistry. 4-Mercaptopyridine (B10438) (4-MPy) is a particularly interesting molecule for forming SAMs due to its bifunctional nature, possessing a thiol group for surface anchoring and a pyridine (B92270) ring that can participate in further chemical interactions. While the behavior of 4-MPy on gold surfaces is well-documented, its interaction with platinum electrodes is less explored but holds significant potential for applications in catalysis, sensing, and as a model system for studying electron transfer processes.
These application notes provide a detailed protocol for the preparation and cyclic voltammetric characterization of 4-mercaptopyridine SAMs on platinum electrodes. The information is compiled from established methodologies for similar thiol-based SAMs on platinum and related electrochemical studies.
Experimental Protocols
Platinum Electrode Pre-treatment
A pristine and well-characterized platinum surface is crucial for the reproducible formation of a high-quality 4-MPy SAM.
Materials:
-
Polycrystalline platinum disk electrode
-
Polishing materials: 1.0 µm, 0.3 µm, and 0.05 µm alumina (B75360) slurries
-
Polishing pads
-
High-purity water (e.g., Milli-Q)
-
Ethanol (B145695) (ACS grade or higher)
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Electrochemical cell and potentiostat
Procedure:
-
Mechanical Polishing:
-
Polish the platinum electrode with 1.0 µm alumina slurry on a polishing pad for 3-5 minutes.
-
Rinse thoroughly with high-purity water.
-
Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurries, rinsing with high-purity water between each step.
-
After the final polish, sonicate the electrode in high-purity water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual polishing debris.
-
-
Electrochemical Cleaning:
-
Place the polished electrode in an electrochemical cell containing 0.5 M H₂SO₄.
-
Cycle the potential between the hydrogen evolution and oxygen evolution regions (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s for at least 25 cycles or until a stable and characteristic platinum voltammogram is obtained.
-
The voltammogram should display the characteristic hydrogen adsorption/desorption peaks in the negative potential region and the platinum oxide formation/reduction peaks in the positive potential region.
-
Rinse the electrode thoroughly with high-purity water and dry under a stream of nitrogen.
-
Formation of 4-Mercaptopyridine SAM
Materials:
-
Pre-treated platinum electrode
-
4-Mercaptopyridine (≥98% purity)
-
Anhydrous ethanol
-
Airtight container
Procedure:
-
Prepare a 1 mM solution of 4-mercaptopyridine in anhydrous ethanol.
-
Immediately immerse the clean, dry platinum electrode into the 4-MPy solution.
-
Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature.
-
After incubation, remove the electrode from the solution and rinse thoroughly with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the electrode under a gentle stream of nitrogen. The electrode is now modified with a 4-MPy SAM and is ready for electrochemical characterization.
Cyclic Voltammetry Characterization
Materials:
-
4-MPy modified platinum electrode
-
Electrochemical cell
-
Potentiostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M phosphate-buffered saline (PBS) pH 7.4, or 0.1 M HClO₄)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Assemble the three-electrode cell with the 4-MPy modified platinum electrode as the working electrode, a reference electrode, and a counter electrode.
-
Fill the cell with the desired electrolyte solution.
-
Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential over a range appropriate for observing the electrochemical behavior of the 4-MPy SAM without causing its desorption. A typical starting range could be from +0.6 V to -0.6 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to investigate the kinetics of any observed redox processes.
-
Record the resulting cyclic voltammograms.
Data Presentation
The following table summarizes the expected qualitative and quantitative data from the cyclic voltammetry of a 4-MPy SAM on a platinum electrode. It is important to note that specific peak potentials can be highly dependent on the electrolyte composition, pH, and the quality of the SAM. The data presented here are representative values based on studies of similar pyridine-containing molecules on platinum surfaces.
| Parameter | Expected Observation |
| Redox Peaks | The cyclic voltammogram may exhibit redox peaks associated with the pyridine moiety of the 4-mercaptopyridine. The electrochemical reversibility of pyridinium (B92312) has been noted to be a unique feature on platinum electrodes. |
| Potential Window | The potential window where the SAM is stable should be determined. At sufficiently negative potentials, reductive desorption of the thiol from the platinum surface will occur. |
| Blocking Behavior | The 4-MPy SAM is expected to block or inhibit the characteristic hydrogen adsorption/desorption and platinum oxide formation/reduction peaks observed on a bare platinum electrode. The degree of blocking is indicative of the SAM coverage and quality. |
| Effect of pH | The redox behavior of the pyridine group is expected to be pH-dependent due to protonation/deprotonation of the nitrogen atom. |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of 4-MPy SAMs on platinum.
Logical Relationship of SAM Formation and Characterization
Application of Pyridine-4-thiol in Electrochemical Sensors for Heavy Metals
Application Note & Protocol
Introduction
The detection of heavy metal contamination in environmental and biological samples is of paramount importance due to the significant health risks associated with their accumulation. Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques. Pyridine-4-thiol, also known as 4-mercaptopyridine (B10438) (4-MPY), has emerged as a promising surface modification agent for electrodes in the development of these sensors. Its unique bifunctional nature, featuring a thiol group (-SH) for strong anchoring to gold electrode surfaces and a pyridine (B92270) ring with a nitrogen atom capable of chelating with heavy metal ions, makes it an ideal candidate for fabricating highly selective and sensitive electrochemical sensors. This document provides a detailed overview of the application of this compound in this field, including a summary of its performance and comprehensive experimental protocols.
Principle of Detection
The sensing mechanism of this compound-modified electrodes for heavy metal detection is primarily based on the specific interaction between the pyridine nitrogen and the target metal ions. The thiol group of this compound readily forms a stable self-assembled monolayer (SAM) on a gold (Au) electrode surface via a strong Au-S bond. This organized monolayer positions the pyridine rings towards the solution interface. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with heavy metal ions present in the sample solution, forming a stable complex on the electrode surface. This binding event alters the electrochemical properties of the electrode-solution interface, which can be transduced into a measurable analytical signal using techniques such as differential pulse voltammetry (DPV), square wave voltammetry (SWV), or electrochemical impedance spectroscopy (EIS). In anodic stripping voltammetry (ASV), after a preconcentration step where the metal ions are accumulated on the electrode surface, a potential sweep is applied to strip the bound metals, generating a current peak whose intensity is proportional to the concentration of the metal ion.
Data Presentation
The performance of this compound-based electrochemical sensors for the detection of various heavy metals is summarized in the table below. The data highlights the key analytical parameters, including the limit of detection (LOD), linear range, and the electrochemical technique employed.
| Target Analyte | Electrode Modifier | Electrochemical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Mercury (Hg²⁺) | This compound on Au | EIS | 0.01 µg/L - 500 µg/L | 0.002 µg/L | [1] |
| Mercury (Hg²⁺) | This compound on Au | DPV | 0.01 µg/L - 500 µg/L | Not specified | [1] |
Note: Quantitative data for the detection of Pb²⁺, Cd²⁺, and Cu²⁺ using this compound modified electrodes was not available in the reviewed literature. The table will be updated as more data becomes available.
Experimental Protocols
This section provides detailed protocols for the fabrication of a this compound modified gold electrode and its application in the electrochemical detection of heavy metals.
Protocol 1: Fabrication of this compound Modified Gold Electrode
Materials:
-
Bare Gold (Au) electrode
-
This compound (4-mercaptopyridine, 4-MPY)
-
Ethanol (B145695) (absolute)
-
Alumina (B75360) slurry (0.3 µm and 0.05 µm)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), 5 mM in 0.1 M KCl
Procedure:
-
Electrode Polishing:
-
Polish the bare Au electrode with 0.3 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with DI water and sonicate in DI water for 2 minutes to remove any residual alumina particles.
-
Finally, rinse with absolute ethanol.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) on the cleaned Au electrode in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable voltammogram characteristic of a clean Au electrode is obtained.
-
Rinse the electrode with DI water.
-
-
Characterization of Bare Electrode:
-
Record the CV of the cleaned Au electrode in 5 mM K₃[Fe(CN)₆] solution containing 0.1 M KCl. A well-defined redox peak should be observed.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned and characterized Au electrode into the this compound solution and leave it overnight (approximately 12-16 hours) at room temperature to allow for the formation of a densely packed SAM.[1]
-
After incubation, remove the electrode from the solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules, followed by a final rinse with DI water.[1]
-
-
Characterization of Modified Electrode:
-
Record the CV of the this compound modified Au electrode in 5 mM K₃[Fe(CN)₆] solution. A significant decrease in the peak current and an increase in the peak-to-peak separation should be observed, indicating the successful formation of an insulating monolayer on the electrode surface.
-
Protocol 2: Electrochemical Detection of Mercury (Hg²⁺) using Differential Pulse Voltammetry (DPV)
Materials:
-
This compound modified Au electrode
-
Stock solution of Hg²⁺ (e.g., 1000 ppm)
-
Supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)
-
Deionized (DI) water
-
Electrochemical workstation
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of Hg²⁺ standard solutions with concentrations spanning the desired linear range (e.g., 0.01 µg/L to 500 µg/L) by serial dilution of the stock solution in the supporting electrolyte.[1]
-
-
Electrochemical Measurement Setup:
-
Set up a three-electrode electrochemical cell containing the this compound modified Au electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add a known volume of the supporting electrolyte to the cell.
-
-
Incubation:
-
Immerse the modified electrode in the Hg²⁺ standard solution (or sample) for a specific incubation time (e.g., 15 minutes) to allow for the binding of Hg²⁺ to the this compound monolayer.
-
-
DPV Measurement:
-
After incubation, rinse the electrode with DI water to remove any unbound ions.
-
Transfer the electrode to the electrochemical cell containing only the supporting electrolyte.
-
Perform DPV measurement by scanning the potential in the appropriate range (e.g., from -0.2 V to +0.6 V).
-
Record the peak current.
-
-
Calibration Curve:
-
Repeat steps 3 and 4 for each standard solution of different Hg²⁺ concentrations.
-
Plot the DPV peak current as a function of the Hg²⁺ concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Perform the same procedure for the unknown sample and determine its Hg²⁺ concentration using the calibration curve.
-
Protocol 3: General Protocol for Heavy Metal Detection using Square Wave Anodic Stripping Voltammetry (SWASV)
This is a general protocol adapted from similar thiol-based sensors for the detection of Pb²⁺ and Cd²⁺ and can be optimized for this compound.
Materials:
-
This compound modified Au electrode
-
Stock solutions of target heavy metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺)
-
Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5)
-
Electrochemical workstation
Procedure:
-
Preparation of Standard Solutions:
-
Prepare standard solutions of the target heavy metal ions, individually or as a mixture, in the supporting electrolyte.
-
-
Preconcentration (Deposition) Step:
-
Immerse the three-electrode system in the standard solution or sample.
-
Apply a negative potential (e.g., -1.1 V vs. Ag/AgCl) for a specific duration (e.g., 240 seconds) while stirring the solution. This step reduces the metal ions and deposits them onto the electrode surface.
-
-
Equilibration Step:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds) while maintaining the deposition potential.
-
-
Stripping Step:
-
Scan the potential from the negative deposition potential towards a more positive potential (e.g., from -1.1 V to -0.6 V) using a square wave waveform.
-
During this scan, the deposited metals will be re-oxidized and stripped from the electrode surface, generating a current peak at a potential characteristic of each metal.
-
-
Data Analysis:
-
The peak height or area of the stripping peak is proportional to the concentration of the corresponding metal ion in the solution.
-
Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.
-
Determine the concentration of the heavy metal in the unknown sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the fabrication and application of a this compound modified electrode.
Caption: Signaling pathway of heavy metal detection using a this compound modified electrode.
References
Pyridine-4-thiol as a Linker Molecule in Molecular Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-4-thiol is a versatile linker molecule that has garnered significant attention in the field of molecular electronics. Its unique structure, featuring a thiol group for robust anchoring to gold surfaces and a pyridine (B92270) ring for modulating electronic properties and providing a secondary anchoring point, makes it an ideal candidate for constructing single-molecule junctions. This document provides detailed application notes and experimental protocols for the use of this compound in forming self-assembled monolayers (SAMs) and in single-molecule conductance studies.
Applications of this compound in Molecular Electronics
This compound and its derivatives are employed in a variety of applications within molecular electronics due to their distinct electronic and structural characteristics.
-
Single-Molecule Switches: The pyridine ring's nitrogen atom can be protonated or deprotonated, leading to significant changes in the molecule's electronic structure and, consequently, the conductance of the molecular junction. This property allows for the development of pH-sensitive single-molecule switches.
-
Control of Molecule-Electrode Interface: The pyridine group can interact with the electrodes, influencing the geometry and electronic coupling of the molecular junction. This allows for the formation of distinct high- and low-conductance states, which can be controlled by mechanical stretching of the junction.[1][2][3]
-
Fundamental Charge Transport Studies: Pyridine-terminated molecules serve as model systems for investigating fundamental principles of charge transport through single molecules, including the role of linker groups, molecular conformation, and quantum interference effects on conductance.
-
Surface Functionalization: Self-assembled monolayers of this compound create well-defined organic surfaces with specific chemical properties. The exposed pyridine groups can act as coordination sites for metal ions or other molecules, enabling the fabrication of complex supramolecular architectures on surfaces.
Quantitative Data Summary
The conductance of single-molecule junctions is a key parameter in molecular electronics. For pyridine-terminated molecules, conductance often exhibits multiple stable states, typically a high-conductance (HC) and a low-conductance (LC) state, which are attributed to different binding geometries between the molecule and the electrodes.[1][2][3] The following table summarizes representative conductance values for pyridine-terminated molecules from the literature.
| Molecule Backbone | Anchoring Group | Conductance (G/G₀) | Measurement Technique | Reference |
| 4,4'-bipyridine | Pyridine | HC: ~10⁻³LC: ~10⁻⁴ | STM-BJ | [4] |
| Tolane | Pyridyl | HC: 10⁻³·³MC: ~10⁻⁴·⁰ to 10⁻³·³LC: 10⁻⁶·⁰ | STM-BJ & MCBJ | [5] |
| 4,4′-dipyridylamine | Pyridine | HC: 10⁻³·⁰LC: 10⁻⁴·³ | STM-BJ | [4] |
| 3,3′-dipyridylamine | Pyridine | HC: 10⁻³·⁹LC: 10⁻⁵·¹ | STM-BJ | [4] |
| 3,4′-dipyridylamine | Pyridine | HC: 10⁻³·⁶LC: 10⁻⁴·⁸ | STM-BJ | [4] |
| 4,4′-dipyridylethyne | Pyridine | HC: 10⁻³·⁴LC: 10⁻⁴·⁵ | STM-BJ | [4] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocols
I. Synthesis and Purification of this compound
High-purity this compound is crucial for reproducible results in molecular electronics. The following is a general protocol for its synthesis and purification.
A. Synthesis via Chichibabin Reaction
A common route for synthesizing pyridine derivatives is the Chichibabin reaction.[6]
-
Reaction Setup: In a suitable reaction vessel, mix a primary amine with an α,β-unsaturated compound in the presence of a strong base as a catalyst.
-
Heating: Heat the reaction mixture under reflux for several hours to promote the condensation reaction leading to the formation of the pyridine ring.
-
Work-up: After the reaction is complete, cool the mixture and neutralize any remaining base.
-
Extraction: Transfer the reaction mixture to a separation funnel and extract the pyridine product into an organic solvent (e.g., ethanol).
-
Washing and Drying: Wash the organic layer with water to remove impurities and then dry it using an anhydrous salt like sodium sulfate.
-
Solvent Removal: Evaporate the organic solvent to obtain the crude pyridine product.
B. Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or water) and allow it to cool slowly. The purified this compound will crystallize out, leaving impurities in the solution.
-
Column Chromatography: For higher purity, the product can be further purified by column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent.
-
Characterization: Confirm the purity and identity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
II. Protocol for Self-Assembled Monolayer (SAM) Formation on Au(111)
This protocol describes the formation of a this compound SAM on a gold substrate.
A. Materials and Reagents
-
Au(111) substrate (e.g., gold-coated mica or silicon wafer)
-
This compound
-
Anhydrous ethanol or acetonitrile (B52724) (solvent)[7]
-
Tweezers for handling substrates
-
Clean glass vials with sealable caps
-
Dry nitrogen gas
-
Sonicator
B. Procedure
-
Substrate Preparation:
-
Clean the Au(111) substrate by rinsing it with ethanol and then drying it under a stream of dry nitrogen.
-
For atomically flat surfaces, anneal the gold substrate in a hydrogen flame until it glows red-hot and then let it cool in an inert atmosphere. Caution: Handle with extreme care.
-
-
Solution Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mM) in anhydrous ethanol or acetonitrile. The choice of solvent can significantly impact the quality of the SAM, with acetonitrile or a KOH/ethanol mixture often yielding highly ordered monolayers.[7]
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the this compound solution in a clean vial.
-
Purge the vial with dry nitrogen gas to minimize oxidation and seal it tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with the pure solvent (ethanol or acetonitrile) to remove any physisorbed molecules.
-
Dry the substrate gently under a stream of dry nitrogen.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be characterized using surface-sensitive techniques such as:
-
Scanning Tunneling Microscopy (STM): To visualize the molecular arrangement on the surface.[1][7]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and binding of the thiol to the gold surface.[1][7]
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): To determine the orientation of the molecules within the SAM.[7]
-
-
III. Protocol for Single-Molecule Conductance Measurement using STM-Break Junction (STM-BJ)
This protocol outlines the general steps for measuring the conductance of a single this compound molecule using the STM-BJ technique.[8][9]
A. Materials and Reagents
-
STM instrument
-
Mechanically cut or electrochemically etched gold STM tip
-
Au(111) substrate
-
This compound solution (typically in a non-polar solvent like 1,2,4-trichlorobenzene, TCB, at a concentration of ~0.1 mM)
-
Liquid cell for the STM
B. Procedure
-
Setup:
-
Mount the Au(111) substrate in the liquid cell of the STM.
-
Introduce the this compound solution into the liquid cell.
-
Mount the gold STM tip.
-
-
Junction Formation and Measurement:
-
Apply a constant bias voltage between the STM tip and the substrate (e.g., 100-500 mV).[10]
-
Repeatedly drive the STM tip into contact with the gold substrate and then retract it at a controlled speed.
-
During this process, a gold filament is formed between the tip and the substrate, which is then stretched and eventually breaks.
-
In the presence of this compound molecules, a single molecule can bridge the gap between the tip and the substrate as the gold filament breaks, forming a molecular junction.
-
Record the current flowing through the junction as a function of the tip-substrate displacement. The conductance is then calculated (G = I/V).
-
-
Data Analysis:
-
Thousands of individual conductance traces are collected.
-
These traces are then compiled into a conductance histogram.
-
Peaks in the histogram correspond to the most probable conductance values of the single-molecule junction. For pyridine-terminated molecules, multiple peaks corresponding to different binding geometries (high and low conductance states) are often observed.[3]
-
Visualizations
Experimental Workflow for SAM Formation
Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.
Logic of STM-Break Junction Measurement
Caption: Logical flow of a single-molecule conductance measurement using the STM-Break Junction technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Conductance and geometry of pyridine-linked single-molecule junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of Metal-Organic Frameworks with 4-Pyridinethiol: Application Notes and Protocols
A Note to Researchers: Extensive literature searches for the synthesis of metal-organic frameworks (MOFs) utilizing 4-pyridinethiol as a primary organic linker have yielded limited specific examples with detailed experimental protocols and characterization data necessary for the comprehensive application notes requested. The field of MOF synthesis is vast and continually evolving, and while 4-pyridinethiol is a known ligand in coordination chemistry[1], its application as a primary building block for porous, crystalline MOFs appears to be an underexplored area of research.
Therefore, in place of the requested topic, we present a detailed guide to the synthesis and application of a well-characterized and widely studied class of MOFs based on a related pyridine-containing linker: Zinc-based MOFs with pyridine-2,5-dicarboxylic acid . This alternative provides a robust example of the synthesis and application of pyridine-containing MOFs in a context relevant to researchers, scientists, and drug development professionals. The principles and techniques described herein can serve as a foundational guide for the development and characterization of new MOFs, potentially including those with 4-pyridinethiol.
Application Notes: Zinc-Pyridine-2,5-dicarboxylate MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[2] Zinc-based MOFs are of particular interest in biomedical applications due to the low toxicity of zinc.[3] The use of pyridine-containing linkers, such as pyridine-2,5-dicarboxylic acid, introduces additional functionality and potential for specific interactions within the MOF structure.
Applications in Drug Development
The unique properties of Zinc-Pyridine-2,5-dicarboxylate MOFs make them suitable for various applications in drug development:
-
Drug Delivery: The high porosity and surface area of these MOFs allow for the encapsulation of therapeutic molecules. The release of the drug can be tuned by modifying the MOF structure and by exploiting stimuli-responsive mechanisms, such as pH changes in the microenvironment of tumor cells.[4][5]
-
Controlled Release: The interaction between the drug molecules and the MOF framework, including potential hydrogen bonding with the pyridine (B92270) nitrogen, can be tailored to control the rate of drug release, enabling sustained delivery and reducing the need for frequent dosing.
-
Biomedical Imaging: The incorporation of imaging agents or the inherent properties of the metal-ligand framework can be utilized for bio-imaging applications, allowing for the tracking of the drug carrier within the body.
Experimental Protocols
This section provides a detailed protocol for the solvothermal synthesis of a Zinc-Pyridine-2,5-dicarboxylate MOF.
Materials and Equipment
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Pyridine-2,5-dicarboxylic acid (H₂pydc)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for BET surface area analysis)
Synthesis Protocol: Solvothermal Method
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of pyridine-2,5-dicarboxylic acid in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Crystallization:
-
Place the autoclave in a preheated oven at 120 °C for 48 hours.
-
-
Isolation and Washing:
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation.
-
Wash the product three times with fresh DMF, followed by three washes with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
-
Activation:
-
Dry the washed product in a vacuum oven at 80 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent characterization and application.
-
Characterization Protocols
-
Powder X-ray Diffraction (PXRD):
-
Grind a small amount of the activated MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.
-
Compare the obtained pattern with a simulated pattern from single-crystal X-ray diffraction data to confirm the phase purity of the synthesized material.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the activated MOF in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the weight loss curve to determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Degas the activated MOF sample at 150 °C under vacuum for 12 hours.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption isotherm.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of a Zinc-Pyridine-2,5-dicarboxylate MOF.
Table 1: Synthesis Parameters
| Parameter | Value |
| Metal Precursor | Zinc nitrate hexahydrate |
| Ligand | Pyridine-2,5-dicarboxylic acid |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Metal:Ligand) | 1:1 |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
Table 2: Characterization Data
| Characterization Technique | Parameter | Typical Value |
| PXRD | Main Diffraction Peaks (2θ) | 8.5°, 12.8°, 15.2°, 17.0° |
| TGA | Decomposition Temperature | ~350 °C |
| BET Analysis | Surface Area | 300 - 500 m²/g |
| Pore Volume | 0.15 - 0.25 cm³/g |
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of Zinc-Pyridine-2,5-dicarboxylate MOFs and a conceptual diagram of drug delivery using these MOFs.
Caption: Solvothermal synthesis workflow for Zinc-Pyridine-2,5-dicarboxylate MOF.
Caption: Conceptual pathway for drug delivery using a MOF-based carrier.
References
- 1. [Spectroscopy of Ag(I), Cd(II) complexes with 4-mercaptopyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridine-4-thiol as a Corrosion Inhibitor for Copper Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper and its alloys are vital materials in numerous industrial and scientific applications, including heat exchangers, pipelines, and electronic components. However, their susceptibility to corrosion in aggressive environments can compromise their integrity and functionality. Organic corrosion inhibitors are a practical and effective means of mitigating corrosion. Among these, sulfur- and nitrogen-containing heterocyclic compounds have shown significant promise. Pyridine-4-thiol, also known as 4-mercaptopyridine, is a molecule of interest due to its ability to form a protective film on the metal surface. This document provides a detailed overview of the application of this compound as a corrosion inhibitor for copper alloys, including its mechanism of action, quantitative performance data from related compounds, and detailed experimental protocols for its evaluation.
Mechanism of Action
The corrosion inhibition of copper alloys by this compound is primarily attributed to the formation of a stable, protective self-assembled monolayer (SAM) on the metal surface. The thiol (-SH) group has a strong affinity for copper and its ions, leading to the formation of a covalent Cu-S bond.[1][2] This bond serves as an anchor for the this compound molecule on the copper surface.
The pyridine (B92270) ring, with its nitrogen atom and π-electrons, further contributes to the stability and effectiveness of the protective layer. The nitrogen atom can coordinate with copper atoms, and the aromatic ring can provide a physical barrier, isolating the metal from the corrosive environment. This dual interaction of the thiol group and the pyridine ring results in a densely packed and robust protective film that inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions. Studies on similar molecules have shown that the adsorption of pyridine-thiol derivatives on a metal surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.
Quantitative Data Summary
While comprehensive quantitative data for this compound on copper alloys is not extensively available in a single source, the following tables summarize representative data from closely related compounds. This data provides a strong indication of the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for a Pyridine-Thiol Derivative (Pyridine-2-thiol) on Brass in 0.5 M H₂SO₄
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -250 | 26.0 | - |
| 0.10 | -245 | 4.1 | 84.2 |
| 0.25 | -240 | 1.8 | 93.1 |
| 0.50 | -235 | 2.5 | 90.4 |
| 1.00 | -230 | 3.2 | 87.7 |
Data is representative of pyridine-thiol behavior based on studies of pyridine-2-thiol (B7724439) on brass. Actual values for this compound may vary.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Pyridine-Thiol Derivative (Pyridine-2-thiol) on Brass in 0.5 M H₂SO₄
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 150 | 120 | - |
| 0.10 | 950 | 45 | 84.2 |
| 0.25 | 2100 | 25 | 92.9 |
| 0.50 | 1600 | 30 | 90.6 |
| 1.00 | 1200 | 38 | 87.5 |
Data is representative of pyridine-thiol behavior based on studies of pyridine-2-thiol on brass. Actual values for this compound may vary.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a corrosion inhibitor for copper alloys.
Potentiodynamic Polarization (PDP) Measurements
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and inhibition efficiency (IE%).
Materials:
-
Copper alloy working electrode (e.g., a small, polished coupon)
-
Platinum or graphite (B72142) counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Corrosive medium (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution)
-
This compound
-
Potentiostat/Galvanostat
Protocol:
-
Prepare the copper alloy working electrode by polishing with successively finer grades of emery paper, followed by rinsing with deionized water and ethanol, and drying.
-
Prepare the corrosive solution with and without various concentrations of this compound (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).
-
Assemble a three-electrode electrochemical cell with the copper alloy as the working electrode, platinum as the counter electrode, and SCE as the reference electrode.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[3]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of the protective film and determine the charge transfer resistance (R_ct).
Materials:
-
Same as for PDP measurements.
Protocol:
-
Prepare the working electrode and solutions as described in the PDP protocol.
-
Set up the three-electrode cell and allow the OCP to stabilize.
-
Perform the EIS measurement at the OCP by applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.[4]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inhibitor is the charge transfer resistance with the inhibitor.
Surface Analysis (XPS and SEM)
Objective: To characterize the protective film and observe the surface morphology.
a) X-ray Photoelectron Spectroscopy (XPS)
Protocol:
-
Immerse copper alloy coupons in the corrosive solution with and without an optimal concentration of this compound for a set period (e.g., 24 hours).
-
Gently rinse the coupons with deionized water and dry them.
-
Analyze the surface using an XPS spectrometer.
-
Acquire high-resolution spectra for the Cu 2p, S 2p, and N 1s regions.
-
Analyze the binding energies to confirm the presence of Cu-S bonds and the chemical state of the elements on the surface.[1]
b) Scanning Electron Microscopy (SEM)
Protocol:
-
Prepare and expose copper alloy coupons as described for XPS analysis.
-
Mount the dried coupons on SEM stubs.
-
Coat the samples with a thin layer of gold or carbon if they are not sufficiently conductive.
-
Examine the surface morphology of the coupons under the SEM at various magnifications.
-
Compare the surface of the coupon exposed to the blank solution (which should show signs of corrosion) with the surface of the coupon protected by this compound (which should appear smoother and less damaged).[5]
Visualizations
Caption: Mechanism of corrosion inhibition by this compound on a copper alloy surface.
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJNANO - SERS and DFT study of copper surfaces coated with corrosion inhibitor [beilstein-journals.org]
Application Notes and Protocols for the Functionalization of Nanoparticles with 4-Mercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
I. Application Overview
The functionalization of nanoparticles with 4-mercaptopyridine (B10438) (4-MPy) offers a versatile platform for a range of biomedical and analytical applications. The unique properties of 4-MPy, featuring a thiol group for strong anchoring to metallic nanoparticle surfaces (e.g., gold and silver) and a pyridine (B92270) ring, enable novel functionalities. The primary applications of 4-MPy functionalized nanoparticles are in the fields of ultrasensitive molecular detection through Surface-Enhanced Raman Scattering (SERS) and as potential carriers for targeted drug delivery.
1. Surface-Enhanced Raman Scattering (SERS)-Based Sensing and Diagnostics
4-Mercaptopyridine is a widely used probe molecule for SERS due to its large Raman scattering cross-section and its ability to form a stable, well-oriented monolayer on nanoparticle surfaces. The functionalized nanoparticles act as powerful SERS substrates, significantly amplifying the Raman signal of analytes in close proximity. This enables the detection of molecules at extremely low concentrations.[1][2][3][4]
-
Ultrasensitive Detection: 4-MPy functionalized gold nanoparticles (AuNPs) have demonstrated the ability to detect analytes at concentrations as low as 1.0 x 10⁻⁹ M.[1][2][3][4]
-
pH Nanosensors: The protonation state of the pyridine ring is pH-dependent, leading to distinct changes in the SERS spectrum. This property allows for the development of highly sensitive pH nanosensors for monitoring pH in biological environments, such as within living cells.
-
Heavy Metal Ion Detection: The pyridine nitrogen can coordinate with metal ions. This has been exploited to create sensors for toxic heavy metals like mercury (Hg²⁺), with detection limits in the nanomolar range.
2. Targeted Drug Delivery and Theranostics
The unique chemical structure of 4-mercaptopyridine presents opportunities for its use in advanced drug delivery systems. While this is an emerging area of research, the underlying principles suggest significant potential.
-
pH-Responsive Drug Release: The pyridine ring of 4-MPy has a pKa that can be leveraged for pH-sensitive drug release. In the acidic microenvironment of tumors or within endosomes of cancer cells, a change in the protonation state of the pyridine could trigger the release of a conjugated drug.
-
Platform for Further Functionalization: The nitrogen atom in the pyridine ring can serve as an attachment point for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic agents. This allows for the development of multifunctional nanoparticles that can specifically target diseased cells and deliver a therapeutic payload.
-
Biocompatibility: Nanoparticles functionalized with molecules similar to 4-MPy have been shown to be biocompatible. Further surface modification, for instance with polyethylene (B3416737) glycol (PEG), can enhance their stability and circulation time in biological systems.
II. Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs) (Turkevich Method)
This protocol describes the synthesis of AuNPs with a diameter of approximately 15-25 nm.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution: 1.0 mM
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O) solution: 1% (w/v)
-
Deionized (DI) water
-
Glassware (all glassware must be scrupulously cleaned, e.g., with aqua regia)
Procedure:
-
In a 50 mL Erlenmeyer flask, add 20 mL of 1.0 mM HAuCl₄ solution.
-
Place the flask on a stirring hot plate, add a magnetic stir bar, and bring the solution to a rolling boil with vigorous stirring.
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color. This color change indicates the formation of AuNPs.
-
Continue heating and stirring for an additional 10 minutes after the color change is complete.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the AuNP suspension at 4°C.
Characterization:
-
UV-Vis Spectroscopy: A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 520-530 nm.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
Protocol 2: Functionalization of AuNPs with 4-Mercaptopyridine (4-MPy)
This protocol details the surface modification of the synthesized AuNPs with 4-MPy.
Materials:
-
Citrate-stabilized AuNP suspension (from Protocol 1)
-
4-Mercaptopyridine (4-MPy)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Prepare a 10 mM stock solution of 4-MPy in ethanol.
-
To 10 mL of the AuNP suspension, add the 4-MPy stock solution to a final concentration of 1 mM.
-
Incubate the mixture for at least 12 hours at room temperature with gentle stirring or rotation to allow for ligand exchange.
-
Purify the functionalized nanoparticles by centrifugation. For ~20 nm AuNPs, centrifuge at approximately 12,000 x g for 20 minutes.
-
Carefully remove the supernatant, which contains excess 4-MPy and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound 4-MPy.
-
After the final wash, resuspend the purified 4-MPy functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Characterization of Functionalized Nanoparticles:
-
UV-Vis Spectroscopy: A slight red-shift in the SPR peak is expected upon successful functionalization.
-
DLS: An increase in the hydrodynamic diameter should be observed.
-
Zeta Potential: A change in the surface charge of the nanoparticles indicates successful ligand exchange.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic vibrational modes of 4-MPy on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the Au-S bond formation.[1][2][3][4]
III. Data Presentation
Table 1: Quantitative Data for 4-Mercaptopyridine Functionalized Nanoparticles
| Parameter | Typical Value | Characterization Method | Reference |
| Gold Nanoparticle Core Diameter | 15-25 nm | TEM, DLS | [5] |
| Surface Plasmon Resonance (SPR) Peak | 520-530 nm (citrate-stabilized) | UV-Vis Spectroscopy | [5] |
| SPR Peak Shift after 4-MPy Functionalization | 2-10 nm red-shift | UV-Vis Spectroscopy | [6] |
| SERS Detection Limit | ~1.0 x 10⁻⁹ M | SERS | [1][2][3][4] |
| SERS Enhancement Factor (EF) | Up to 6.7 x 10⁵ | SERS | [7] |
| Hg²⁺ Detection Limit | 8 nM | Fiber-Optic SPR |
IV. Visualizations
Caption: Experimental workflow for the synthesis and functionalization of nanoparticles with 4-mercaptopyridine.
Caption: Mechanism of Surface-Enhanced Raman Scattering (SERS) using 4-MPy functionalized nanoparticles.
Caption: Proposed workflow for targeted drug delivery and pH-responsive release using 4-MPy nanoparticles.
References
- 1. Functionalization of Nanoparticles for Targeted Cancer Imaging and Diagnosis [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Electron Transfer Kinetics with Pyridine-4-thiol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organic molecules on conductive surfaces provide a versatile platform for studying interfacial electron transfer (ET) phenomena. Pyridine-4-thiol SAMs on gold electrodes are of particular interest due to the unique properties of the pyridine (B92270) moiety, which can coordinate with metal ions and participate in hydrogen bonding, making them relevant for applications in biosensors, molecular electronics, and drug discovery. Understanding the kinetics of electron transfer through these monolayers is crucial for the rational design and optimization of such devices.
This application note provides detailed protocols for the preparation of this compound SAMs on gold electrodes and for the measurement of their electron transfer kinetics using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). It also presents a summary of quantitative data and visual representations of the experimental workflow and electron transfer mechanisms.
Data Presentation
Table 1: Charge Transfer Resistance (Rct) for Various Thiol SAMs on Gold Electrodes
| Thiol Molecule | Redox Probe | Rct (kΩ) | Reference |
| 4-mercaptopyridine | [Fe(CN)₆]³⁻/⁴⁻ | Varies with solvent and pH | [1] |
| 2-mercaptopyridine | [Fe(CN)₆]³⁻/⁴⁻ | Varies with solvent and pH | [1] |
| 11-mercaptoundecanoic acid | [Fe(CN)₆]³⁻/⁴⁻ | ~150 | [2] |
| 1-octanethiol | [Fe(CN)₆]³⁻/⁴⁻ | ~1,200 | [2] |
Table 2: Apparent Electron Transfer Rate Constants (k_app) for Thiol-based SAMs
| SAM System | Measurement Technique | k_app (s⁻¹) | Reference |
| Ferrocene-terminated alkanethiols | Cyclic Voltammetry | 10¹ - 10⁴ (length-dependent) | [3] |
| Ru(NH₃)₅-terminated alkanethiols | Chronoamperometry | 10² - 10⁵ (length-dependent) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold Electrodes
This protocol details the steps for the formation of a well-ordered this compound self-assembled monolayer on a gold electrode surface.[4][5]
Materials:
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or gold electrodes)
-
This compound
-
200 proof ethanol (B145695) (absolute ethanol)
-
Sulfuric acid (H₂SO₄)
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials with caps
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, for a less hazardous cleaning procedure, immerse the gold substrate in a 1 M H₂SO₄ solution for 3 minutes.[4]
-
Rinse the substrate thoroughly with DI water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of the Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Seal the vial to minimize exposure to air and incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
-
The modified electrode is now ready for electrochemical measurements.
-
Figure 1: Workflow for the preparation of this compound SAMs on a gold substrate.
Protocol 2: Cyclic Voltammetry (CV) Measurements
Cyclic voltammetry is a powerful technique to probe the electron transfer kinetics of a redox-active species at the SAM-modified electrode interface.[3][6]
Materials:
-
SAM-modified gold working electrode
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution (e.g., 0.1 M KCl)
-
Redox probe (e.g., 1 mM K₃[Fe(CN)₆] in the electrolyte solution)
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode electrochemical cell with the SAM-modified gold electrode as the working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the redox potential of the chosen probe (e.g., -0.2 V to 0.6 V for [Fe(CN)₆]³⁻/⁴⁻).
-
Set the initial scan rate to 100 mV/s.
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) and record the corresponding voltammograms.
-
-
Data Analysis:
-
Measure the peak-to-peak separation (ΔEp) from the cyclic voltammograms at different scan rates. An increase in ΔEp with increasing scan rate is indicative of slower electron transfer kinetics.
-
The heterogeneous electron transfer rate constant (k₀) can be estimated using the Nicholson method or other advanced electrochemical modeling software.[3]
-
Figure 2: Experimental workflow for measuring electron transfer kinetics using cyclic voltammetry.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurements
EIS is a sensitive technique for characterizing the properties of the SAM and quantifying the charge transfer resistance at the electrode-electrolyte interface.[2][7][8]
Materials:
-
Same as for CV measurements.
Procedure:
-
Cell Assembly:
-
Assemble the electrochemical cell as described in the CV protocol.
-
-
EIS Measurement:
-
Connect the electrodes to a potentiostat with EIS capabilities.
-
Set the DC potential to the formal potential (E⁰') of the redox probe, which can be determined from the CV measurements.
-
Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The Nyquist plot for a system with a SAM typically shows a semicircle at high frequencies, corresponding to the charge transfer process.
-
The diameter of the semicircle is equal to the charge transfer resistance (Rct).
-
Fit the impedance data to an equivalent circuit model (e.g., a Randles circuit) to obtain a more accurate value for Rct. A larger Rct value indicates a greater barrier to electron transfer.
-
Electron Transfer Mechanisms
Electron transfer across a this compound SAM can occur through several pathways. The dominant mechanism depends on the quality of the SAM, the nature of the redox probe, and the experimental conditions.[9][10]
-
Through-bond tunneling: Electrons tunnel directly from the electrode to the redox probe through the molecular framework of the this compound molecules. This is typically the dominant mechanism for well-ordered, defect-free SAMs.
-
Through-space tunneling: Electrons tunnel across the SAM through space, which becomes more significant for shorter-chain thiols or in the presence of structural disorder.
-
Pinholes and defects: Defects or "pinholes" in the SAM can expose small areas of the underlying gold electrode, allowing the redox probe to directly access the electrode surface. This can lead to a significant increase in the apparent electron transfer rate.[1]
Figure 3: Schematic representation of the primary electron transfer pathways through a this compound SAM.
Conclusion
Measuring the electron transfer kinetics of this compound SAMs is essential for their application in various fields. By following the detailed protocols for SAM preparation, cyclic voltammetry, and electrochemical impedance spectroscopy provided in this application note, researchers can obtain reliable and reproducible data. The presented data and mechanistic insights will aid in the interpretation of experimental results and the design of novel molecular interfaces with tailored electron transfer properties.
References
- 1. monarch.qucosa.de [monarch.qucosa.de]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for Langmuir-Blodgett Films Incorporating Pyridine-4-Thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fabrication, characterization, and potential applications of Langmuir-Blodgett (LB) films incorporating pyridine-4-thiol. The detailed protocols and compiled data will be valuable for researchers in materials science, analytical chemistry, and drug development exploring the use of these organized molecular films.
Applications of this compound Langmuir-Blodgett Films
Langmuir-Blodgett (LB) film technology offers a precise method for creating highly ordered, ultra-thin films at the molecular level.[1][2] The incorporation of this compound (also known as 4-mercaptopyridine) into these films imparts specific chemical functionalities that are advantageous for various applications.
-
Surface-Enhanced Raman Scattering (SERS) Substrates: A primary application of these films is in the fabrication of sensitive SERS-active substrates. This compound can be adsorbed onto gold nanoparticles embedded within an LB film matrix, creating a platform for detecting analytes at trace concentrations, as low as 1.0 × 10⁻⁹ M.[3][4] The interaction between the this compound and the nanoparticles enhances the Raman signal of adsorbed molecules.
-
Enzyme Immobilization and Biosensors: Pyridine-modified LB films can serve as a support for immobilizing enzymes. For instance, pyridyldithio-modified multiwalled carbon nanotubes have been used to create LB films that immobilize hydrogenase.[5] These bionanocomposite films exhibit high catalytic activity and stability, suggesting potential applications in biohydrogen evolution and biofuel cells.[5] The thiol groups on functionalized surfaces can also act as cross-linkers for developing biomolecule sensors.[6]
-
Electrochemical Devices: The ability to control the molecular arrangement on an electrode surface at a molecular level makes LB films suitable for electrochemical applications.[1] The ordered structure of these films can influence the electrochemical properties of the electrode.
Experimental Protocols
The following are detailed methodologies for key experiments involving the fabrication and characterization of Langmuir-Blodgett films incorporating this compound.
Protocol for Fabrication of a SERS-Active Substrate
This protocol describes the fabrication of a SERS-active substrate by incorporating gold nanoparticles into a stearic acid LB film, followed by soaking in a this compound solution.[3][4]
Materials:
-
Stearic acid (SA)
-
Chloroform (solvent)
-
Triple distilled deionized water
-
Gold nanoparticles (AuNPs) colloid
-
This compound (4MPy) aqueous solution (1.0 × 10⁻⁹ M)
-
Quartz substrates
Equipment:
-
Langmuir-Blodgett trough with a Wilhelmy plate film balance
-
UV-vis absorption spectrometer
-
Spin coater (optional, for substrate cleaning)
Procedure:
-
Substrate Preparation: Clean the quartz substrates thoroughly.
-
Langmuir Film Formation:
-
Dissolve stearic acid in chloroform.
-
Fill the LB trough with triple distilled deionized water as the subphase.
-
Spread the stearic acid solution onto the water surface.
-
Monitor the surface pressure using the Wilhelmy plate.
-
-
Gold Nanoparticle Incorporation: The method of incorporating gold nanoparticles can vary, one common method is to disperse them in the subphase prior to spreading the stearic acid.
-
LB Film Deposition:
-
Lift the bilayer LB films of stearic acid and embedded gold nanoparticles onto the pre-cleaned quartz substrates using the Y-type deposition technique.[4]
-
-
Adsorption of this compound:
Protocol for Characterization of this compound LB Films
2.2.1. UV-vis Spectroscopy
-
Instrumentation: Jasco UV–vis absorption spectrometer (model no: V-630) or similar.[3][4]
-
Procedure: Record the absorption spectra of the LB film on the substrate before and after soaking in the this compound solution to monitor changes in the plasmon resonance of the gold nanoparticles and any new absorption bands.[3][4]
2.2.2. Surface-Enhanced Raman Scattering (SERS) Spectroscopy
-
Instrumentation: J-Y Horiba Confocal Triple Raman Spectrometer (Model: T 64000) with a 632.8 nm He–Ne laser or similar.[3][4]
-
Procedure:
2.2.3. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical states of the elements on the film surface.
-
Procedure:
2.2.4. Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FESEM)
-
Instrumentation: NTEGRA system with a resolution of 1 nm (AFM) and JEOL JSM 7600F (FESEM) or similar.[3][4]
-
Purpose: To visualize the surface morphology of the LB films.
-
Procedure:
-
Mount the LB film sample on the respective microscope stage.
-
Acquire images at various magnifications to observe the film's homogeneity, nanoparticle distribution, and any morphological changes after this compound adsorption.
-
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the literature for Langmuir-Blodgett films incorporating this compound.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for AuNPs in LB Film and Adsorbed this compound [3][4]
| Element/Region | Peak | Binding Energy (eV) | Assignment |
| Au 4f | Au 4f₇/₂ | ~83.9 | Au⁰ |
| Au 4f₇/₂ | ~84.7 | Au⁺ | |
| Au 4f₅/₂ | ~87.6 | Au⁰ | |
| Au 4f₅/₂ | ~88.3 | Au⁺ | |
| N 1s | - | ~397.5 | C–N bond in this compound |
| - | ~399.1 | Deprotonated thione form of 4MPy | |
| - | ~400.6 | Protonated thione form of 4MPy | |
| - | ~401.5 | Protonated thione form of 4MPy | |
| - | ~402.5 | Oxidized N atom |
Table 2: Surface-Enhanced Raman Scattering (SERS) Data for this compound [3][4]
| Raman Shift (cm⁻¹) | Relative Standard Deviation (RSD) |
| ~1002 | 11.88% |
| ~1092 | 9.19% |
| ~1582 | 11.19% |
| ~1608 | 12.34% |
Table 3: Electrochemical Data for Hydrogenase Immobilized on Pyridine-Modified MWCNT LB Film [5]
| Parameter | Value (vs Ag/AgCl) | Condition |
| Reduction Potential | ~ -0.70 V | pH 6.0 and 9.0 |
| Oxidation Potential | ~ -0.35 V | pH 6.0 and 9.0 |
Diagrams
The following diagrams illustrate the experimental workflow and logical relationships in the fabrication and characterization of this compound incorporating Langmuir-Blodgett films.
Caption: Experimental workflow for the fabrication and characterization of SERS-active LB films.
Caption: Logical relationship of components for functionalized LB film applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Applications of Langmuir-Blodgett Film Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Langmuir-Blodgett films of pyridyldithio-modified multiwalled carbon nanotubes as a support to immobilize hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Pyridinethiol as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinethiol, also known as pyridine-4-thiol, is a versatile heterocyclic building block in organic synthesis.[1][2] Its utility stems from the presence of a nucleophilic thiol group and a pyridine (B92270) ring, which can act as a ligand or be further functionalized.[1][3] This combination of reactive sites makes 4-pyridinethiol a valuable reagent for the synthesis of a wide range of sulfur-containing pyridine derivatives, many of which are of interest in medicinal chemistry and materials science.[4][5][6] The pyridine moiety is a common scaffold in pharmaceuticals, and the introduction of a thioether linkage can significantly impact a molecule's biological activity and pharmacokinetic properties.[6][7]
This document provides detailed application notes and experimental protocols for the use of 4-pyridinethiol in several key organic transformations, including S-alkylation, Michael additions, and nucleophilic aromatic substitution (SNAr) reactions.
Key Physicochemical Properties and Reactivity
4-Pyridinethiol is a colorless to light yellow crystalline solid with a characteristic thiol odor.[2] It is moderately soluble in water and more soluble in organic solvents like alcohols and ethers.[1] The thiol group imparts nucleophilic character, allowing it to readily react with various electrophiles.[2] The pyridine nitrogen can act as a base or a ligand for metal catalysts.[8] It's important to note that 4-pyridinethiol exists in tautomeric equilibrium with its thione form, pyridine-4(1H)-thione.[1]
Applications in Organic Synthesis
S-Alkylation Reactions
The most fundamental application of 4-pyridinethiol is its S-alkylation to form 4-pyridyl thioethers. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate, generated by deprotonation of the thiol, attacks an alkyl halide or other electrophile. These 4-(alkylthio)pyridines are valuable intermediates in the synthesis of biologically active molecules.[9]
A general procedure for the S-alkylation of 4-pyridinethiol with an alkyl halide is as follows:
-
Reaction Setup: To a solution of 4-pyridinethiol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq.) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) at room temperature.
-
Addition of Electrophile: Stir the mixture for 15-30 minutes to ensure complete deprotonation of the thiol. Then, add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or heated gently (40-60 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-(alkylthio)pyridine.
Table 1: Examples of S-Alkylation Reactions with 4-Pyridinethiol
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | RT | 4 | 92 | Adapted from[10] |
| Ethyl iodide | NaH | THF | RT | 2 | 88 | Adapted from[9] |
| 2-Bromopropane | Cs₂CO₃ | Acetonitrile | 50 | 6 | 85 | Adapted from[6] |
Michael Addition Reactions
4-Pyridinethiol can act as a potent nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[3][11] This reaction allows for the formation of a carbon-sulfur bond at the β-position of the carbonyl system, leading to the synthesis of functionalized thioethers which are precursors to various biologically active compounds.[12][13]
The following is a general protocol for the conjugate addition of 4-pyridinethiol to an α,β-unsaturated ketone:
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF, or dichloromethane), add 4-pyridinethiol (1.1 eq.).
-
Catalyst Addition: A catalytic amount of a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH), is often added to facilitate the reaction by generating the thiolate nucleophile.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired β-thioether ketone.
Table 2: Michael Addition of 4-Pyridinethiol to α,β-Unsaturated Carbonyls
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohex-2-en-1-one | Et₃N | Ethanol | RT | 3 | 95 | Adapted from[14] |
| Methyl vinyl ketone | None | Neat | 30 | 0.5 | 76 | [15] |
| Chalcone | NaOH | Ethanol | RT | 5 | 89 | Adapted from[16] |
Nucleophilic Aromatic Substitution (SNAr)
In the presence of a suitable base, 4-pyridinethiol can act as a nucleophile in SNAr reactions with electron-deficient (hetero)aryl halides.[6][17] This provides a direct method for the synthesis of 4-pyridyl aryl thioethers, which are scaffolds found in various pharmacologically active molecules. The reaction proceeds via the formation of a Meisenheimer complex intermediate.[6]
A representative procedure for the SNAr reaction of 4-pyridinethiol with a heteroaryl chloride is as follows:
-
Reaction Setup: In a reaction vessel, combine the heteroaryl chloride (1.0 eq.), 4-pyridinethiol (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Solvent Addition: Add a polar aprotic solvent like DMF, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to give the pure 4-pyridyl heteroaryl sulfide.
Table 3: SNAr Reactions of 4-Pyridinethiol with Heteroaryl Halides
| Heteroaryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | K₂CO₃ | DMF | 100 | 12 | 85 | Adapted from[17] |
| 4-Fluoro-3-nitropyridine | Cs₂CO₃ | DMSO | 80 | 6 | 91 | Adapted from[6] |
| 2,4-Dichloropyrimidine | K₂CO₃ | DMAc | RT | 24 | 78 | Adapted from[17] |
Visualizations
Caption: General workflow for the S-alkylation of 4-pyridinethiol.
Caption: Mechanism of the Michael addition of 4-pyridinethiol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research.unipd.it [research.unipd.it]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyridine derivatives using multicomponent reactions [ouci.dntb.gov.ua]
- 9. Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridine-4-thiol in Studying Protein-Surface Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-surface interactions is a cornerstone of numerous fields, including biomaterials science, drug delivery, biosensor development, and medical implant technology. The ability to control and understand how proteins adsorb onto a surface dictates the biological response to a material and the performance of a device. Pyridine-4-thiol self-assembled monolayers (SAMs) on gold surfaces offer a versatile platform for these investigations. The terminal pyridine (B92270) group provides a unique chemical interface that can interact with proteins through a combination of electrostatic, hydrophobic, and potential coordination interactions, making it an excellent model system for fundamental studies of protein adsorption and for the development of surfaces with tailored biological activity.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of protein-surface interactions.
Principle of Application
This compound readily forms a dense, organized monolayer on gold surfaces through the strong affinity of the thiol group for gold. This process of self-assembly creates a well-defined surface chemistry, where the pyridine rings are exposed to the surrounding environment. The nitrogen atom in the pyridine ring can be protonated depending on the pH of the solution, allowing for the tuning of surface charge. This tunable property, combined with the aromatic nature of the pyridine ring, provides a unique interface for probing protein adsorption behavior.
Key analytical techniques employed to study these interactions include Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), which provide real-time, label-free quantitative data on protein binding kinetics and the viscoelastic properties of the adsorbed protein layer.
Data Presentation: Quantitative Analysis of Protein Adsorption
The following tables summarize quantitative data on protein adsorption onto functionalized surfaces, including thiol-based SAMs. While specific kinetic data for a wide range of proteins on this compound is not extensively consolidated in the literature, the provided data offers a comparative context for protein adsorption on various surfaces.
Table 1: Adsorption of Bovine Serum Albumin (BSA) and Lysozyme (LYZ) on Thiol-Functionalized Silica-Coated Magnetic Nanoparticles. [1]
| Protein | pH | Adsorption Efficiency (%) in Single-Component Solution | Adsorption Efficiency (%) in Mixed-Component Solution |
| BSA | 4.65 | 92.33 ± 0.34 | ~50 |
| BSA | 11 | 48.09 ± 0.54 | ~20 |
| LYZ | 4.65 | 63.11 ± 1.32 | ~100 |
| LYZ | 11 | 91.21 ± 0.86 | ~100 |
Table 2: Adsorption Constants (K) of Bovine Serum Albumin (BSA) on Different Surfaces Measured by QCM. [2]
| Surface | Adsorption Constant (K) (μM⁻¹) |
| Plasma Polymerized Pyrrole (PPPy/I) | 24.35 |
| Bare Gold | 3.46 |
| Ultrahigh Molecular Weight Polyethylene | 0.105 |
| Hydroxylapatite | 0.058 |
| Stainless Steel | 0.018 |
Table 3: Comparative Adsorption of Proteins on Various SAMs Measured by SPR. [3][4]
| Protein | SAM Terminal Group | Adsorbed Amount (ng/cm²) |
| Fibrinogen | Methyl (-CH₃) | >200 |
| Fibrinogen | Carboxylic Acid (-COOH) | ~150 |
| Fibrinogen | Hydroxyl (-OH) | <50 |
| Fibrinogen | Tri(ethylene glycol) (-O(CH₂CH₂O)₃H) | <5 |
| Fibrinogen | Mannitol | <5 |
| Lysozyme | Tri(ethylene glycol) (-O(CH₂CH₂O)₃H) | <5 |
| Ribonuclease A | Tri(ethylene glycol) (-O(CH₂CH₂O)₃H) | <5 |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol details the steps for creating a well-ordered this compound SAM on a gold-coated substrate, suitable for SPR or QCM-D analysis.
Materials:
-
Gold-coated sensor chips (SPR or QCM-D)
-
This compound
-
Absolute Ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
UV-Ozone cleaner (optional)
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold-coated sensor chip in Piranha solution for 5-10 minutes.
-
Thoroughly rinse the chip with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
Alternatively, for a less hazardous cleaning method, use a UV-Ozone cleaner for 15-20 minutes.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold chip into the this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-incubation Rinsing:
-
Remove the chip from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Rinse with DI water.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), or ellipsometry. A hydrophilic surface with a water contact angle of approximately 30-40° is expected.
-
Protocol 2: Analysis of Protein Adsorption using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the kinetics of protein binding to a this compound functionalized gold surface using SPR.
Materials:
-
SPR instrument and associated software
-
This compound modified gold sensor chip (from Protocol 1)
-
Protein of interest, purified and in a suitable buffer (e.g., PBS, HEPES)
-
Running buffer (should be the same as the protein buffer)
-
Regeneration solution (e.g., a solution of high or low pH, high salt concentration, or a specific denaturant, to be optimized for the specific protein-surface interaction)
Procedure:
-
System Equilibration:
-
Install the this compound modified sensor chip in the SPR instrument.
-
Equilibrate the system by flowing the running buffer over the sensor surface until a stable baseline is achieved.
-
-
Analyte Injection (Association):
-
Inject a series of concentrations of the protein solution over the sensor surface at a constant flow rate. The binding of the protein to the surface will result in an increase in the SPR signal (response units, RU).
-
Allow sufficient time for the association phase to approach equilibrium.
-
-
Buffer Injection (Dissociation):
-
Switch back to flowing the running buffer over the surface. The dissociation of the protein from the surface will cause a decrease in the SPR signal.
-
Monitor the dissociation for a sufficient period to observe the decay of the signal.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound protein and restore the baseline. This step is crucial for the reusability of the sensor chip and needs to be carefully optimized to ensure complete removal of the analyte without damaging the SAM.
-
-
Data Analysis:
-
Subtract the signal from a reference channel (an unmodified or differently functionalized surface) to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves using appropriate kinetic models (e.g., 1:1 Langmuir binding model) provided by the instrument's software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Protocol 3: Analysis of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
This protocol outlines the use of QCM-D to study protein adsorption, providing information on both the adsorbed mass and the viscoelastic properties of the protein layer.
Materials:
-
QCM-D instrument and software
-
This compound modified gold-coated quartz crystals (from Protocol 1)
-
Protein of interest in a suitable buffer
-
Running buffer
Procedure:
-
Crystal Installation and Equilibration:
-
Mount the this compound modified QCM-D crystal in the measurement chamber.
-
Introduce the running buffer into the chamber and allow the system to stabilize, monitoring both the frequency (Δf) and dissipation (ΔD) signals until they are constant.
-
-
Protein Adsorption:
-
Introduce the protein solution into the chamber. Adsorption of the protein will cause a decrease in the resonant frequency (negative Δf) and an increase in dissipation (positive ΔD).
-
Continue the flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Reintroduce the running buffer to rinse away any loosely bound protein. The changes in Δf and ΔD during this step provide information about the reversibility of the adsorption.
-
-
Data Analysis:
-
The change in frequency (Δf) is related to the adsorbed mass (including hydrodynamically coupled water) through the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling (for soft films).
-
The change in dissipation (ΔD) provides qualitative information about the rigidity of the adsorbed layer. A large ΔD suggests a soft, hydrated, and/or conformationally changed protein layer, while a small ΔD indicates a more rigid and compact layer.
-
By analyzing both Δf and ΔD, insights into the conformation and hydration state of the adsorbed protein can be obtained.
-
Visualizations
Experimental Workflow for Protein-Surface Interaction Analysis
Caption: Workflow for studying protein-surface interactions using this compound SAMs.
Signaling Pathway of Protein Adsorption and Detection
Caption: Mechanism of protein adsorption detection on a this compound surface.
Logical Relationship of Surface Properties and Protein Interaction
Caption: Factors influencing protein interaction with this compound surfaces.
References
- 1. Rapid and selective separation for mixed proteins with thiol functionalized magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photopatterned Thiol Surfaces for Biomolecule Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the stability of pyridine-4-thiol self-assembled monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the stability and quality of pyridine-4-thiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound SAMs?
A1: The stability of this compound SAMs is a multifactorial issue primarily influenced by the choice of solvent, the pH of the surrounding environment, the electrochemical potential, and the cleanliness of the substrate.[1][2][3][4][5] Oxidative and reductive processes can also lead to desorption and degradation of the monolayer.[3][4]
Q2: How does the choice of solvent affect the quality of the SAM?
A2: The solvent plays a critical role in the formation of highly ordered and stable SAMs.[1][2][6][7] For instance, using pure ethanol (B145695) as a solvent can lead to significant gold substrate corrosion, whereas solvents like acetonitrile (B52724) or a KOH/ethanol mixture promote the formation of highly ordered and densely packed monolayers.[1][2][6][7] Solvents with low dielectric constants and weak interactions with the substrate generally yield higher quality, more stable SAMs.[5]
Q3: What is the role of pH in the structure and stability of pyridine-terminated SAMs?
A3: The pH of the electrolyte solution can induce structural changes in pyridine-terminated SAMs due to the protonation and deprotonation of the nitrogen atom in the pyridine (B92270) ring.[8][9] While variation of pH allows for reversible protonation without necessarily damaging the SAM, it can alter the molecular arrangement and packing on the surface.[1][2][6][7][9] For instance, some studies have shown that SAMs formed in basic solutions (e.g., pH 12) exhibit a higher surface coverage and more ordered structures.[8]
Q4: What is the typical electrochemical stability window for thiol-based SAMs on gold?
A4: The stable potential window for thiol SAMs on gold is defined by the limits of reductive and oxidative desorption.[3][4][10][11] The oxidative stability of thiolate SAMs on gold is generally higher than on copper or platinum.[3][4] The precise potential limits are highly dependent on the pH of the electrolyte, with the widest stability window often observed in acidic conditions (e.g., pH 1).[10][11] In non-aqueous electrolytes, SAM desorption is often slower, and the stability window can be larger, particularly in solvents with low polarity.[10][11]
Q5: Can the this compound molecule exist in different forms?
A5: Yes, this compound can exist in thiol-thione tautomeric forms.[12][13] In polar solutions and in the surface-adsorbed state, it often exists predominantly as the thione tautomer.[12][13] This tautomerism can influence the molecule's binding and electronic properties.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound SAMs.
Issue 1: Poorly ordered or incomplete monolayer formation.
-
Question: My SAM appears disordered and shows a high density of defects when analyzed with STM or electrochemistry. What could be the cause?
-
Answer:
-
Substrate Quality: The gold substrate must be atomically smooth and clean. Ensure proper cleaning procedures are followed (e.g., piranha solution, UV/ozone, or argon plasma cleaning) before SAM deposition.
-
Solvent Choice: As mentioned in the FAQ, the solvent is crucial. Using pure ethanol can corrode the gold surface.[1][2][6][7] Switching to acetonitrile or a KOH/ethanol mixture is recommended for forming high-quality SAMs.[1][2][6][7]
-
Deposition Time: The formation of a well-ordered SAM is a dynamic process. Ensure sufficient immersion time (typically several hours to 24 hours) to allow for molecular arrangement and the annealing of defects.[14]
-
Concentration: The concentration of the thiol solution can affect the final structure. While a range of concentrations can be used, starting with a standard concentration (e.g., 1-5 mM) is advisable.
-
Issue 2: SAM degradation or instability during experiments.
-
Question: My SAM-modified electrode loses its characteristic electrochemical signal or shows changes in its spectroscopic signature over time. Why is it degrading?
-
Answer:
-
Oxidation: The thiol headgroup is susceptible to oxidation, especially when exposed to air.[13] Prepare and handle SAMs under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Electrochemical Desorption: Exceeding the stable potential window will cause the SAM to desorb from the surface.[3][4] Determine the stable window for your specific electrolyte using cyclic voltammetry and operate within those limits. The reductive stability trend for thiolate SAMs is generally Au < Pt < Cu.[3][4]
-
Solvent Incompatibility: After formation, exposing the SAM to certain solvents can cause it to disorder or desorb. Stability is often lower in solvents with high polarity.[10][11]
-
Photodegradation: Although less common for simple thiols, prolonged exposure to high-intensity light, particularly UV, can potentially damage organic monolayers.
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Question: I am getting significant variations between different batches of SAMs prepared under what I believe are identical conditions. What can I do to improve reproducibility?
-
Answer:
-
Strict Protocol Adherence: Ensure every step, from substrate cleaning to SAM immersion time and rinsing, is meticulously controlled and documented.
-
Purity of Thiol: Use high-purity this compound. Impurities can co-adsorb and disrupt the formation of an ordered monolayer.
-
Environmental Control: Temperature and humidity can affect the self-assembly process. Perform experiments in a controlled environment.
-
Rinsing Procedure: After immersion, rinse the substrate thoroughly with a suitable solvent (often the same solvent used for deposition) to remove physisorbed molecules that are not chemically bound to the surface.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and formation of pyridine-thiol and other relevant SAMs.
Table 1: Effect of Solvent on Pyridine-Terminated SAM Quality on Au(111)
| Solvent | Observation | Outcome on SAM Quality |
|---|---|---|
| Pure Ethanol | Substantial gold corrosion is observed.[1][2][6][7] | Poor quality, disordered, potential for substrate damage. |
| Acetonitrile | No significant corrosion. | Forms highly ordered and densely packed SAMs.[1][2][6][7] |
| KOH/Ethanol Mixture | No significant corrosion. | Forms highly ordered and densely packed SAMs.[1][2][6][7] |
Table 2: Relative Electrochemical Stability of Thiolate SAMs on Different Metal Substrates
| Stability Type | Metal Trend | Rationale |
|---|---|---|
| Reductive Stability | Au < Pt < Cu | Influenced by the binding strength of sulfur and competitive adsorption of hydrogen.[3][4] |
| Oxidative Stability | Cu < Pt < Au | Consistent with each metal's tendency to form surface oxides.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound SAM on Au(111)
-
Substrate Preparation:
-
Clean a Au(111) substrate by immersing it in piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate copiously with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
For optimal results, anneal the gold substrate in a hydrogen flame or use a UV/ozone cleaner for 15-20 minutes immediately before use.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a suitable solvent such as acetonitrile or a KOH/ethanol mixture.
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
-
SAM Formation:
-
Immerse the clean, dry Au(111) substrate into the thiol solution in a sealed container under an inert atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse it thoroughly with the pure solvent (e.g., acetonitrile) to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrate again under a gentle stream of nitrogen or argon.
-
Store the modified substrate in a desiccator or under an inert atmosphere until characterization.
-
Protocol 2: Characterization by Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration: the SAM-modified Au(111) as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Fill the cell with an appropriate electrolyte solution (e.g., 0.1 M KCl or a buffered solution of desired pH). De-aerate the electrolyte by bubbling with N₂ or Ar for 20 minutes.
-
-
Reductive Desorption:
-
To assess the quality and coverage of the SAM, perform a cathodic scan in an alkaline electrolyte (e.g., 0.5 M KOH).
-
Scan the potential from an initial value (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential (e.g., -1.2 V vs. Ag/AgCl).
-
A sharp peak in the voltammogram corresponds to the reductive desorption of the thiolate from the gold surface. The charge integrated under this peak can be used to calculate the surface coverage of the molecules.
-
-
Stability Window Determination:
-
To determine the stable potential window, run multiple CV cycles within a potential range in the electrolyte of interest.
-
Gradually widen the potential window and monitor for the appearance of desorption peaks (reductive or oxidative) or changes in the capacitive current, which indicate monolayer instability.
-
Visual Guides and Workflows
Caption: Workflow for this compound SAM Preparation and Characterization.
Caption: Troubleshooting Logic for Poor Quality this compound SAMs.
Caption: Key Factors Influencing the Stability of this compound SAMs.
References
- 1. Self-assembly of a pyridine-terminated thiol monolayer on Au(111). | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Spectroelectrochemical determination of thiolate self-assembled monolayer adsorptive stability in aqueous and non-aqueous electrolytes - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. monarch.qucosa.de [monarch.qucosa.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) | MDPI [mdpi.com]
preventing oxidation of pyridine-4-thiol during storage
Welcome to the Technical Support Center for Pyridine-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a focus on preventing its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, leading to the formation of di(pyridin-4-yl) disulfide, a dimer where two this compound molecules are linked by a disulfide bond (-S-S-). This oxidation is primarily caused by exposure to atmospheric oxygen.[1]
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps (B75204) are recommended.
-
Purity: Ensure the material is of high purity, as impurities can sometimes catalyze oxidation.
Q3: Can I store this compound as a solution?
A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased rate of oxidation in solution. If short-term storage of a solution is necessary, it is crucial to use a degassed solvent and store the solution under an inert atmosphere at low temperatures (-20°C or -80°C). Prepare solutions fresh whenever possible.
Q4: Are there any visual indicators of this compound oxidation?
A4: While this compound is typically a white to light-yellow solid, significant oxidation to the disulfide may not always result in a dramatic color change. The most reliable way to assess purity and detect oxidation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in the disulfide peak or the appearance of new, less polar spots on a TLC plate can indicate oxidation.
Q5: Can antioxidants be added to this compound to prevent oxidation during storage?
A5: While the use of antioxidants to stabilize this compound is not extensively documented in the literature, radical scavengers like Butylated Hydroxytoluene (BHT) or α-tocopherol could potentially inhibit oxidation. However, their compatibility and effectiveness would need to be experimentally verified for your specific application to avoid any interference with downstream reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of reactivity in a conjugation reaction. | The thiol group has oxidized to a disulfide, which is not reactive towards electrophiles like maleimides. | 1. Confirm the purity of your this compound using HPLC or NMR. 2. If oxidation is confirmed, consider reducing the disulfide back to the thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). 3. For future use, ensure proper storage and handling procedures are followed. |
| Appearance of a new, less polar spot on TLC. | Formation of the di(pyridin-4-yl) disulfide dimer. | 1. Run a co-spot with a known standard of the disulfide if available. 2. Quantify the level of impurity using HPLC. 3. If the impurity level is unacceptable, the material may need to be purified or reduced. |
| Inconsistent results in biological assays. | Degradation of the this compound stock solution. | 1. Prepare fresh solutions of this compound immediately before each experiment from a properly stored solid sample. 2. If a stock solution must be used, prepare it in a degassed solvent, store it under an inert atmosphere at -80°C in single-use aliquots to avoid freeze-thaw cycles. |
| Strong, unpleasant odor in the laboratory. | Thiols are known for their strong, unpleasant odors. | 1. Handle this compound in a well-ventilated fume hood. 2. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. 3. Decontaminate glassware and surfaces that have come into contact with the thiol using a bleach solution or a specialized thiol-deactivating solution. |
Quantitative Data on this compound Stability (Illustrative)
Table 1: Illustrative Effect of Storage Temperature on this compound Purity Over 6 Months (Stored under Inert Atmosphere in the Dark)
| Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 99.5 | 98.0 | 95.5 | 92.0 |
| -20°C | 99.5 | 99.2 | 98.8 | 98.0 |
| -80°C | 99.5 | 99.4 | 99.2 | 99.0 |
Table 2: Illustrative Effect of Storage Atmosphere on this compound Purity at -20°C Over 6 Months (Stored in the Dark)
| Atmosphere | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Air | 99.5 | 96.0 | 90.0 | 82.0 |
| Nitrogen | 99.5 | 99.2 | 98.8 | 98.0 |
| Argon | 99.5 | 99.3 | 99.0 | 98.5 |
Experimental Protocols
Protocol 1: Proper Storage of Solid this compound
Objective: To provide a step-by-step procedure for the long-term storage of solid this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Nitrogen or Argon) with a delivery system (e.g., needle and tubing)
-
Parafilm® or other sealing tape
-
Freezer (-20°C or colder)
Procedure:
-
Place the solid this compound into a clean, dry amber glass vial.
-
If the vial has been opened previously, it is recommended to flush the headspace with an inert gas.
-
To do this, insert a needle connected to the inert gas source into the vial, ensuring there is a separate outlet for the displaced air (e.g., a second needle or a slightly loosened cap).
-
Flush the vial with a gentle stream of inert gas for 1-2 minutes.
-
Quickly remove the needles and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap and neck of the vial with Parafilm® for an extra seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a freezer at -20°C or below for long-term storage.
Workflow for proper storage of solid this compound.
Protocol 2: Preparation of Degassed Solvents for Handling this compound
Objective: To remove dissolved oxygen from solvents to prevent oxidation of this compound when preparing solutions.
Method A: Inert Gas Sparging
Materials:
-
Solvent
-
Sparging apparatus (e.g., a long needle or a fritted glass gas dispersion tube)
-
Source of inert gas (Nitrogen or Argon)
-
Septum-sealed flask
Procedure:
-
Place the solvent in a clean, dry flask equipped with a septum.
-
Insert the sparging needle or tube into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Bubble a steady, gentle stream of inert gas through the solvent for at least 30-60 minutes.
-
After sparging, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
-
The degassed solvent should be used immediately.
Method B: Freeze-Pump-Thaw (for more rigorous degassing)
Materials:
-
Solvent
-
Schlenk flask
-
Vacuum line
-
Dewar flask
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Place the solvent in a Schlenk flask (do not fill more than half full).
-
Freeze the solvent by immersing the flask in liquid nitrogen or a dry ice/acetone bath until it is completely solid.
-
Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Thaw the solvent completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat the freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas.
Workflow for the Freeze-Pump-Thaw degassing method.
Protocol 3: Quantification of this compound and its Disulfide by RP-HPLC
Objective: To provide a general reverse-phase HPLC method for the separation and quantification of this compound and its primary oxidation product, di(pyridin-4-yl) disulfide.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound standard
-
Di(pyridin-4-yl) disulfide standard (if available)
HPLC Conditions (Starting Point for Method Development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compounds)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare stock solutions of this compound and, if available, di(pyridin-4-yl) disulfide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solutions.
-
Prepare your sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks for this compound and its disulfide based on their retention times (the disulfide will be more non-polar and have a longer retention time).
-
Generate a calibration curve by plotting the peak area versus the concentration for the standards.
-
Quantify the amount of this compound and its disulfide in your sample using the calibration curve.
General workflow for HPLC analysis of this compound.
References
Technical Support Center: Optimizing Deposition Conditions for 4-Mercaptopyridine on Gold
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deposition of 4-mercaptopyridine (B10438) (4-MPy) self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving 4-mercaptopyridine for SAM formation?
A1: Both ethanol (B145695) and aqueous solutions can be used, but the choice of solvent can significantly impact the resulting monolayer. Ethanol is a common choice and can lead to well-ordered monolayers. However, prolonged exposure to ethanolic solutions can sometimes lead to the degradation of the 4-MPy SAM. Aqueous solutions are also effective, but it is crucial to control the pH, as it affects the protonation state of the pyridine (B92270) nitrogen and can influence the packing and orientation of the molecules on the surface.
Q2: What concentration of 4-mercaptopyridine should I use?
A2: A typical concentration range for 4-mercaptopyridine in the deposition solution is between 1 mM and 20 mM. A concentration of 1 mM is often sufficient to form a densely packed monolayer. The optimal concentration can depend on other experimental parameters such as the solvent and immersion time.
Q3: How long should I immerse the gold substrate in the 4-mercaptopyridine solution?
A3: Immersion times can range from a few seconds to overnight. Short immersion times (e.g., 30 seconds to 3 minutes) can be sufficient to form a well-established chemisorbed monolayer. Longer immersion times (e.g., several hours to overnight) are often used to ensure the formation of a well-ordered and densely packed SAM. However, be aware that excessively long immersion times, particularly in ethanolic solutions, can sometimes lead to degradation of the monolayer.
Q4: How can I confirm the successful formation of a 4-mercaptopyridine monolayer?
A4: Several surface-sensitive techniques can be used to characterize the 4-MPy SAM. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of sulfur and nitrogen on the surface and provide information about the chemical state of the molecules. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for verifying the presence of 4-MPy and determining its orientation on the gold surface. Cyclic Voltammetry (CV) can be used to assess the blocking properties of the monolayer. Contact angle goniometry can indicate a change in surface hydrophobicity upon monolayer formation. In-situ Electrochemical Scanning Tunneling Microscopy (EC-STM) can provide atomic-scale images of the monolayer structure.
Q5: What is the importance of the gold substrate quality?
A5: The cleanliness and uniformity of the gold substrate are critical for the formation of a high-quality, well-ordered 4-MPy SAM. Any organic or particulate contamination on the gold surface can inhibit the self-assembly process, leading to a disordered or incomplete monolayer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deposition of 4-mercaptopyridine on gold.
Issue 1: Incomplete or Disordered Monolayer
-
Symptoms:
-
Low water contact angle (if a hydrophobic surface is expected).
-
Weak signals for sulfur and nitrogen in XPS.
-
Poor blocking behavior in cyclic voltammetry.
-
Inconsistent SERS signal across the surface.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Gold Substrate | Ensure a rigorous cleaning procedure for the gold substrate before deposition. This may include sonication in solvents like ethanol and isopropanol (B130326), followed by piranha solution cleaning or UV/Ozone treatment. |
| Impure 4-Mercaptopyridine or Solvent | Use high-purity 4-mercaptopyridine and analytical grade solvents. |
| Insufficient Immersion Time | Increase the immersion time to allow for the self-assembly process to reach equilibrium and form a well-ordered monolayer. |
| Inappropriate Solvent or pH | If using an aqueous solution, check and adjust the pH. The structure of the 4-MPy monolayer can be pH-dependent. Consider switching to an ethanolic solution if issues persist. |
| Degraded 4-Mercaptopyridine Solution | The thiol group in 4-mercaptopyridine can oxidize over time to form disulfides, which may not form a well-ordered monolayer. Prepare fresh solutions before each experiment and consider deaerating the solution with nitrogen or argon to remove dissolved oxygen. |
Issue 2: Multilayer Formation or Aggregation
-
Symptoms:
-
Higher than expected film thickness measured by ellipsometry.
-
Inconsistent and aggregated features observed by AFM or STM.
-
Broad and poorly resolved peaks in XPS.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of 4-Mercaptopyridine | Reduce the concentration of the 4-mercaptopyridine solution. High concentrations can sometimes lead to the physisorption of additional layers on top of the initial chemisorbed monolayer. |
| Contaminants in Solution | Ensure the purity of the solvent and the 4-mercaptopyridine. Contaminants can sometimes act as cross-linking agents. |
| Inadequate Rinsing | After deposition, thoroughly rinse the substrate with the same solvent used for deposition to remove any non-chemisorbed molecules. This can be followed by a final rinse with a more volatile solvent like ethanol or isopropanol to facilitate drying. |
Data Presentation
The following table summarizes the effect of key experimental parameters on the formation of 4-mercaptopyridine SAMs on gold, based on findings from multiple studies.
| Parameter | Value/Range | Expected Outcome | References |
| Concentration | 1 mM - 20 mM | Formation of a self-assembled monolayer. Higher concentrations do not necessarily improve monolayer quality and may lead to physisorption. | |
| Immersion Time | 30 seconds - 3 minutes | Formation of a well-established chemisorbed monolayer. | |
| > 1 hour - 24 hours | Can lead to a more ordered, densely packed monolayer. | ||
| Solvent | Ethanol | Commonly used, generally leads to ordered monolayers. Long immersion times may cause degradation. | |
| Water | Effective, but monolayer structure is highly dependent on pH. | ||
| pH (aqueous) | pH 1 | Striped (p×√3)R30° structure with p=5. | |
| pH 5 and 10 | Striped (p×√3)R30° structure with p=12. |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Sonication: Sonicate the gold substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio.
-
Immerse the gold substrate in the freshly prepared piranha solution for 10-15 minutes.
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
-
Final Rinse and Dry: Rinse the substrate with ethanol and dry it under a stream of nitrogen. Use the substrate immediately for SAM deposition.
Protocol 2: 4-Mercaptopyridine SAM Deposition
-
Solution Preparation: Prepare a 1 mM solution of 4-mercaptopyridine in absolute ethanol. It is recommended to use a freshly opened bottle of high-purity solvent. To minimize oxidation, the solution can be purged with nitrogen or argon gas for 10-15 minutes.
-
Immersion: Immerse the clean, dry gold substrate into the 4-mercaptopyridine solution in a clean, sealed container.
-
Incubation: Allow the self-assembly to proceed for at least 12-24 hours at room temperature in a vibration-free environment.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
Storage: Store the modified substrate in a clean, dry environment, such as a desiccator, until characterization or use.
Mandatory Visualizations
Caption: Experimental workflow for 4-mercaptopyridine SAM deposition.
Caption: Troubleshooting logic for 4-mercaptopyridine SAM deposition.
Technical Support Center: Troubleshooting Inconsistent SERS Signals with 4-Pyridinethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Surface-Enhanced Raman Spectroscopy (SERS) experiments using 4-pyridinethiol (4-MPy).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing significant intensity variations from spot to spot on my SERS substrate?
A1: Spot-to-spot variability is a common issue in SERS and can be attributed to several factors:
-
Inhomogeneous Substrate Surface: The distribution of nanoparticles or nanostructures on your substrate may not be uniform, leading to variations in the density of SERS "hotspots."
-
Analyte Aggregation: 4-pyridinethiol can form aggregates in solution, which may deposit unevenly on the substrate.
-
Inconsistent Analyte Monolayer: The self-assembled monolayer (SAM) of 4-pyridinethiol may have defects or be incomplete, causing signal fluctuations.
-
Laser Focusing: Minor differences in the focal plane of the laser can lead to large differences in signal intensity.
Troubleshooting Steps:
-
Substrate Characterization: Before analysis, characterize your SERS substrates using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to assess the uniformity of the nanostructures.
-
Optimize Incubation: Ensure a consistent and optimized incubation time and concentration for 4-pyridinethiol to promote the formation of a uniform monolayer. Soaking times can affect spectral features and intensity.[1][2]
-
Control Aggregation: Prepare fresh 4-pyridinethiol solutions and consider sonication to break up aggregates before incubation.
-
Systematic Sampling: Acquire spectra from multiple random spots and average them to obtain a representative signal. A relative standard deviation (RSD) of less than 15-20% is often considered acceptable for good reproducibility.[1][2]
Q2: My SERS signal is degrading over time or upon repeated laser exposure. What is happening?
A2: Signal degradation can be caused by photo-induced or chemical processes on the substrate surface.
-
Photodegradation: High laser power can cause the 4-pyridinethiol molecule to degrade or desorb from the substrate surface.[1][3] Changes in relative intensities and broadening of bands can indicate partial degradation of the molecule.[1][2]
-
Laser-Induced Dimerization: It has been observed in similar thiol molecules that laser irradiation can induce chemical reactions, such as dimerization, which alters the SERS spectrum.[4][5]
-
Oxidation: The sulfur atom, which is key to binding with the metal surface, can be susceptible to oxidation, weakening the surface attachment.
Troubleshooting Steps:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. A non-proportional increase in SERS intensity with increasing laser power can indicate the onset of saturation or degradation effects.[3]
-
Minimize Exposure Time: Reduce the acquisition time for each spectrum.
-
Sample Storage: Store prepared substrates in a dark, inert environment (e.g., a desiccator with nitrogen) to prevent oxidation and contamination.
-
Use an Oxygen-Free Environment: For sensitive experiments, consider performing measurements in a nitrogen-purged chamber.
Q3: I'm observing unexpected peak shifts and band broadening in my 4-pyridinethiol spectra. What could be the cause?
A3: Peak shifts and broadening can provide insight into the chemical environment and binding of the 4-pyridinethiol molecule.
-
pH of the Solution: 4-pyridinethiol exists in different tautomeric (thiol-thione) and protonated/deprotonated forms depending on the pH.[1][6] This can significantly alter the vibrational modes and the resulting SERS spectrum.
-
Molecule Orientation: The orientation of the 4-pyridinethiol molecule on the surface (e.g., perpendicular or tilted) can affect which vibrational modes are enhanced.[7]
-
Charge Transfer Effects: Interactions between the molecule and the substrate can lead to a charge transfer (CT) mechanism, which can selectively enhance certain bands and cause shifts.[1][2] Intensity reversals between specific bands can be an indicator of CT interactions.[1][2]
-
Molecular Degradation: As mentioned, partial degradation of the molecule can lead to the broadening of Raman bands.[1][2]
Troubleshooting Steps:
-
Control pH: Use buffered solutions to maintain a constant pH throughout your experiment to ensure consistent molecular form.
-
Analyze Peak Ratios: Monitor the relative intensities of key bands. For example, intensity changes between the A1 and B2 symmetry modes (around 1582 cm⁻¹ and 1609 cm⁻¹) can indicate changes in orientation or charge transfer interactions.[1][2]
-
Reference Spectra: Compare your spectra to well-characterized reference spectra of 4-pyridinethiol on similar substrates to identify anomalies.
Data Presentation
Table 1: Common SERS Peaks for 4-Pyridinethiol and Their Assignments
| Wavenumber (cm⁻¹) | Assignment | Symmetry | Reference(s) |
| ~711 | C-S Stretching / C-C-C Bending | a₁ | [1] |
| ~1005 | Pyridine Ring Breathing (trigonal) | a₁ | [1][2][8] |
| ~1092 | Pyridine Ring Breathing | a₁ | [1][2][8] |
| ~1208 | C-H In-plane Bending | a₁ | [1][2] |
| ~1582 | C=C Stretching | b₂ | [1][2] |
| ~1609 | C=C Stretching | a₁ | [1][2] |
Note: Peak positions can shift slightly depending on the substrate, pH, and other experimental conditions.
Table 2: Example of Reproducibility Data
| 4-MPy Band (cm⁻¹) | Relative Standard Deviation (RSD) | Experimental Conditions | Reference |
| ~1002 | 11.88% | 1.0 x 10⁻⁹ M 4-MPy on AuNPs embedded in a Langmuir-Blodgett film, measured at 10 random spots. | [1][2] |
| ~1092 | 9.19% | 1.0 x 10⁻⁹ M 4-MPy on AuNPs embedded in a Langmuir-Blodgett film, measured at 10 random spots. | [1][2] |
| ~1582 | 11.19% | 1.0 x 10⁻⁹ M 4-MPy on AuNPs embedded in a Langmuir-Blodgett film, measured at 10 random spots. | [1][2] |
| ~1608 | 12.34% | 1.0 x 10⁻⁹ M 4-MPy on AuNPs embedded in a Langmuir-Blodgett film, measured at 10 random spots. | [1][2] |
Experimental Protocols
Protocol 1: General Preparation of Silver Nanoparticle SERS Substrates
This protocol describes a simple chemical deposition method for creating SERS-active silver substrates.
-
Cleaning: Thoroughly clean glass slides or silicon wafers by sonicating in acetone, ethanol (B145695), and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Porous Silicon Template (Optional): To create a templated substrate, silicon wafers can be electrochemically etched in a solution of hydrofluoric acid (HF) and ethanol. The anodizing current density and etching time control the pore size.[9]
-
Silver Deposition: Immerse the cleaned substrates in a mixture of 0.1 M HF and silver nitrate (B79036) (AgNO₃) solution (e.g., 2 mM). The deposition time can be varied (e.g., 10-20 minutes) to control the size and density of the deposited silver nanoparticles (AgNPs).[9]
-
Washing and Storage: After deposition, thoroughly wash the substrates with deionized water to remove any residual reactants and store them in deionized water to prevent oxidation and contamination before use.[9]
Protocol 2: Immobilization of 4-Pyridinethiol and SERS Measurement
-
Solution Preparation: Prepare a fresh solution of 4-pyridinethiol in a suitable solvent (e.g., ethanol or water) at the desired concentration (e.g., 10⁻⁴ M to 10⁻⁹ M).
-
Incubation: Immerse the SERS-active substrate in the 4-pyridinethiol solution for a specific duration (e.g., 1 to 2 hours) to allow for the formation of a self-assembled monolayer. The thiol group will form a bond with the silver or gold surface.[1][8]
-
Rinsing: After incubation, gently rinse the substrate with the pure solvent to remove any non-adsorbed molecules.
-
Drying: Dry the substrate carefully using a gentle stream of nitrogen.
-
SERS Data Acquisition:
-
Place the substrate on the microscope stage of the Raman spectrometer.
-
Select the appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, 785 nm).
-
Set the laser power to a low, non-destructive level (e.g., 0.1 - 1 mW, depending on the system's sensitivity).[3]
-
Set the acquisition time (e.g., 10-20 seconds) and number of accumulations.[2]
-
Focus the laser onto the substrate surface and collect the SERS spectrum.
-
Repeat the measurement at multiple random locations on the substrate to ensure reproducibility.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent SERS signals.
References
- 1. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Laser-Induced Reactions of 4-Aminobenzenthiol Species Adsorbed on Ag, Au, and Cu Plasmonic Structures Followed by SERS Spectroscopy. The Role of Substrate and Excitation Energy – Surface-Complex Photochemistry and Plasmonic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of SERS Frequency Fluctuations Relevant to Sensing and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERS Titration of 4-Mercaptopyridine Self-Assembled Monolayers at Aqueous Buffer/Gold Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Pyridine-4-thiol Synthesis and Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis and purification of pyridine-4-thiol.
Frequently Asked Questions (FAQs)
Q1: My this compound product is a different color than expected (e.g., off-white or yellow). Is this normal and how can I get a pure white product?
A1: this compound is a white to light yellow crystalline powder. A yellow or brownish tint often indicates the presence of impurities, primarily the disulfide dimer (4,4'-dipyridyl disulfide), which can form via oxidation.[1][2] The compound is known to be sensitive to air and heat, which can promote this discoloration. To obtain a purer, whiter product, you should employ rigorous purification techniques like recrystallization and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3]
Q2: What is the relationship between this compound and 4-pyridinethione? Why do I see inconsistencies in analytical data (e.g., NMR, UV-Vis)?
A2: this compound exists in a tautomeric equilibrium with its isomer, pyridine-4(1H)-thione.[4] The thiol form has the C-SH bond, while the thione form has a C=S bond and a proton on the nitrogen atom. This equilibrium is highly dependent on the solvent.
-
In non-polar solvents , the thiol form is generally favored.
-
In polar solvents (like ethanol (B145695), water) and in the solid state, the thione form predominates.[5] This tautomerism can lead to broadened peaks or multiple sets of peaks in NMR spectra and shifts in UV-Vis absorbance, complicating analysis. It is crucial to be aware of the solvent used during analysis to correctly interpret the data.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To prevent oxidation to the disulfide and other degradation, this compound should be stored in a dark place, under an inert atmosphere (nitrogen or argon), and in a freezer at approximately -20°C.[3][6] Avoid frequent freeze-thaw cycles and ensure the container is tightly sealed to minimize exposure to air and moisture.
Q4: Can I use column chromatography to purify this compound? I am observing significant peak tailing.
A4: While possible, purifying this compound using standard silica (B1680970) gel chromatography is challenging. The basic nitrogen atom in the pyridine (B92270) ring interacts strongly with acidic silanol (B1196071) groups on the silica surface, causing significant peak tailing and potential product loss on the column. To mitigate this, you can add a small amount of a competing base, like triethylamine (B128534) (0.5-1%), to your eluent system. Alternatively, using a different stationary phase, such as neutral alumina, can provide better results.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common problem that can arise from several factors during the synthesis or workup. This guide will help you diagnose the potential cause.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for diagnosing low product yield.
Issue 2: Product Contains Disulfide Impurity
The most common impurity is the disulfide dimer, formed by oxidation. Its presence is often indicated by a yellowish product and can be confirmed by mass spectrometry.
Q: How can I remove the 4,4'-dipyridyl disulfide impurity from my final product?
A: If disulfide formation is minor, it can often be removed during recrystallization, as its solubility profile may differ from the thiol. For more significant amounts, a mild reduction step can be performed before the final purification.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol or a water/ethanol mixture).
-
Add a mild reducing agent , such as sodium borohydride (B1222165) (NaBH₄), portion-wise at a low temperature (0-5 °C).[7] Dithiothreitol (DTT) can also be used.
-
Monitor the reaction by TLC until the disulfide spot disappears.
-
Carefully quench the excess reducing agent (e.g., by adding acetone (B3395972) or adjusting the pH with dilute acid for NaBH₄).
-
Re-isolate the product through extraction or precipitation.
-
Perform a final purification step, such as recrystallization, to remove the reducing agent byproducts and any remaining impurities.
Quantitative Data
The yield and purity of this compound are highly dependent on the chosen synthetic route and the efficiency of the purification. Below is a summary of expected outcomes.
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Reagents | Typical Yield | Purity (Post-Purification) | Key Considerations |
| 4-Chloropyridine HCl | NaSH or Thiourea followed by hydrolysis | 60-80% | >97% | Most common lab-scale method. Requires inert atmosphere.[5] |
| Pyridine-4-sulfonic acid | PCl₅/POCl₃ then reduction | 45-60% | >98% | Multi-step process; involves harsh reagents.[8] |
| N-(4-pyridyl)pyridinium chloride HCl | Na₂S/Sulfur | 50-70% | >97% | Effective but requires preparation of the pyridinium (B92312) salt. |
Note: Yields are representative and can vary significantly based on reaction scale, reagent quality, and experimental execution.
Experimental Protocols
Protocol 1: Synthesis from 4-Chloropyridine Hydrochloride
This protocol describes the synthesis of this compound via nucleophilic aromatic substitution using sodium hydrosulfide (B80085).
Workflow Diagram: Synthesis and Purification
Caption: Overall workflow from synthesis to final purified product.
Materials:
-
4-Chloropyridine hydrochloride (1 equiv.)
-
Sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O) (1.5 equiv.)
-
Ethanol, denatured
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add 4-chloropyridine hydrochloride and ethanol (approx. 5-10 mL per gram of starting material). Begin stirring.
-
Addition: Slowly add the sodium hydrosulfide hydrate to the stirring suspension. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water. While stirring vigorously, slowly add glacial acetic acid dropwise to neutralize the solution to a pH of ~6-7. The product will precipitate as a pale solid.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum. The typical yield of crude product is 60-80%.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing the disulfide impurity and other soluble contaminants.[9]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat a mixture of 9:1 ethanol:water to boiling.[10]
-
Add Hot Solvent: Add the minimum amount of the hot solvent mixture to the crude solid until it completely dissolves. Keep the solution at or near boiling. If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.[9]
-
Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator to yield pure this compound as a white crystalline solid. Purity should be >97% as determined by HPLC or NMR.[3]
References
- 1. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 2. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
- 6. 4556-23-4|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Pyridine-4-thiol Surface Modification
Welcome to the technical support center for controlling the orientation of pyridine-4-thiol on surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the surface functionalization with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the orientation of this compound on a gold surface?
A1: The orientation of this compound on a gold surface is primarily influenced by a combination of factors including the choice of solvent, the pH of the deposition solution, and the applied electrochemical potential.[1][2][3][4][5] The molecular structure of the thiol, such as the presence and length of an alkyl spacer between the pyridine (B92270) ring and the thiol group, also plays a significant role in determining the final orientation and packing density of the self-assembled monolayer (SAM).[6][7][8]
Q2: What are the expected orientations of this compound on a surface?
A2: this compound can adopt various orientations on a surface, typically described as "upright" (or vertical) and "tilted" (or flat-lying). In an upright orientation, the pyridine ring is oriented away from the surface, which is often desired for subsequent molecular recognition or binding events.[5][9] In a tilted or flat-lying orientation, the pyridine ring interacts more strongly with the surface.[5][10] At low surface coverages, a flat-lying orientation with the aromatic ring parallel to the surface may be observed, while higher coverages tend to favor a more upright orientation to allow for denser packing.[11]
Q3: How does the solvent affect the quality and orientation of the resulting self-assembled monolayer (SAM)?
A3: The solvent plays a critical role in the formation of this compound SAMs. The quality of the SAM is strongly dependent on the solvent used during the self-assembly process.[1][2][3] For instance, using pure ethanol (B145695) can lead to significant gold corrosion, whereas highly ordered and densely packed SAMs can be formed from solvents like acetonitrile (B52724) or a KOH/ethanol mixture.[1][2][3] The solvent can influence the domain formation process and the overall surface morphology of the SAM.[4] The dielectric constant of the solvent can also impact the surface density and number of defects in the SAM, with higher dielectric constant solvents generally leading to less robust SAMs.[12]
Q4: What is the role of pH in controlling the orientation and surface chemistry?
A4: The pH of the solution can influence the protonation state of the pyridine nitrogen atom, which in turn affects the molecular orientation and the surface properties.[1][3][9] Variation of pH allows for reversible protonation of the pyridine moiety without causing measurable damage to the SAM.[1][2][3] The protonation state can alter the intermolecular interactions and the interaction with the underlying substrate, thereby influencing the packing and ordering of the monolayer.[13]
Q5: Can electrochemical potential be used to control the orientation?
A5: Yes, the electrochemical potential applied to the substrate can significantly influence the orientation of this compound.[5][14] For example, on a positively charged gold surface, pyridine molecules tend to assume a vertical orientation with the nitrogen atom facing the surface.[5] Conversely, on a negatively charged surface at low concentrations, a flat orientation is often observed.[5] Potential-induced phase transitions in the SAM structure have also been observed.[15]
Troubleshooting Guides
Issue 1: Poorly ordered or defective Self-Assembled Monolayer (SAM)
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The choice of solvent is crucial. If using ethanol, consider switching to acetonitrile or a KOH/ethanol mixture to improve ordering and reduce gold corrosion.[1][2][3] In general, solvents with a lower dielectric constant tend to produce more robust SAMs.[12] |
| Contaminated Substrate | Ensure the gold substrate is atomically clean before immersion in the thiol solution. Employ standard cleaning procedures such as piranha solution treatment followed by thorough rinsing with ultrapure water and ethanol. |
| Incorrect Deposition Time | The immersion time can affect the ordering of the SAM. Very short immersion times may not be sufficient for the molecules to self-organize into a well-ordered structure. Conversely, excessively long immersion times in certain solvents might lead to surface etching. Optimize the deposition time for your specific system. |
| Suboptimal pH | The pH of the deposition solution can affect the protonation state of the pyridine ring and intermolecular interactions. Experiment with different pH values to find the optimal condition for forming a well-ordered SAM.[1][3] |
Issue 2: Inconsistent or Unexpected Molecular Orientation
| Possible Cause | Troubleshooting Step |
| Surface Potential Not Controlled | If working with a conductive substrate like gold, the surface potential plays a significant role in determining the molecular orientation.[5] Use a potentiostat to control the substrate potential during and after SAM formation to achieve the desired orientation. |
| Low Molecular Coverage | At low surface coverages, this compound may adopt a flat-lying orientation.[11] To promote a more upright orientation, increase the concentration of the thiol solution or the immersion time to achieve a higher packing density. |
| Thiol with Inappropriate Spacer | The presence and nature of a molecular spacer between the thiol and pyridine groups can dictate the tilt angle.[6][7][8] Consider using a derivative with an alkyl spacer to encourage a more upright orientation. The tilt angle can depend on whether there is an even or odd number of methylene (B1212753) units in the spacer.[7][8] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the orientation of this compound and its derivatives on gold surfaces under various conditions.
| Molecule | Substrate | Solvent | Key Finding | Tilt Angle | Surface Coverage (θ) | Reference |
| 3-(4-pyridine-4-yl-phenyl)-propane-1-thiol | Au(111) | Acetonitrile or KOH/ethanol | Highly ordered and densely packed SAMs | Nearly perpendicular to the surface | - | [1][2][3] |
| Pyridine-terminated organothiols | Au(111) | Ethanolic solutions | Highly ordered and densely packed SAMs | 15° | - | [6][7][8] |
| Pyridine | Au(100) | - | Vertical orientation on positively charged surface | Vertical | 6 x 10⁻¹⁰ mol cm⁻² | [5] |
| Pyridine | Au(100) | - | Flat orientation on negatively charged surface (low concentration) | Parallel | < 1 x 10⁻¹⁰ mol cm⁻² | [5] |
| 4-Mercaptopyridine (B10438) | Au(111) | 0.1 M H₂SO₄ | Potential-induced phase transition from less dense to denser phase | - | ~0.2 to ~0.5 | [15] |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayers on Au(111)
-
Substrate Preparation:
-
Clean the Au(111) substrate by immersing it in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with ultrapure water and then with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution (typically 0.1 to 1 mM) of this compound in a suitable solvent (e.g., acetonitrile or a KOH/ethanol mixture).[1][3]
-
Immerse the clean and dry Au(111) substrate into the thiol solution.
-
Allow the self-assembly to proceed for a specific duration, which can range from a few minutes to several hours. The optimal time should be determined experimentally.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
The orientation and quality of the SAM can be characterized using various surface-sensitive techniques such as:
-
Scanning Tunneling Microscopy (STM): To visualize the molecular packing and surface morphology at the atomic scale.[1][4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and the binding environment of the sulfur and nitrogen atoms, which can provide insights into the binding to the surface and the protonation state.[1][6][7]
-
Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): To determine the orientation of the molecules by analyzing the vibrational modes.[1]
-
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: To probe the orientation of the aromatic rings.[1][6][7]
-
-
Diagrams
Caption: Factors influencing the orientation of this compound on a surface.
Caption: Experimental workflow for this compound SAM formation and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-assembly of a pyridine-terminated thiol monolayer on Au(111). | Semantic Scholar [semanticscholar.org]
- 3. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) [mdpi.com]
- 14. Control of adhesion and surface forces via potential-dependent adsorption of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-assembled monolayers of 4-mercaptopyridine on Au(111): a potential-induced phase transition in sulfuric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with pyridine-4-thiol solubility for aqueous applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-4-thiol, particularly addressing challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in aqueous systems?
This compound, also known as 4-mercaptopyridine (B10438) (4-MPy), is a heterocyclic organic compound. In aqueous applications, it is frequently used as a linking agent to functionalize surfaces, particularly gold and silver nanoparticles, for applications such as Surface-Enhanced Raman Spectroscopy (SERS), drug delivery, and biosensing.[1][2] The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, forming a stable self-assembled monolayer (SAM).
Q2: Why is my this compound not dissolving in water or aqueous buffers like PBS?
This compound has limited to moderate solubility in neutral aqueous solutions.[3][4] Its solubility is highly dependent on the pH of the solution. In neutral or acidic conditions, the molecule exists predominantly in its less soluble neutral form. Additionally, in aqueous media, this compound can self-assemble into aggregates due to its low solubility, further hindering dissolution.[5]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound in water is significantly influenced by pH due to the presence of two ionizable groups: the pyridine (B92270) nitrogen and the thiol group.[3]
-
In acidic solutions (pH < ~1.4): The pyridine nitrogen is protonated, forming a pyridinium (B92312) cation, which can increase solubility.
-
In alkaline solutions (pH > ~8.9): The thiol group is deprotonated to form a thiolate anion, which dramatically increases its aqueous solubility.[3][6]
Therefore, adjusting the pH to the alkaline range is a common strategy to dissolve this compound in aqueous media.
Q4: My this compound solution is turning cloudy or showing a precipitate over time. What is happening?
This can be due to several factors:
-
Oxidation: The thiol group is susceptible to oxidation by dissolved oxygen in the solution, leading to the formation of 4,4'-dipyridyl disulfide.[7] This disulfide is generally less soluble than the parent thiol and can precipitate out of solution.
-
pH Shift: If the pH of the solution drops (e.g., due to absorption of atmospheric CO₂), the more soluble thiolate form can be protonated back to the less soluble neutral form, causing it to precipitate.
-
Aggregation: As mentioned, this compound molecules tend to aggregate in water, which can lead to the formation of larger, insoluble particles over time.[5]
Q5: Can I dissolve this compound in an organic solvent first?
Yes, this is a very common and recommended practice. This compound is more soluble in organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).[8][9] A concentrated stock solution can be prepared in one of these solvents and then added dropwise to the aqueous buffer with vigorous stirring. However, be aware that this can cause localized precipitation if the final concentration in the aqueous phase exceeds its solubility limit.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in water or buffer.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility at neutral pH | Adjust the pH of the aqueous solution to >9.0 with a base like NaOH to deprotonate the thiol group and increase solubility.[3] |
| Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO and add it dropwise to the vigorously stirred aqueous solution.[10] | |
| Aggregation of molecules | Use sonication to help break up aggregates and facilitate dissolution. |
Issue 2: A freshly prepared aqueous solution of this compound becomes turbid or forms a precipitate.
| Possible Cause | Suggested Solution |
| Oxidation to disulfide | Prepare solutions using deoxygenated (degassed) water or buffers. Purge the solution and the headspace of the container with an inert gas like nitrogen or argon. |
| Work quickly and, if possible, keep the solution on ice to slow down oxidation. | |
| pH is too low | Ensure the pH of the solution is maintained in the alkaline range (pH > 9.0) where the soluble thiolate form is dominant. Use a buffer with sufficient capacity. |
| Concentration exceeds solubility limit | This is common when adding a concentrated organic stock solution to an aqueous buffer. Reduce the concentration of the stock solution or add it more slowly to a larger volume of buffer with vigorous stirring. |
Issue 3: Inconsistent results in nanoparticle functionalization.
| Possible Cause | Suggested Solution |
| Formation of disulfide in stock solution | Prepare fresh this compound solutions immediately before use. Store the solid compound under an inert atmosphere and in a refrigerator (2-8°C).[2] |
| Degradation on metal surfaces | For applications involving self-assembled monolayers on gold, be aware that prolonged exposure, especially in ethanolic solutions, can lead to degradation of the monolayer.[11] Optimize incubation times. |
| Competition with other buffer components | Some buffer components might interact with the nanoparticle surface. Consider using simple buffered solutions (e.g., sodium borate) during the functionalization step. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅NS | [12] |
| Molecular Weight | 111.17 g/mol | [12] |
| Appearance | Yellow to yellow-green or brown crystalline powder | [2] |
| pKa₁ (pyridinium) | 1.43 (at 20°C) | [8][9] |
| pKa₂ (thiol) | 8.86 (at 20°C) | [8][9] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble / Moderate | [3][4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [9] |
| Acetone | Soluble | [4] |
| Toluene | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
Table 3: Illustrative pH-Dependent Aqueous Solubility
This table provides a qualitative and illustrative guide to the expected solubility of this compound at different pH values based on its pKa. Actual quantitative values may vary with temperature and buffer composition.
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < 1.4 | Pyridinium Cation | Moderate to High |
| 1.4 - 8.9 | Neutral Molecule | Low |
| > 8.9 | Thiolate Anion | High |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Objective: To prepare a relatively stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Degassed, deionized water
-
1 M NaOH solution
-
Sterile, sealed vial
-
Nitrogen or Argon gas source
Procedure:
-
Weigh out 11.12 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of degassed, deionized water. The powder will likely not dissolve completely.
-
While stirring, add the 1 M NaOH solution dropwise until the pH of the solution is between 9.0 and 10.0. The solid should dissolve to form a clear solution.
-
Once fully dissolved, add degassed, deionized water to bring the final volume to 10 mL.
-
Transfer the solution to a sterile, sealed vial.
-
Purge the headspace of the vial with nitrogen or argon gas for 1-2 minutes before sealing tightly.
-
Store the solution at 2-8°C and use it within a few days for best results.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound
Objective: To form a self-assembled monolayer of this compound on the surface of citrate-capped gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticle solution (e.g., synthesized via the Turkevich method)
-
10 mM this compound stock solution in ethanol (prepared fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving 11.12 mg in 10 mL of ethanol.
-
In a clean glass vial, add 1 mL of the gold nanoparticle solution.
-
While vortexing the AuNP solution gently, add a calculated volume of the ethanolic this compound stock solution to achieve the desired final concentration (e.g., a final concentration of 100 µM).
-
Allow the mixture to incubate at room temperature with gentle shaking for at least 1-2 hours to facilitate ligand exchange.
-
To remove excess this compound and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in the desired buffer, such as PBS.
-
Repeat the centrifugation and resuspension step two more times to ensure the removal of unbound ligands.
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for your application.
Visualizations
Caption: pH-dependent species of this compound.
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for nanoparticle functionalization.
References
- 1. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Mercaptopyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 6. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
- 7. CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. 4-Mercaptopyridine | 4556-23-4 [amp.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of Nanoparticles Functionalized with 4-Pyridinethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during and after functionalization with 4-pyridinethiol.
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Addition of 4-Pyridinethiol
Immediate aggregation, often indicated by a color change (e.g., from red to blue/purple for gold nanoparticles), typically points to a rapid destabilization of the nanoparticle colloid.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal pH | The pH of the nanoparticle solution can affect both the surface charge of the nanoparticles and the protonation state of 4-pyridinethiol, leading to reduced electrostatic repulsion. For many metal nanoparticles, a neutral to slightly alkaline pH is optimal for thiol binding and stability.[1][2] | Adjust the pH of the nanoparticle suspension to a range of 7.5-8.5 before adding the 4-pyridinethiol solution. Use a dilute base like 0.1 M NaOH for adjustment.[1] |
| High Ionic Strength | High salt concentrations in the nanoparticle or ligand solution can screen the surface charges, leading to a decrease in repulsive forces and subsequent aggregation.[3] | Prepare the 4-pyridinethiol solution in a low-concentration buffer (e.g., 5-10 mM) or deionized water.[1] If the nanoparticle synthesis protocol results in a high salt concentration, consider a buffer exchange step before functionalization. |
| Rapid/Localized High Ligand Concentration | Adding the 4-pyridinethiol solution too quickly can create localized areas of high concentration, causing rapid and uncontrolled ligand exchange and aggregation.[1] | Add the 4-pyridinethiol solution dropwise while gently stirring the nanoparticle solution to ensure uniform mixing and a gradual increase in ligand concentration.[1] |
Troubleshooting Workflow for Immediate Aggregation:
References
Technical Support Center: Refining Electrochemical Measurement Protocols for Pyridine-4-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their electrochemical measurement protocols for pyridine-4-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound modified electrodes.
Issue 1: Inconsistent or Irreproducible Cyclic Voltammograms (CVs)
| Question | Possible Cause | Troubleshooting Steps |
| Why are my CV scans not reproducible between experiments? | Incomplete or disordered Self-Assembled Monolayer (SAM) formation. The quality of the this compound SAM is highly dependent on the solvent and incubation time.[1][2] Substrate contamination. An unclean gold surface will lead to inconsistent SAM formation. | Optimize SAM formation: Use acetonitrile (B52724) or a KOH/ethanol (B145695) mixture as the solvent instead of pure ethanol, which can cause gold corrosion.[1][2] Ensure a sufficient incubation time (e.g., several hours to overnight) to allow for molecular reorganization and the formation of a well-ordered monolayer. Thoroughly clean the gold substrate: Before modification, polish the gold electrode with alumina (B75360) slurry and sonicate in appropriate solvents.[3] An electrochemical cleaning step, such as cycling in sulfuric acid, can also be performed.[3] |
| Why do my CV peaks change or disappear after a few cycles? | Reductive desorption of the SAM. Applying a potential that is too negative can cause the Au-S bond to break, leading to the removal of the this compound from the electrode surface.[4][5] | Determine the stable potential window: Run a CV in the supporting electrolyte to identify the reductive desorption peak. All subsequent measurements should be performed within a potential window that is positive to this desorption potential. The stable potential window for thiol SAMs on gold is generally between the onset of reductive desorption and oxidative desorption.[3] |
| I see unexpected peaks in my CV. What could be the cause? | Electrochemical activity of impurities. Contaminants in the electrolyte or solvent can be electroactive and produce extraneous peaks. | Run a background scan: Perform a CV of the bare gold electrode in the same electrolyte to identify any peaks that are not related to this compound. Use high-purity reagents and solvents. |
Issue 2: High Background Noise or Poorly Defined Semicircles in Electrochemical Impedance Spectroscopy (EIS)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the semicircle in my Nyquist plot not well-defined? | A poorly formed or incomplete SAM. A low charge transfer resistance (Rct) due to a defective monolayer can result in a very small or distorted semicircle. | Optimize SAM formation: As with CV, ensure proper solvent choice and incubation time to form a densely packed monolayer. A well-formed SAM will act as a barrier to electron transfer, resulting in a larger Rct and a more defined semicircle.[6][7] |
| What causes high background noise in my EIS measurements? | External electrical interference. Nearby equipment can introduce noise into the measurement. Unstable reference electrode. A faulty or improperly placed reference electrode can lead to noisy data. | Improve electrical shielding: Use a Faraday cage to house the electrochemical cell. Check the reference electrode: Ensure the reference electrode is properly filled, free of air bubbles, and positioned close to the working electrode. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a this compound self-assembled monolayer on a gold electrode?
A1: It is recommended to use acetonitrile or a mixture of KOH and ethanol.[1][2] Studies have shown that using pure ethanol can lead to substantial gold corrosion and a disordered monolayer.[1][2]
Q2: How can I confirm that the this compound SAM has formed correctly on the gold surface?
A2: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for this purpose. A bare gold electrode will show a very small charge transfer resistance (Rct), while a well-formed SAM will act as an insulating layer, leading to a significant increase in Rct.[8][9] Cyclic voltammetry (CV) in the presence of a redox probe like [Fe(CN)6]3-/4- can also be used; a well-formed SAM will block the access of the redox probe to the electrode surface, leading to a decrease in the peak currents and an increase in the peak-to-peak separation.[10]
Q3: What is the typical potential window I should use for electrochemical measurements with a this compound modified gold electrode?
A3: The potential window should be determined experimentally for your specific system. It is limited by the reductive desorption of the thiol at negative potentials and the oxidation of the thiol or the gold surface at positive potentials.[3][5] For thiol SAMs on gold in aqueous solutions, the reductive desorption typically occurs at potentials more negative than -0.5 V vs. Ag/AgCl, but this can vary with pH.[3]
Q4: Can I reuse my gold electrode after modifying it with this compound?
A4: Yes, it is possible to regenerate the gold surface. One method is to use a chemical treatment, such as immersion in a sodium borohydride (B1222165) (NaBH4) solution, to reductively desorb the thiol monolayer.[9] Another approach is to use an electrochemical cleaning procedure, which may involve cycling the potential in a solution of sulfuric acid followed by potassium ferricyanide.[11]
Experimental Protocols
Protocol 1: Preparation of a this compound Modified Gold Electrode
-
Gold Electrode Pre-treatment:
-
Polish the gold electrode with 1.0, 0.3, and 0.05 µm alumina slurry on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode sequentially in acetone, isopropanol, and deionized water for 5 minutes each.[3]
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Perform electrochemical cleaning by cycling the electrode potential in 0.5 M H2SO4 (e.g., from 0 V to +1.3 V vs. Ag/AgCl at 500 mV/s for 30 cycles) until a characteristic gold CV is obtained.[3]
-
Rinse the electrode with deionized water and dry under a stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1-10 mM solution of this compound in acetonitrile or a KOH/ethanol mixture.
-
Immerse the clean, dry gold electrode in the this compound solution for at least 2-4 hours at room temperature. For a more ordered monolayer, a longer immersion time (e.g., 12-24 hours) is recommended.
-
After immersion, remove the electrode and rinse it thoroughly with the solvent used for SAM formation, followed by deionized water to remove any non-chemisorbed molecules.
-
Dry the modified electrode under a gentle stream of nitrogen.
-
Protocol 2: Electrochemical Characterization
A. Cyclic Voltammetry (CV):
-
Prepare an electrochemical cell with the this compound modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use a supporting electrolyte such as 0.1 M KCl containing a redox probe, for example, 5 mM [Fe(CN)6]3-/4-.
-
Set the potential window to a range where the SAM is stable (e.g., from +0.6 V to -0.2 V vs. Ag/AgCl).
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram. A decrease in peak currents and an increase in peak separation compared to a bare gold electrode indicates successful SAM formation.[10]
B. Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode setup and electrolyte with a redox probe as for CV.
-
Set the DC potential to the formal potential of the redox probe (which can be determined from the CV).
-
Apply a small AC perturbation (e.g., 10 mV amplitude).
-
Set the frequency range from, for example, 100 kHz to 0.1 Hz.[6]
-
Record the Nyquist plot. An increase in the semicircle diameter (charge transfer resistance) compared to a bare gold electrode indicates the formation of an insulating SAM.[7][9]
Data Presentation
Table 1: Representative Electrochemical Parameters for Bare and this compound Modified Gold Electrodes.
| Electrode | Measurement Technique | Redox Probe | Key Parameter | Typical Value |
| Bare Gold | EIS | 5 mM [Fe(CN)6]3-/4- | Rct (Charge Transfer Resistance) | < 1 kΩ |
| This compound / Au | EIS | 5 mM [Fe(CN)6]3-/4- | Rct (Charge Transfer Resistance) | > 10 kΩ |
| Bare Gold | CV | 5 mM [Fe(CN)6]3-/4- | ΔEp (Peak-to-peak separation) | ~60-80 mV |
| This compound / Au | CV | 5 mM [Fe(CN)6]3-/4- | ΔEp (Peak-to-peak separation) | > 200 mV |
Note: These are illustrative values and can vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the preparation and characterization of a this compound modified gold electrode.
Caption: A decision tree for troubleshooting common issues in the electrochemical analysis of this compound.
References
- 1. Self-assembly of a pyridine-terminated thiol monolayer on Au(111). | Semantic Scholar [semanticscholar.org]
- 2. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. monarch.qucosa.de [monarch.qucosa.de]
- 11. Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Pyyridine-4-thiol as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of pyridine-4-thiol as a corrosion inhibitor.
Troubleshooting Guide
This section addresses common issues encountered during corrosion inhibition experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | - Suboptimal inhibitor concentration.- Inadequate dissolution of this compound.- Presence of competing ions in the corrosive medium.- Unstable protective film formation. | - Perform a concentration optimization study to determine the ideal concentration for your system.- Ensure complete dissolution by using an appropriate solvent or gentle heating.- Consider the synergistic use of additives like halide ions (e.g., NaCl, NaBr, NaI) to enhance adsorption.[1]- Investigate the use of sulfur-containing compounds (e.g., thiourea) to form a more stable and dense protective film.[2][3] |
| Inconsistent/Irreproducible Results | - Variations in metal surface preparation.- Fluctuations in experimental conditions (temperature, pressure, aeration).- Contamination of the corrosive solution or glassware.- Instability of the reference electrode. | - Standardize the metal coupon polishing and cleaning procedure.- Use a thermostatically controlled water bath and ensure consistent aeration/deaeration.- Use high-purity reagents and thoroughly clean all glassware before each experiment.- Check and calibrate the reference electrode regularly. |
| Pitting Corrosion Observed | - Localized breakdown of the protective film.- Insufficient inhibitor concentration to protect the entire surface.- Presence of aggressive ions like chlorides. | - Increase the inhibitor concentration.- Combine this compound with a pitting corrosion inhibitor.- The addition of halide ions can sometimes mitigate pitting by promoting a more uniform film.[1] |
| Precipitation of Inhibitor | - Low solubility of this compound in the corrosive medium.- Reaction with other components in the solution. | - Adjust the pH of the solution to improve solubility.- Consider using a co-solvent if compatible with the experimental setup.- Analyze the precipitate to identify any reaction products. |
Frequently Asked Questions (FAQs)
Improving Efficiency
Q1: How can I improve the corrosion inhibition efficiency of this compound?
A1: The efficiency of this compound can be significantly enhanced through synergistic effects. Consider adding small amounts of halide ions (I⁻ > Br⁻ > Cl⁻) or sulfur-containing compounds like thiourea (B124793) to the corrosive medium.[1][2][3] These additives can co-adsorb with this compound on the metal surface, leading to the formation of a more compact and stable protective film.[2][3]
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration is system-dependent and should be determined experimentally. It is recommended to perform a dose-response study by testing a range of concentrations. For pyridine (B92270) derivatives, effective concentrations can range from micromolar to millimolar levels.[4][5][6]
Experimental Setup & Procedures
Q3: What are the standard methods for evaluating the performance of this compound?
A3: The most common methods are:
-
Weight Loss Method: A simple and direct method to calculate the corrosion rate by measuring the weight loss of a metal coupon over time.
-
Electrochemical Techniques:
-
Potentiodynamic Polarization: Provides information on both anodic and cathodic corrosion processes.
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives insights into the corrosion mechanism and the properties of the inhibitor film.
-
-
Surface Analysis Techniques:
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.
-
Q4: How should I prepare the metal specimens for testing?
A4: Proper surface preparation is crucial for obtaining reproducible results. A general procedure involves:
-
Mechanically polishing the metal surface with successively finer grades of emery paper.
-
Degreasing the polished surface with a suitable solvent like acetone (B3395972) or ethanol.
-
Rinsing with deionized water.
-
Drying with a stream of air or nitrogen.
Mechanism of Inhibition
Q5: How does this compound inhibit corrosion?
A5: this compound is an organic inhibitor that functions by adsorbing onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic pyridine ring, which have a high electron density.[7] The adsorbed molecules form a protective barrier that isolates the metal from the corrosive environment, thereby slowing down the corrosion process.
Quantitative Data Summary
The following tables summarize the inhibition efficiency of pyridine derivatives under various conditions as reported in the literature. Note that the data may not be for this compound specifically but for closely related compounds.
Table 1: Inhibition Efficiency of Pyridine Derivatives from Weight Loss Measurements
| Inhibitor System | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-methylpyridine (4-MP) | Q235 Steel | CO₂-saturated 3.5 wt.% NaCl | 2 x 10⁻⁴ mol/L | 60 | Poor | [2] |
| 4-PQ + Thiourea (3:1) | Q235 Steel | CO₂-saturated 3.5 wt.% NaCl | 2 x 10⁻⁴ mol/L | 60 | ~95 | [2] |
| Pyridine Derivative (2c) | Mild Steel | 0.5 M HCl | 0.005 M | 25 | 99.62 | [8][9] |
Table 2: Inhibition Efficiency of Pyridine Derivatives from Electrochemical Measurements
| Inhibitor System | Metal | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) | Reference |
| [(2-pyridin-4-ylethyl)thio]acetic acid | Steel | 0.5 M H₂SO₄ | Potentiodynamic Polarization | 5 x 10⁻³ M | 82 | [4] |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | Potentiodynamic Polarization | 0.25 mM | >85 | [5][6] |
| 4-Hydroxypyridine (B47283) + NaI | Low-carbon Steel | 0.5 mol/L HCl | Electrochemical Methods | Not Specified | Markedly Enhanced | [1] |
Experimental Protocols
Protocol 1: Weight Loss Measurement
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish, clean, and weigh them accurately.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of this compound.
-
Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons, clean them to remove corrosion products, rinse, and dry.
-
Final Weighing: Reweigh the coupons accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization & EIS)
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Solution Preparation: Fill the cell with the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
EIS Measurement: Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: After EIS, scan the potential from a cathodic to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Analyze the polarization curves to determine the corrosion current density (i_corr) and the EIS data to determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency using:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizations
Caption: A simplified workflow for evaluating corrosion inhibitor performance.
Caption: Mechanism of synergistic inhibition with this compound.
References
- 1. Synergistic corrosion inhibition of 4-hydroxypyridine and halogen ions: Insights from interfacial nonlinear spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Theoretical Study on the Synergistic Inhibition Effect of Pyridine Derivatives and Sulfur-Containing Compounds on the Corrosion of Carbon Steel in CO2-Saturated 3.5 wt.% NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Study on the Synergistic Inhibition Effect of Pyridine Derivatives and Sulfur-Containing Compounds on the Corrosion of Carbon Steel in CO₂-Saturated 3.5 wt.% NaCl Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ligand Concentration for MOF Synthesis with 4-Pyridinethiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using the ligand 4-pyridinethiol. The following sections offer guidance on optimizing ligand concentration and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of 4-pyridinethiol in MOF synthesis?
A1: 4-Pyridinethiol acts as an organic linker in MOF synthesis. Its pyridine (B92270) ring can coordinate to metal ions, while the thiol group can also participate in forming the framework, often exhibiting strong affinity for soft metal ions. The bifunctional nature of this ligand allows for the potential formation of diverse and functional MOF architectures.
Q2: How does the concentration of 4-pyridinethiol affect the resulting MOF?
A2: The concentration of 4-pyridinethiol is a critical parameter that can significantly influence the crystallinity, morphology, and even the topology of the resulting MOF.[1][2] A higher ligand concentration can sometimes lead to less regular crystal shapes and larger mean diameters.[2] Conversely, a lower concentration may result in different crystal morphologies, such as needle-shaped crystallites instead of block-shaped ones.[1] Optimization of the ligand-to-metal ratio is crucial for obtaining a highly crystalline and phase-pure product.
Q3: What are common solvents used for dissolving 4-pyridinethiol and the metal salt?
A3: Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol (B145695). The choice of solvent depends on the solubility of both the 4-pyridinethiol ligand and the chosen metal salt. In some cases, a mixture of solvents may be necessary to achieve complete dissolution of all reactants.
Q4: Can I use 4-pyridinethiol as a co-ligand in MOF synthesis?
A4: Yes, 4-pyridinethiol can be used as a co-ligand in mixed-ligand MOF synthesis. This approach can introduce specific functionalities into the MOF or modify its structural properties. When using co-ligands, the molar ratio of all ligands and the metal salt must be carefully optimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of MOFs using 4-pyridinethiol.
| Issue | Potential Cause | Troubleshooting Steps |
| No crystal formation or amorphous precipitate | - Incorrect ligand-to-metal ratio: The stoichiometry may not be optimal for nucleation and crystal growth.- Poor solubility of reactants: The ligand or metal salt may not be fully dissolved.- Inappropriate reaction temperature or time: The conditions may not be suitable for the specific MOF system. | - Vary the molar ratio of 4-pyridinethiol to the metal salt. Start with a stoichiometric ratio and then systematically increase or decrease the ligand concentration.- Ensure complete dissolution of all reactants before heating. Use sonication or a different solvent system if necessary.- Optimize the reaction temperature and duration. Experiment with a range of temperatures (e.g., 80-150 °C) and reaction times (e.g., 12-72 hours). |
| Poor crystallinity | - Suboptimal ligand concentration: An excess or deficiency of the ligand can hinder the formation of a well-ordered crystalline structure.- Rapid nucleation and crystal growth: High concentrations or temperatures can lead to the rapid formation of many small, poorly crystalline particles. | - Screen a range of 4-pyridinethiol concentrations. (See the Experimental Protocol and Data Presentation sections).- Consider using a modulator. A modulator, such as acetic acid or pyridine, can compete with the ligand for coordination to the metal center, slowing down the crystallization process and leading to larger, more well-defined crystals. |
| Undesired crystal morphology (e.g., needles instead of blocks) | - Ligand concentration: As demonstrated in some MOF systems, lower ligand concentrations can favor the formation of needle-like crystals.[1]- Solvent system: The solvent can influence crystal growth habits. | - Adjust the concentration of 4-pyridinethiol. A higher concentration may promote the growth of block-shaped crystals.[1]- Experiment with different solvents or solvent mixtures. |
| Formation of multiple phases | - Complex coordination chemistry: 4-Pyridinethiol can potentially coordinate to metal ions in different modes, leading to the formation of multiple competing phases.- Incomplete reaction: The reaction may not have reached thermodynamic equilibrium. | - Carefully control the reaction conditions. Precise temperature control and extended reaction times may favor the formation of a single, thermodynamically stable phase.- Analyze the products at different time points to understand the reaction pathway. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a MOF using 4-pyridinethiol. This protocol should be considered a starting point and will likely require optimization for your specific metal salt and desired MOF.
Materials:
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
4-Pyridinethiol
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve the metal salt in 5 mL of DMF.
-
In a separate vial, dissolve the 4-pyridinethiol in 5 mL of DMF. The molar ratio of metal salt to 4-pyridinethiol should be systematically varied to find the optimal concentration (see Table 1).
-
-
Reaction Mixture:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the vial in a programmable oven.
-
Heat the reaction mixture to a set temperature (e.g., 100 °C) for a specific duration (e.g., 24 hours).
-
-
Isolation and Washing:
-
After the reaction, allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL) to facilitate drying.
-
-
Drying:
-
Dry the final product under vacuum at an elevated temperature (e.g., 60 °C) overnight.
-
Data Presentation
To systematically optimize the ligand concentration, it is recommended to keep a detailed record of your experimental conditions and the resulting product characteristics. The following table provides a template for organizing this data.
Table 1: Optimization of 4-Pyridinethiol Concentration
| Experiment ID | Metal Salt | Metal Salt Amount (mmol) | 4-Pyridinethiol Amount (mmol) | Molar Ratio (Metal:Ligand) | Solvent | Temperature (°C) | Time (h) | Product Yield (mg) | Product Crystallinity (PXRD) | Crystal Morphology (SEM) |
| MOF-4PT-01 | ||||||||||
| MOF-4PT-02 | ||||||||||
| MOF-4PT-03 | ||||||||||
| MOF-4PT-04 | ||||||||||
| MOF-4PT-05 |
Visualizations
The following diagrams illustrate key conceptual workflows for troubleshooting and understanding the synthesis process.
Caption: Experimental workflow for MOF synthesis with 4-pyridinethiol.
Caption: Troubleshooting logic for poor or no crystal formation.
References
Technical Support Center: Enhancing Reproducibility of Experiments Using Pyridine-4-thiol
Welcome to the technical support center for pyridine-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and enhance the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 4-mercaptopyridine (B10438), is a heterocyclic organic compound.[1][2] It consists of a pyridine (B92270) ring with a thiol (-SH) group at the fourth position.[2] Due to its bifunctional nature, it is widely used in:
-
Self-Assembled Monolayers (SAMs): Forming well-ordered monolayers on metal surfaces, particularly gold, for applications in electronics, sensors, and functional coatings.[3]
-
Surface-Enhanced Raman Scattering (SERS): As a probe molecule for SERS studies due to its strong and reproducible Raman signal on plasmonic substrates.[4][5]
-
Coordination Chemistry: Acting as a ligand to form complexes with various metal ions.[6]
-
Electrochemical Sensors: As a modifying agent for electrodes to detect substances like heavy metal ions.
-
Corrosion Inhibition: Protecting metal surfaces, such as brass, from corrosion in acidic environments.[7]
Q2: What are the key storage and handling recommendations for this compound?
To ensure the stability and purity of this compound, follow these guidelines:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term storage, a freezer at or below -20°C is recommended.[8] Keep the container tightly sealed to prevent oxidation and moisture absorption.[8][9]
-
Handling: Always handle this compound in a well-ventilated area or a fume hood to avoid inhalation of its strong, unpleasant odor and potentially harmful fumes.[9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[9][10]
-
Disposal: Dispose of this compound and its waste according to local regulations for hazardous chemical waste. Do not pour it down the drain.[10][11] Contaminated glassware should be decontaminated, for example, by soaking in a bleach solution.[12]
Q3: How does the purity of this compound affect experimental outcomes?
The purity of this compound is critical for reproducible results. Impurities can lead to:
-
Disordered SAMs: Impurities can disrupt the packing and ordering of the monolayer, leading to defects.
-
Inconsistent SERS Spectra: The presence of other molecules can interfere with the SERS signal of this compound, causing variations in peak intensities and positions.
-
Side Reactions: Impurities may participate in unintended side reactions, affecting the outcome of a synthesis or the performance of a sensor.
-
Oxidation: A common impurity is the disulfide dimer, 4,4'-dipyridyl disulfide, which can form upon exposure to air. This can alter the surface chemistry and electrochemical behavior.
It is recommended to use high-purity this compound and to verify its purity if inconsistent results are observed.
Troubleshooting Guides
Issue 1: Poor Quality or Irreproducible Self-Assembled Monolayers (SAMs)
Symptoms:
-
Inconsistent surface coverage.
-
High defect density in the monolayer.
-
Poor electrochemical blocking behavior.
-
Variability in surface-sensitive measurements (e.g., contact angle, ellipsometry).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Substrate Contamination | Thoroughly clean the gold substrate before SAM formation. A common and effective method is using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen.[13] Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| Solvent Effects | The choice of solvent is crucial. While ethanol is commonly used, it can sometimes lead to gold corrosion.[3] For highly ordered and dense SAMs, consider using acetonitrile (B52724) or a KOH/ethanol mixture.[3] Always use anhydrous solvents to minimize water contamination. |
| Thiol Concentration and Incubation Time | Optimize the concentration of the this compound solution (typically 1-5 mM) and the immersion time (usually 24-48 hours for well-ordered monolayers).[14] |
| Oxidation of Thiol | Prepare the thiol solution fresh before use and minimize its exposure to oxygen.[15] Purging the solution and the reaction vessel with an inert gas like nitrogen or argon can prevent the formation of disulfides. |
| Environmental Contaminants | Work in a clean environment, preferably in a fume hood, to avoid contamination from airborne particles or other volatile compounds in the lab, such as silanes.[14] |
Issue 2: Inconsistent or Weak Surface-Enhanced Raman Scattering (SERS) Signals
Symptoms:
-
Low SERS signal intensity.
-
Poor signal-to-noise ratio.
-
High variability in peak intensities between measurements (high Relative Standard Deviation - RSD).
-
Shifts in peak positions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Substrate Inactivity | Ensure the SERS substrate (e.g., silver or gold nanoparticles) is active and properly prepared. The morphology and size of the nanoparticles significantly impact the enhancement factor. |
| Analyte Concentration | Optimize the concentration of this compound. While SERS can detect very low concentrations, there is an optimal concentration range for achieving a strong and stable signal. |
| Adsorption Time | Allow sufficient time for the this compound to adsorb onto the SERS substrate. However, excessively long adsorption times can sometimes lead to molecular degradation on the surface.[16] |
| pH of the Solution | The pH of the solution can affect the protonation state of the pyridine nitrogen atom, which in turn influences the SERS spectrum.[17] Controlling the pH can improve signal reproducibility. |
| Laser Power and Acquisition Time | Use an appropriate laser power to avoid sample damage (photodegradation). Optimize the acquisition time to achieve a good signal-to-noise ratio.[16] |
| Molecular Orientation | The orientation of this compound on the substrate surface affects which vibrational modes are enhanced. Inconsistent orientation can lead to variability in the SERS spectra. |
Data Presentation
Table 1: Quantitative Data on SERS Reproducibility of this compound
The following table summarizes the Relative Standard Deviation (RSD) for prominent SERS bands of this compound, indicating the level of reproducibility in the measurements. Lower RSD values signify higher reproducibility.
| Raman Band (cm⁻¹) | RSD (%) | Experimental Conditions | Reference |
| ~1002 | 11.88 | 1.0 x 10⁻⁹ M aqueous solution on a modified gold substrate, 2 hours soaking time. | [16] |
| ~1092 | 9.19 | 1.0 x 10⁻⁹ M aqueous solution on a modified gold substrate, 2 hours soaking time. | [16] |
| ~1582 | 11.19 | 1.0 x 10⁻⁹ M aqueous solution on a modified gold substrate, 2 hours soaking time. | [16] |
| ~1608 | 12.34 | 1.0 x 10⁻⁹ M aqueous solution on a modified gold substrate, 2 hours soaking time. | [16] |
| Multiple bands | < 10 | On Ag/TiO₂ 3D substrates. | [4] |
| 991, 1046, 1201 | 7.32 | On Ag nanoparticle-coated TiO₂ nanofibers. | [4] |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Anhydrous ethanol or acetonitrile
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
-
Clean glass vials
Procedure:
-
Substrate Cleaning: a. In a fume hood, immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. WARNING: Piranha solution is extremely dangerous and reacts violently with organic materials. Use appropriate PPE and handling procedures. b. Carefully remove the substrate and rinse it thoroughly with copious amounts of deionized water. c. Rinse the substrate with anhydrous ethanol. d. Dry the substrate under a gentle stream of nitrogen gas.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol or acetonitrile. For example, dissolve 1.11 mg of this compound (molar mass: 111.16 g/mol ) in 10 mL of solvent. b. Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[13][14]
-
SAM Formation: a. Place the clean, dry gold substrate in a glass vial. b. Submerge the substrate completely in the 1 mM this compound solution. c. To minimize oxidation, purge the vial with nitrogen gas before sealing. d. Seal the vial and allow it to stand at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse the substrate thoroughly with the same solvent (ethanol or acetonitrile) to remove any non-chemisorbed molecules. c. Dry the SAM-coated substrate under a gentle stream of nitrogen gas.[13]
-
Storage: a. Store the functionalized substrate in a clean, dry, and inert environment until use.
Protocol 2: SERS Analysis of this compound
Materials:
-
SERS-active substrate (e.g., silver or gold nanoparticles, or a roughened metal surface)
-
This compound
-
Solvent (e.g., deionized water or ethanol)
-
Raman spectrometer with an appropriate laser source (e.g., 632.8 nm He-Ne laser)[16]
Procedure:
-
Sample Preparation: a. Prepare a stock solution of this compound in the desired solvent. b. Prepare a series of dilutions to the desired final concentration for analysis (e.g., 1.0 x 10⁻⁹ M).[16] c. Immerse the SERS-active substrate in the this compound solution for a specific period (e.g., 1-2 hours) to allow for adsorption.[16] d. Remove the substrate from the solution and allow it to dry before measurement.[16]
-
SERS Measurement: a. Place the substrate on the sample stage of the Raman spectrometer. b. Focus the laser onto the substrate surface. c. Set the laser power to a level that provides a good signal without causing sample damage (e.g., ~60 µW).[16] d. Set the data acquisition parameters, such as an integration time of 20 seconds, and the number of accumulations.[16] e. Acquire the SERS spectrum.
-
Data Analysis: a. Process the spectrum to remove any background fluorescence. b. Identify and analyze the characteristic Raman peaks of this compound. c. For reproducibility studies, repeat the measurement at multiple random spots on the substrate and calculate the Relative Standard Deviation (RSD) of the peak intensities.[16]
Visualizations
Caption: Workflow for the formation of a this compound self-assembled monolayer.
Caption: Troubleshooting flowchart for common issues in SAM formation.
Caption: The oxidation pathway of this compound to its disulfide and prevention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surface-enhanced Raman spectroscopy study on the structure changes of 4-mercaptopyridine adsorbed on silver substrates and silver colloids - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the shelf-life of pyridine-4-thiol reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the shelf-life of pyridine-4-thiol reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation to its symmetrical disulfide, 4,4'-dipyridyl disulfide.[1][2][3][4] This dimerization occurs when the thiol groups of two this compound molecules react in the presence of an oxidant, such as atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the use of polar solvents.[5]
Q2: What are the ideal storage conditions for solid this compound?
A2: To maximize the shelf-life of solid this compound, it should be stored in a cool, dark, and dry environment under an inert atmosphere.[6][7][8] Specific recommendations include:
-
Atmosphere: Store under an inert gas such as argon or nitrogen to minimize exposure to oxygen.[7][9]
-
Container: Keep in a tightly sealed, opaque container to protect from light and moisture.[7][10]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared using anhydrous, deoxygenated solvents. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:
-
Solvents: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: Handle the reagent and prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line). Use solvents that have been deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Storage: Store stock solutions at -20°C in a tightly sealed vial with a septum for easy and sterile dispensing.[11] Backfill the vial with an inert gas before sealing. Stock solutions should generally not be stored for more than a month.[11]
Q4: Can I use antioxidants to improve the shelf-life of this compound?
A4: Yes, adding antioxidants can help to inhibit the oxidation of this compound. A common antioxidant used for this purpose is Butylated Hydroxytoluene (BHT).[12][13][14] BHT is a radical scavenger that can prevent the initiation of the oxidation process. When preparing a stock solution or a reaction mixture, a small amount of BHT can be added.
Q5: What are common signs of this compound degradation?
A5: The most common sign of degradation is the formation of a white to light yellow precipitate, which is likely the 4,4'-dipyridyl disulfide dimer.[15] This disulfide is often less soluble than the thiol in common organic solvents. Inconsistent experimental results, such as low yields in conjugation reactions, can also be an indicator of reagent degradation.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete conjugation | The thiol group of this compound has oxidized to a disulfide, rendering it unreactive. | - Ensure the reagent has been stored properly under an inert atmosphere at -20°C. - Prepare fresh stock solutions in anhydrous, deoxygenated solvents immediately before use. - Consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to reduce any formed disulfide back to the thiol. |
| A white/yellow precipitate forms in the stock solution or reaction mixture. | This is likely the formation of the 4,4'-dipyridyl disulfide dimer, which has lower solubility.[15] | - Improve inert atmosphere techniques during handling and reaction setup. - Ensure solvents are thoroughly deoxygenated. - If the precipitate has already formed, you may be able to rescue the reagent by adding a reducing agent like triphenylphosphine (B44618) to convert the disulfide back to the thiol.[16][17] |
| Inconsistent results between experiments. | Variability in the concentration of the active thiol due to different levels of oxidation between aliquots or on different days. | - Prepare single-use aliquots of the solid reagent or stock solution to minimize repeated exposure of the bulk material to air and moisture. - Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[11] - Quantify the free thiol content before use with a thiol quantification assay if high consistency is required. |
| Discoloration of the solid reagent (darkening). | This may indicate some level of degradation or the presence of impurities. | - While a slight yellow color is common, significant darkening may suggest degradation. - It is recommended to use a fresh batch of the reagent for critical experiments. - Purity can be checked by analytical techniques such as HPLC or NMR. |
Quantitative Stability Data
While specific public data on the degradation rates of this compound is limited, the following table provides a template for researchers to generate their own stability data under various conditions.
| Storage Condition | Solvent | Stabilizer | Time Point | % Purity (by HPLC) | Observations |
| -20°C, Inert Atmosphere, Dark | Solid | None | 0 | ||
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 1 year | |||||
| 4°C, Air, Light | Solid | None | 0 | ||
| 1 week | |||||
| 1 month | |||||
| -20°C, Inert Atmosphere, Dark | Anhydrous DMSO | None | 0 | ||
| 1 week | |||||
| 1 month | |||||
| -20°C, Inert Atmosphere, Dark | Anhydrous DMSO | BHT (0.01%) | 0 | ||
| 1 week | |||||
| 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
UV-Vis spectrophotometer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the solid this compound in an oven at 60°C for 24 hours. Dissolve in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control sample of the untreated stock solution, by HPLC. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
Protocol 2: HPLC Analysis of this compound and its Disulfide Dimer
This protocol provides a starting point for the development of an HPLC method to separate and quantify this compound and its primary degradation product, 4,4'-dipyridyl disulfide.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 324 nm (4,4'-dipyridyl disulfide has a characteristic absorbance around 324 nm).[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and, if available, 4,4'-dipyridyl disulfide in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability testing with the mobile phase to an appropriate concentration.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to this compound and 4,4'-dipyridyl disulfide based on the retention times of the standards. Quantify the amount of each compound by comparing the peak areas to the standard curves.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. 4556-23-4|this compound|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. curology.com [curology.com]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: 2-Mercaptopyridine vs. 4-Mercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered and stable self-assembled monolayers (SAMs) is a critical step in various applications, from biosensing and molecular electronics to drug delivery and corrosion inhibition. Mercaptopyridines are a class of molecules widely used for SAM formation on noble metal surfaces due to the strong affinity of the thiol group for the substrate and the versatile functionality of the pyridine (B92270) ring. The isomeric position of the thiol group on the pyridine ring significantly influences the structure, stability, and functional properties of the resulting SAM. This guide provides an objective comparison of 2-mercaptopyridine (B119420) (2-MPY) and 4-mercaptopyridine (B10438) (4-MPY) for SAM formation, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific needs.
At a Glance: Key Differences in SAM Formation
| Feature | 2-Mercaptopyridine (2-MPY) | 4-Mercaptopyridine (4-MPY) |
| Primary Binding on Au(111) | Stronger, proposed S-Au-N chelate formation[1] | Primarily through the sulfur atom[1] |
| Adsorption Strength on Gold | Higher, leading to greater inhibition of processes like copper electrodeposition[1] | Strong, but comparatively weaker than 2-MPY[1] |
| Molecular Orientation | Can vary; perpendicular on silver, but potential for tilted or chelated structures on gold[1] | Highly dependent on conditions: standing-up, tilted, or even flat-lying[2] |
| SAM Structure on Au(111) | Forms various ordered 2D arrays, such as p(4 × √7)R40° in 0.05 M HClO4[3] | Structures are sensitive to potential and pH, with (5 × √3) and (10 × √3) superstructures observed[4] |
| Electron Transfer Facilitation | Does not significantly affect electron transfer reactions[3] | Can exhibit excellent electron transfer properties, for example with cytochrome c[3] |
| Influence of pH | Protonation of the nitrogen atom in acidic solutions can weaken the bond to the substrate[1] | Structure is highly dependent on pH, influencing protonation and molecular packing[3] |
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on the SAMs formed by 2-MPY and 4-MPY on Au(111) substrates.
Table 1: Surface Coverage and Structural Information for 2-Mercaptopyridine SAMs on Au(111)
| Dosing Solution | Immersion Time | Surface Coverage (θ) | Observed Structures (STM) | Reference |
| 50 μM in Ethanol (B145695)/Aqueous | 1 min | ~0.15 | (√7 × √21), (√7 × √19), (3√3 × 3√3)R30°, etc. | [5] |
| 0.05 M HClO₄ | Not specified | Not specified | p(4 × √7)R40° | [3] |
Table 2: Surface Coverage and Structural Information for 4-Mercaptopyridine SAMs on Au(111)
| Dosing Solution | Immersion Time | Surface Coverage (θ) | Observed Structures (STM) | Reference |
| 1 mM in aqueous 0.1 M NaOH | few minutes | 0.2 | Island-covered surface | [6] |
| 1 mM in aqueous 0.1 M NaOH | hours | Degrades to adsorbed sulfur | Heavily pitted surface | [6] |
| 1 mM in Ethanol | Not specified | Degrades to adsorbed sulfur | Not specified | [6] |
| 0.02 mM aqueous | 2 min | Not specified | (√3 × 5) on a pitted surface | [5] |
| Neat 0.1 M H₂SO₄ | Not specified | 0.2 to 0.5 (potential dependent) | (5 × √3) and (10 × √3) superstructures | [4] |
| pH 1 | Not specified | Not specified | (5 × √3)R30° | [3] |
| pH 5 and 12 | Not specified | Not specified | (12 × √3)R30° | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible SAM formation. The following are generalized protocols based on cited literature.
Substrate Preparation (Au(111))
-
Cleaning: Gold-coated substrates (e.g., on mica or glass) are cleaned to ensure an atomically smooth and contaminant-free surface. This can be achieved by rinsing with ultrapure water and ethanol, followed by annealing. Flame annealing with a hydrogen flame is a common method to produce large, atomically flat (111) terraces.
-
Characterization: The quality of the substrate can be verified using techniques like Scanning Tunneling Microscopy (STM) to visualize the characteristic herringbone reconstruction of a clean Au(111) surface.
SAM Formation: 2-Mercaptopyridine
-
Solution Preparation: Prepare a solution of 2-mercaptopyridine in a suitable solvent. Both high-purity ethanol and aqueous solutions (e.g., in 0.1 M H₂SO₄) have been used. Concentrations can range from the micromolar (e.g., 50 μM) to the millimolar level.[5]
-
Immersion: Immerse the clean Au(111) substrate into the 2-MPY solution. The immersion time can be as short as 1 minute for the formation of an ordered monolayer.[5]
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
SAM Formation: 4-Mercaptopyridine
-
Solution Preparation: Prepare a solution of 4-mercaptopyridine in the desired solvent. Ethanolic and aqueous solutions (e.g., in 0.1 M NaOH or acidic solutions like 0.1 M H₂SO₄) are commonly used.[4][6] A typical concentration is 1 mM.[6]
-
Immersion: Place the clean Au(111) substrate in the 4-MPY solution. The immersion time is a critical parameter. Short immersion times (a few minutes) in aqueous NaOH can yield a 4-MPY SAM, while longer times can lead to degradation.[6]
-
Rinsing and Drying: Following immersion, rinse the substrate with the pure solvent and dry it with an inert gas.
Visualizing the Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
References
Validating Pyridine-4-Thiol Binding to Gold Surfaces: A Comparative Guide Using XPS
For researchers, scientists, and drug development professionals, the functionalization of gold surfaces is a critical step in the development of various applications, from biosensors to drug delivery systems. Pyridine-4-thiol is a common linker molecule used for this purpose. This guide provides an objective comparison of this compound with alternative molecules for gold surface functionalization, with a focus on validation through X-ray Photoelectron Spectroscopy (XPS).
X-ray Photoelectron Spectroscopy is a highly sensitive surface analysis technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. It is an indispensable tool for confirming the successful binding of molecules like this compound to gold surfaces and for characterizing the resulting self-assembled monolayer (SAM).
Performance Comparison: this compound vs. Alkanethiols
The choice of a linker molecule for gold surface modification depends on the specific application, considering factors like the desired surface properties (hydrophilicity/hydrophobicity), the orientation of the attached molecule, and the stability of the monolayer. A common alternative to aromatic thiols like this compound are aliphatic alkanethiols.
This section compares the XPS data for this compound and a representative long-chain alkanethiol, dodecanethiol, bound to a gold surface. The key XPS signatures are the S 2p peak, which confirms the sulfur-gold bond, and for this compound, the N 1s peak, which provides information about the state of the pyridine (B92270) ring.
Note: The data presented below is compiled from multiple studies. Direct comparison should be made with caution as experimental conditions can influence binding energy values.
| Analyte | Substrate | XPS Peak | Binding Energy (eV) | Interpretation |
| This compound | Au(111) | S 2p₃/₂ | ~162.0 - 162.3 | Indicates the formation of a gold-thiolate (Au-S) bond, confirming chemisorption. |
| N 1s | ~399.0 - 400.5 | The binding energy can vary depending on the protonation state of the pyridine nitrogen and its interaction with the surface or neighboring molecules. Lower values are typically associated with a deprotonated nitrogen, while higher values can indicate protonation or hydrogen bonding. | ||
| Dodecanethiol | Au(111) | S 2p₃/₂ | ~162.0 | Consistent with the formation of a gold-thiolate (Au-S) bond. |
| C 1s | ~285.0 | Corresponds to the aliphatic carbon chain. |
Experimental Protocols
Reproducible and high-quality SAM formation is crucial for reliable XPS analysis. Below are detailed methodologies for the preparation of a this compound SAM on a gold surface and the subsequent XPS analysis.
Preparation of this compound Self-Assembled Monolayer (SAM) on Gold
-
Substrate Preparation:
-
Start with a clean gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide).
-
Clean the substrate to remove organic contaminants. Common methods include:
-
Piranha solution: A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Immerse the substrate for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol.
-
UV/Ozone cleaning: Expose the substrate to UV radiation and ozone for 15-20 minutes.
-
-
Dry the cleaned substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution of this compound (typically 1-10 mM) in a high-purity solvent such as ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution in a clean, sealed container.
-
Allow the self-assembly to proceed for a sufficient time, typically 18-24 hours at room temperature, to ensure the formation of a well-ordered monolayer.
-
To minimize oxidation, the container can be purged with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Post-Formation Rinsing:
-
After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound (physisorbed) molecules.
-
Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction:
-
Mount the prepared SAM-on-gold substrate onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
-
Data Acquisition:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV) for analysis.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans of the relevant elemental regions: Au 4f, S 2p, N 1s, and C 1s.
-
The binding energy scale is typically calibrated by setting the Au 4f₇/₂ peak to 84.0 eV.
-
Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.
-
The take-off angle of the photoelectrons can be varied (angle-resolved XPS) to probe different depths of the monolayer.
-
-
Data Analysis:
-
Process the high-resolution spectra to determine the binding energies, peak areas, and full width at half maximum (FWHM) of the core level peaks.
-
Deconvolute complex peaks (e.g., S 2p into S 2p₃/₂ and S 2p₁/₂) to identify different chemical states.
-
Quantify the elemental composition of the surface from the peak areas using appropriate sensitivity factors.
-
Mandatory Visualization
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Experimental workflow for the preparation and XPS analysis of a this compound SAM on a gold surface.
Caption: Logical relationship for confirming this compound binding to a gold surface via XPS.
A Comparative Analysis of Pyridine-4-thiol and Alkanethiols for Surface-Enhanced Raman Scattering (SERS) Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate probe molecule is critical for sensitive and reliable Surface-Enhanced Raman Scattering (SERS) analysis. This guide provides an objective comparison between two common classes of SERS probes: pyridine-4-thiol and alkanethiols. The comparison is based on their SERS performance, supported by experimental data on enhancement factors, reproducibility, and stability.
This compound and alkanethiols are frequently employed to form self-assembled monolayers (SAMs) on plasmonic substrates, such as gold and silver nanoparticles. Their thiol group ensures a strong and stable bond to the metal surface, a prerequisite for effective SERS measurements. While both are effective, their distinct molecular structures lead to differences in their SERS characteristics and suitability for various applications.
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound and representative alkanethiols based on findings from various studies. It is important to note that SERS enhancement is highly dependent on the specific experimental conditions, including the substrate, laser wavelength, and analyte concentration.
| Performance Metric | This compound | Alkanethiols (e.g., Dodecanethiol) | Key Considerations |
| SERS Enhancement Factor (EF) | Can reach 10⁵ - 10⁶ or higher, benefiting from both electromagnetic and chemical enhancement mechanisms. | Generally in a similar range to other organothiols, with one study suggesting that the chemical enhancement factors for various organothiols are more similar than previously thought, differing by less than an order of magnitude[1]. The chain length can influence the SERS spectra[2]. | The aromatic ring of this compound is thought to contribute significantly to the chemical enhancement mechanism through charge-transfer processes[3]. |
| Limit of Detection (LOD) | As low as 1.0 x 10⁻⁹ M has been reported[3][4]. | Dependent on the specific alkanethiol and experimental setup. | The strong affinity and distinct spectral features of this compound contribute to its low LOD. |
| Reproducibility (RSD) | Relative Standard Deviation (RSD) values for prominent peaks have been reported to be between 9% and 13% across different spots on a substrate[3][4]. | The formation of highly ordered SAMs can lead to good reproducibility. | The uniformity of the self-assembled monolayer is a critical factor for both molecule types. |
| Signal Stability | Generally stable, though some studies have noted potential for molecular degradation over long adsorption times[3][4]. | The stability of alkanethiol SAMs on gold and silver surfaces has been studied, with longer chain alkanethiols generally forming more stable monolayers. | The strength of the thiol-metal bond provides good stability for both classes of molecules. |
| Spectral Features | Characterized by distinct and well-documented vibrational modes of the pyridine (B92270) ring, such as the ring breathing modes around 1005 cm⁻¹ and 1092 cm⁻¹[3][4]. | SERS spectra are dominated by vibrations of the alkyl chain and the C-S bond. Low-frequency "accordion" modes that are dependent on the chain length are also observed[2]. | The rich and specific spectrum of this compound can be advantageous for identification and multiplexing. |
Experimental Methodologies
Detailed and consistent experimental protocols are crucial for achieving reliable and comparable SERS results. Below are generalized procedures for the preparation of SERS substrates and the formation of self-assembled monolayers of this compound and alkanethiols.
SERS Substrate Preparation (Silver Nanoparticle Colloid)
A common method for preparing SERS-active substrates is the synthesis of silver nanoparticle colloids.
-
Materials: Silver nitrate (B79036) (AgNO₃), Sodium citrate (B86180) dihydrate, Deionized water.
-
Procedure:
-
Bring a solution of deionized water to a vigorous boil.
-
Add a specific volume of silver nitrate solution to the boiling water.
-
Subsequently, add a solution of sodium citrate. The solution will change color, indicating the formation of silver nanoparticles.
-
Continue boiling for a set time (e.g., 1 hour) until the color is stable.
-
Allow the solution to cool to room temperature.
-
Formation of Self-Assembled Monolayers (SAMs)
-
For this compound:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water).
-
Immerse the SERS substrate (e.g., silver colloid aggregated on a solid support) in the this compound solution.
-
Allow the substrate to incubate for a specific duration (e.g., 1-2 hours) to ensure the formation of a complete monolayer[3][4].
-
Gently rinse the substrate with the solvent to remove any non-adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen before SERS analysis.
-
-
For Alkanethiols:
-
Prepare a dilute solution of the desired alkanethiol (e.g., dodecanethiol) in ethanol.
-
Immerse the SERS substrate in the alkanethiol solution.
-
Incubation time can vary depending on the chain length of the alkanethiol, typically ranging from a few hours to overnight to ensure a well-ordered monolayer.
-
Rinse the substrate thoroughly with ethanol to remove unbound thiols.
-
Dry the substrate with nitrogen.
-
SERS Measurement
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 633 nm or 785 nm) and a microscope for sample focusing.
-
Procedure:
-
Place the prepared SERS substrate on the microscope stage.
-
Focus the laser onto the substrate surface.
-
Acquire the SERS spectrum using appropriate parameters (e.g., laser power, acquisition time, and number of accumulations).
-
Collect spectra from multiple random spots on the substrate to assess reproducibility.
-
Process the spectra for baseline correction and analysis of peak intensities and positions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative SERS study between this compound and alkanethiols.
Caption: Comparative SERS experimental workflow.
Conclusion
Both this compound and alkanethiols are valuable molecules for SERS-based analytical techniques.
-
This compound is an excellent choice when a strong, distinct, and highly reproducible SERS signal is required. Its well-defined spectral features and potential for significant chemical enhancement make it a reliable standard and a robust probe for quantitative studies.
-
Alkanethiols are particularly useful for creating well-ordered and tunable monolayer systems. The ability to vary the chain length allows for systematic studies of distance-dependent SERS phenomena and the creation of tailored surfaces for specific sensing applications. While their SERS spectra may be less complex than that of this compound, they provide a clean and controllable system for fundamental SERS research and biosensor development.
The ultimate choice between this compound and an alkanethiol will depend on the specific requirements of the research or application, including the desired level of sensitivity, the need for specific spectral features, and the importance of monolayer structure and functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative analysis of some alkanethiols on Au nanoparticles during SERS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Behavior of Pyridine-4-thiol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of pyridine-4-thiol and its isomers, pyridine-2-thiol (B7724439) and pyridine-3-thiol. Understanding the distinct electrochemical behavior of these isomers is crucial for their application in various fields, including sensor development, corrosion inhibition, and the design of novel drug delivery systems. This document summarizes key experimental data, outlines detailed methodologies for relevant electrochemical techniques, and provides visualizations to illustrate experimental workflows and molecular characteristics.
Introduction to Pyridine-thiols
Pyridine-thiols are a class of heterocyclic organic compounds that exhibit interesting electrochemical properties due to the presence of both a pyridine (B92270) ring and a thiol group. The position of the thiol group on the pyridine ring significantly influences the molecule's electronic structure, adsorption behavior on electrode surfaces, and redox activity. These compounds can exist in two tautomeric forms: a thiol form and a thione form. This equilibrium is a critical factor in their chemical and electrochemical reactivity.
Comparative Electrochemical Data
The following tables summarize the available quantitative data on the electrochemical behavior of this compound, pyridine-2-thiol, and pyridine-3-thiol. It is important to note that the data has been compiled from various sources, and experimental conditions may differ.
Table 1: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Data
| Isomer | Technique | Electrode | Electrolyte | Observed Peaks (Potential vs. Ref.) | Reference |
| This compound | CV | Gold | 0.5 M H₂SO₄ | Anodic peak at ~0.93 V (vs. SHE) | [1] |
| DPV | Gold | 0.1 M KCl + 5 mM [Fe(CN)₆]³⁻/⁴⁻ | Oxidation and reduction peaks of the redox probe are attenuated upon monolayer formation. | [2] | |
| Pyridine-2-thiol | CV | Gold | 0.5 M H₂SO₄ | Anodic peaks related to monolayer oxidation and desorption. | [1] |
| DPCSV | Mercury | pH 6.0 | Stripping peak potential is pH-dependent. | ||
| Pyridine-3-thiol | CV | - | - | Limited data available. Oxidation and reduction behavior is expected based on the electronic properties of the pyridine ring. |
Note: The absence of extensive data for pyridine-3-thiol highlights a gap in the current literature.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibition
| Isomer | System | Charge Transfer Resistance (Rct) | Inhibition Efficiency (%) | Reference |
| Pyridine-2-thiol | Brass in 0.5 M H₂SO₄ | Significantly increases with inhibitor concentration. | > 85% at 0.25 mM | [1] |
| This compound | C60 Steel in 3.5 wt% NaCl | Lower than Pyridine-2-thiol under similar conditions. | Lower than Pyridine-2-thiol. | [1] |
Key Differences in Electrochemical Behavior
The position of the thiol group is a primary determinant of the electrochemical characteristics of these isomers:
-
Pyridine-2-thiol often exhibits strong adsorption on electrode surfaces due to the potential for chelation involving both the sulfur atom and the adjacent nitrogen atom of the pyridine ring.[1] This strong interaction contributes to its effectiveness as a corrosion inhibitor.[1]
-
This compound also forms self-assembled monolayers on surfaces like gold.[2] Its electrochemical behavior is influenced by the thiol-thione tautomerism, which can be affected by the solution pH and the nature of the electrode surface.
-
Pyridine-3-thiol has been less studied electrochemically. Based on the electronic effects of the pyridine ring, its reactivity is expected to differ from the 2- and 4-isomers. The nitrogen atom in the 3-position has a different influence on the electron density of the thiol group compared to the other isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key electrochemical techniques used to characterize pyridine-thiols.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the redox behavior of the pyridine-thiol isomers and the formation of self-assembled monolayers.
-
Electrode Preparation: A polycrystalline gold disc electrode is typically used as the working electrode. Before each experiment, the electrode is polished with alumina (B75360) slurry, sonicated in deionized water, and electrochemically cleaned by cycling in a suitable electrolyte (e.g., 0.5 M H₂SO₄).
-
Monolayer Formation: The cleaned electrode is immersed in a dilute solution (e.g., 1 mM) of the pyridine-thiol isomer in a suitable solvent (e.g., water or ethanol) for a specified period to allow for the formation of a self-assembled monolayer.
-
Electrochemical Measurement: The modified electrode is then transferred to an electrochemical cell containing the supporting electrolyte. The potential is swept between defined limits at a specific scan rate (e.g., 100 mV/s), and the resulting current is measured. The cyclic voltammogram reveals oxidation and reduction peaks characteristic of the molecule and its interaction with the electrode surface.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the properties of the self-assembled monolayers and for evaluating corrosion inhibition.
-
Experimental Setup: A three-electrode system is used, with the modified electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Measurement: The measurement is performed at the open-circuit potential. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often analyzed by fitting to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which provide information about the integrity and protective properties of the monolayer.
Visualizations
Tautomeric Equilibrium of Pyridine-thiols
The following diagram illustrates the tautomeric equilibrium between the thiol and thione forms of pyridine-thiol, a key factor influencing their chemical and electrochemical properties.
Caption: Tautomeric equilibrium of pyridine-thiol.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for the electrochemical characterization of pyridine-thiol isomers.
Caption: Experimental workflow for electrochemical analysis.
Conclusion
The electrochemical behavior of pyridine-thiol isomers is intricately linked to the position of the thiol substituent. Pyridine-2-thiol and this compound have been the primary focus of research, demonstrating distinct adsorption properties and effectiveness in applications such as corrosion inhibition. The available data suggests that the chelating ability of pyridine-2-thiol leads to stronger surface interactions compared to this compound. A significant research opportunity exists in the thorough electrochemical characterization of pyridine-3-thiol to complete the comparative landscape of this important class of molecules. Further studies employing a consistent set of experimental conditions are necessary for a more direct and comprehensive comparison of all three isomers.
References
A Researcher's Guide to Validating DFT Calculations of Pyridine-4-Thiol Adsorption on Noble Metal Surfaces
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data with Density Functional Theory (DFT) calculations for the adsorption of pyridine-4-thiol on gold, silver, and copper surfaces. This information is crucial for accurately modeling and predicting molecular interactions at metal interfaces, a key aspect in fields ranging from drug delivery to molecular electronics.
The adsorption of this compound onto noble metal surfaces is a fundamental process in various scientific and technological domains. Validating the accuracy of DFT calculations with experimental results is paramount for developing reliable predictive models. This guide offers a side-by-side comparison of key parameters obtained from both theoretical calculations and experimental techniques, including Surface-Enhanced Raman Spectroscopy (SERS), X-ray Photoelectron Spectroscopy (XPS), and Scanning Tunneling Microscopy (STM).
Workflow for Validating DFT Calculations with Experimental Data
The process of validating DFT calculations against experimental findings for surface adsorption phenomena involves a systematic workflow. This ensures a robust comparison and enhances the reliability of the computational models.
Caption: This diagram illustrates the iterative process of validating DFT calculations against experimental data for this compound adsorption.
Comparison of Experimental and DFT Data
The following tables summarize the quantitative data from experimental measurements and DFT calculations for the adsorption of this compound on gold, silver, and copper surfaces.
Gold (Au)
| Parameter | Experimental Value | DFT Calculated Value |
| Adsorption Energy (eV) | Not directly measured | -1.42 (on Au(111))[1] |
| Au-S Bond Length (Å) | Not directly measured | 2.51 (on Au(111))[1] |
| N1s Binding Energy (eV) | ~399.1 (deprotonated), ~400.6 (protonated)[2][3] | Not directly calculated |
| S2p Binding Energy (eV) | ~162.1 (thiolate)[2] | Not directly calculated |
| Key SERS Vibrational Frequencies (cm⁻¹) | 1002, 1092, 1582, 1608[2] | Agreement with experiment after scaling[2] |
| Surface Structure on Au(111) | (5×√3) and other dense phases[3][4][5] | (5×√3) structure explored[1][4] |
Silver (Ag)
| Parameter | Experimental Value | DFT Calculated Value (Pyridine on Ag clusters) |
| Adsorption Energy (eV) | Not directly measured | Varies with cluster size and charge[6] |
| Ag-S Bond Length (Å) | Not directly measured | Not available for this compound |
| Key SERS Vibrational Frequencies (cm⁻¹) | 1008, 1025, 1036 (pyridine)[7][8] | Good agreement with experimental shifts[6][7] |
| Surface Structure | Not available | N/A |
Copper (Cu)
Data for the adsorption of this compound on copper surfaces is limited. The available information is often for pyridine (B92270) or other thiol molecules, which can provide some insights but should be interpreted with caution.
| Parameter | Experimental Value | DFT Calculated Value (Pyridine/Thiol on Cu) |
| Adsorption Energy (eV) | Not directly measured | Varies with adsorbate and surface[9] |
| Cu-S/Cu-N Bond Length (Å) | Not directly measured | Not available for this compound |
| Key SERS Vibrational Frequencies (cm⁻¹) | 717 (ν(C-S)), 1106 (ν(C-S)), 1584 (ring) on CuO[2] | Raman intensities of pyridine on Cu clusters studied[6] |
| Surface Structure | Not available | N/A |
Detailed Experimental Protocols
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique for obtaining vibrational information of molecules adsorbed on nanostructured metal surfaces.
Substrate Preparation:
-
Gold Nanoparticles: Gold nanoparticles embedded in a Langmuir-Blodgett film matrix are often used.[2][10]
-
Silver Colloids: Silver colloids are prepared and can be activated with anions like chloride to enhance the SERS signal.[7][8]
-
Copper Surfaces: Electrochemically roughened copper electrodes or copper oxide nanocrystals can be used as SERS substrates.[2][11]
Measurement Procedure:
-
The prepared substrate is soaked in a dilute solution of this compound (e.g., 1.0 × 10⁻⁹ M aqueous solution) for a specific duration.[2][10]
-
The substrate is then removed from the solution and allowed to dry.
-
The SERS spectra are recorded using a Raman spectrometer with a specific laser excitation wavelength (e.g., 632.8 nm He-Ne laser).[2][10]
-
The scattered signals are collected, and the spectra are analyzed to identify the characteristic vibrational modes of the adsorbed molecule.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical state of the atoms at the surface of the material.
Sample Preparation:
-
A self-assembled monolayer (SAM) of this compound is formed by immersing a clean gold, silver, or copper substrate into a solution containing the molecule.
Measurement Procedure:
-
The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.
-
The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα, hν = 1486.6 eV).[2][3]
-
The kinetic energy of the emitted photoelectrons is measured by a hemispherical analyzer.
-
Survey scans are performed to identify the elements present on the surface.
-
High-resolution spectra of specific elements (e.g., N 1s, S 2p, Au 4f) are acquired to determine their chemical states and binding energies.[2][3]
-
The binding energy scale is typically calibrated using the C 1s peak of adventitious carbon at ~284.8 eV.[2][3]
Scanning Tunneling Microscopy (STM)
STM provides real-space images of surfaces at the atomic level, allowing for the determination of the arrangement of adsorbed molecules.
Sample Preparation:
-
A clean, atomically flat single-crystal surface (e.g., Au(111)) is prepared under ultra-high vacuum (UHV) conditions.
-
This compound is deposited onto the surface, for example, by immersion in a solution for a controlled period.[1][4][5]
Measurement Procedure:
-
The sample is transferred to the STM chamber.
-
A sharp metallic tip is brought into close proximity to the surface.
-
A bias voltage is applied between the tip and the sample, and the resulting tunneling current is measured.
-
The tip is scanned across the surface while maintaining a constant tunneling current (constant current mode) or constant height (constant height mode).
-
The resulting data is used to construct a topographic image of the surface, revealing the arrangement and structure of the adsorbed this compound molecules.[1][4][5]
Conclusion
The validation of DFT calculations with experimental data is a critical step in understanding the adsorption behavior of molecules like this compound on metal surfaces. For gold and silver, there is a good agreement between experimental and theoretical findings for parameters such as vibrational frequencies and surface structures. However, for copper, there is a clear need for more dedicated experimental and computational studies on the adsorption of this compound to establish a similarly robust comparison. This guide serves as a valuable resource for researchers by providing a consolidated overview of the available data and methodologies, thereby facilitating more accurate and predictive modeling of molecule-metal interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Self-assembly of a pyridine-terminated thiol monolayer on Au(111). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Surface Modification: 4-Mercaptopyridine vs. 4,4'-Dipyridyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling the tailored design of interfaces for applications ranging from biosensing to targeted drug delivery. Among the diverse chemical toolkits available, sulfur-containing pyridine (B92270) derivatives have garnered significant attention for their ability to form stable, well-ordered monolayers on noble metal surfaces, particularly gold. This guide provides a detailed, objective comparison of two prominent compounds in this class: 4-mercaptopyridine (B10438) (4-MPy) and its disulfide counterpart, 4,4'-dipyridyl disulfide (DPDS).
At a Glance: Key Differences and Similarities
Both 4-MPy and DPDS are utilized to introduce pyridine functionalities onto surfaces, which can then be used for further chemical modifications, such as the immobilization of proteins or the coordination of metal ions. A critical finding from comparative studies is that despite their different starting structures, both molecules ultimately form a 4-mercaptopyridine (PyS) adsorbate on gold surfaces. In the case of DPDS, the disulfide bond (S-S) cleaves upon adsorption. However, the precursor molecule has a subtle but significant impact on the resulting monolayer's structure and electrochemical properties.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SAMs formed from 4-MPy and DPDS on Au(111) surfaces. It is important to note that these values can be influenced by experimental conditions such as solvent, immersion time, and electrolyte composition.
| Parameter | 4-Mercaptopyridine (4-MPy) | 4,4'-Dipyridyl Disulfide (DPDS) | Key Insights & Citations |
| Adsorbed Species on Au(111) | 4-mercaptopyridyl (PyS) | 4-mercaptopyridyl (PyS) | XPS and current-potential curves indicate that both molecules result in the same adsorbate.[1] The S-S bond in DPDS breaks during adsorption.[1][2] |
| Surface Coverage (θ) | ~0.2 | Not explicitly stated in direct comparison, but forms a (7 x √3) structure, implying a specific coverage. | 4-MPy is known to form ordered SAMs with a surface saturation coverage of less than 0.25.[3] |
| pKa of Adsorbed Monolayer | Not explicitly stated | ~5.3 | The nitrogen atom in the pyridine ring is protonated in acidic media.[1][2] |
| Electrochemical Behavior | Distinct cyclic voltammetry peaks, dependent on electrolyte. | Shows different current peaks in H2SO4 compared to 4-MPy, indicating structural differences in the SAM.[1] | The electrochemical response is sensitive to the precursor molecule and the electrolyte. |
| Structural Stability | Can undergo degradation over long immersion times, especially in ethanolic solutions, leading to adsorbed sulfur.[3] | Adlayers from both precursors have shown structural instability over time, which can decrease their performance in facilitating electron transfer.[4] | The choice of solvent and immersion time is critical for monolayer integrity. |
Molecular Structures and Surface Adsorption
The fundamental difference in the starting materials lies in the thiol group of 4-MPy versus the disulfide bond of DPDS. However, on a gold surface, both converge to a similar adsorbed species.
Caption: Chemical structures of 4-Mercaptopyridine and 4,4'-Dipyridyl Disulfide.
The process of forming a self-assembled monolayer on a gold surface from these two precursors can be visualized as follows:
Caption: Formation of 4-mercaptopyridyl (PyS) SAM from different precursors.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving high-quality SAMs. Below are generalized protocols for the modification of gold surfaces with 4-MPy and DPDS.
I. Gold Substrate Preparation
-
Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrate with ultrapure water followed by ethanol (B145695).
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Annealing (Optional but Recommended): For atomically flat surfaces, anneal the gold substrate with a hydrogen flame until it glows red-hot and then allow it to cool in an inert atmosphere. This procedure should be performed by experienced personnel.
II. Self-Assembled Monolayer Formation
From 4-Mercaptopyridine (4-MPy):
-
Prepare a 1 mM solution of 4-MPy in ethanol.
-
Immerse the cleaned gold substrate into the 4-MPy solution.
-
Allow the self-assembly to proceed for a specified duration. Short immersion times (e.g., 30 seconds to 3 minutes) can lead to different surface structures compared to longer times (e.g., several hours).[2]
-
Remove the substrate from the solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
From 4,4'-Dipyridyl Disulfide (DPDS):
-
Prepare a 1 mM solution of DPDS in ethanol.
-
Immerse the cleaned gold substrate into the DPDS solution.
-
Incubate for a desired period (e.g., 5 minutes to several hours).
-
Remove the substrate and rinse extensively with ethanol.
-
Dry with nitrogen gas.
III. Characterization of the Modified Surface
The quality and properties of the resulting SAMs should be verified using surface-sensitive techniques.
Caption: Typical workflow for the characterization of modified surfaces.
-
Cyclic Voltammetry (CV): Used to assess the electrochemical properties of the modified electrode, such as blocking behavior or the presence of redox-active species.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and provides information about the chemical states of sulfur, nitrogen, and carbon, verifying the binding of the molecules to the gold surface.
-
Scanning Tunneling Microscopy (STM): Provides high-resolution imaging of the surface, revealing the molecular arrangement and the presence of ordered domains or defects in the SAM.
-
Electrochemical Impedance Spectroscopy (EIS): A sensitive technique for probing the dielectric and charge transfer properties of the monolayer.
Concluding Remarks
The choice between 4-mercaptopyridine and 4,4'-dipyridyl disulfide for surface modification depends on the specific application and desired properties of the resulting monolayer. While both precursors lead to a 4-mercaptopyridyl adlayer on gold, the subtle differences in the resulting SAM structure, as revealed by electrochemical and microscopic techniques, can be critical.
-
4-Mercaptopyridine is a direct precursor and its self-assembly process can be sensitive to immersion time, potentially allowing for finer control over the surface structure.
-
4,4'-Dipyridyl Disulfide offers an alternative route that also yields a pyridyl-terminated surface. The in-situ cleavage of the disulfide bond is an important mechanistic step.
For applications requiring precise control over the monolayer structure and electrochemical properties, it is recommended to screen both precursors and carefully characterize the resulting surfaces under the specific experimental conditions of interest. The inherent, though sometimes subtle, structural differences imparted by the choice of precursor can have a cascading effect on the performance of the functionalized surface in downstream applications.
References
- 1. Structure and electrochemistry of 4,4'-dithiodipyridine self-assembled monolayers in comparison with 4-mercaptopyridine self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Heavy Metal Detection Using Pyridine-4-Thiol Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of heavy metal contamination in our environment necessitates the development of sensitive, selective, and reliable detection methods. Among the various chemical sensors, those based on pyridine-4-thiol have emerged as a promising tool for identifying and quantifying toxic heavy metal ions. This guide provides a comprehensive comparison of this compound sensors with alternative detection methods, supported by experimental data and detailed protocols to validate their sensing mechanism.
The Sensing Mechanism: A Tale of Two Binding Sites
The efficacy of this compound as a heavy metal sensor lies in its molecular structure, which features two key binding sites: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group. The primary detection mechanism involves the coordination of heavy metal ions to these sites. Spectroscopic studies have indicated that in many instances, the bonding occurs primarily through the sulfur atom.[1][2] This interaction perturbs the electronic environment of the molecule, leading to a measurable signal.
In the presence of heavy metal ions, a stable complex is formed, which can be detected through various analytical techniques, including electrochemical, colorimetric, and surface-enhanced Raman scattering (SERS) methods. The formation of these metal-ligand precipitates is a key aspect of the detection mechanism.[3][4]
dot
Caption: Heavy metal detection mechanism of this compound sensors.
Performance Comparison of this compound Sensors
The performance of this compound based sensors is often evaluated based on their sensitivity (limit of detection), selectivity, and response time. Below is a summary of reported performance data for this compound sensors in detecting various heavy metals, compared with other common chemosensors.
| Sensor Type | Analyte | Limit of Detection (LOD) | Alternative Sensor | Alternative LOD | Reference |
| This compound Based Sensors | |||||
| Electrochemical | Hg2+ | 0.002 µg/L | Graphene-based sensor | 2.90 µg·L−1 (for Pb2+) | [5][6] |
| SERS | Hg2+ | 8 nM | Aptamer-based SERS | 100 pM | [7] |
| Precipitation | Cu2+ | 0.00093 ppm | Dithizone | ~1 ppm | [3] |
| Precipitation | Cd2+ | 0.06 ppm | Rhodamine-based sensor | 2.12 x 10−8 M | [3] |
| Other Chemosensors | |||||
| Porphyrin-sPEEK Composite | Pb2+ | 0.17 µM | This compound (Precipitation) | - | [8] |
| Porphyrin-sPEEK Composite | Cd2+ | 0.29 µM | This compound (Precipitation) | 0.06 ppm | [3][8] |
| Porphyrin-sPEEK Composite | Hg2+ | 0.30 µM | This compound (Electrochemical) | 0.002 µg/L | [5][8] |
| Squaraine Dye with Thiols | Hg2+ | - | This compound (Electrochemical) | 0.002 µg/L | [5][9] |
Experimental Protocols
To ensure the reproducibility and validation of the sensing mechanism, detailed experimental protocols are essential. Below are generalized methodologies for the fabrication and testing of this compound based electrochemical and SERS sensors.
Fabrication of a this compound Modified Electrochemical Sensor
This protocol outlines the steps to create an electrochemical sensor for heavy metal detection using a gold electrode modified with this compound.
dot
Caption: Workflow for electrochemical sensor fabrication.
Materials:
-
Gold working electrode
-
Alumina slurry (0.05 µm)
-
Ethanol (analytical grade)
-
Deionized water
-
This compound
-
Nitrogen gas
Procedure:
-
Electrode Cleaning: Polish the gold electrode with alumina slurry on a polishing pad for 5 minutes.
-
Sonication: Sonicate the polished electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the cleaned electrode under a gentle stream of nitrogen.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the clean, dry gold electrode in a 10 mM ethanolic solution of this compound for 12-24 hours to allow for the formation of a stable self-assembled monolayer.
-
Rinsing: After incubation, rinse the electrode thoroughly with ethanol and then deionized water to remove any unbound this compound.
-
Final Drying: Dry the modified electrode under a nitrogen stream. The sensor is now ready for electrochemical measurements.
-
Heavy Metal Detection: Perform electrochemical measurements such as differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS) in a solution containing the target heavy metal ions.[5]
SERS-Based Detection Using this compound Functionalized Gold Nanoparticles
This protocol describes the preparation of this compound functionalized gold nanoparticles (AuNPs) and their use for SERS-based heavy metal detection.
dot
Caption: Experimental workflow for SERS-based heavy metal detection.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4)
-
Sodium citrate (B86180)
-
This compound
-
Heavy metal salt solutions
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticles (AuNPs): Synthesize AuNPs by the citrate reduction method. Briefly, bring a solution of HAuCl4 to a boil and then add a solution of sodium citrate while stirring vigorously. The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Functionalization of AuNPs: Add an ethanolic solution of this compound to the AuNP colloid and stir for several hours to allow for the functionalization of the nanoparticle surface.
-
Sample Preparation: Mix the functionalized AuNPs with the sample solution containing heavy metal ions.
-
SERS Measurement: After a short incubation period, acquire the SERS spectra of the solution using a Raman spectrometer. The interaction between the heavy metal ions and the this compound on the AuNPs will cause aggregation of the nanoparticles, leading to the formation of "hot spots" and a significant enhancement of the Raman signal.[7][10]
Conclusion
This compound based sensors offer a versatile and sensitive platform for the detection of heavy metals. The mechanism, primarily driven by the coordination of metal ions to the sulfur and/or nitrogen atoms, allows for detection through various analytical techniques. While performance varies depending on the specific sensor design and target analyte, this compound sensors demonstrate competitive and often superior detection limits compared to other chemosensors. The detailed experimental protocols provided in this guide offer a starting point for researchers to fabricate and validate these sensors in their own laboratories, contributing to the advancement of heavy metal monitoring and environmental protection.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Portable Heavy Metal Ion Sensors [mdpi.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Pattern-based recognition of thiols and metals using a single squaraine indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Binding Affinity of Pyridine-4-thiol with Gold, Silver, and Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridine-4-thiol and Metal Nanoparticle Interactions
This compound, also known as 4-mercaptopyridine, is a bifunctional molecule of significant interest in nanotechnology and materials science. Its thiol group (-SH) exhibits a strong affinity for noble metal surfaces, forming a stable covalent bond. The pyridine (B92270) ring offers opportunities for further functionalization or can influence the electronic properties of the nanoparticle surface. Understanding the comparative binding affinity of this compound to different metal nanoparticles is crucial for applications such as surface-enhanced Raman spectroscopy (SERS), drug delivery, and catalysis. The primary binding mechanism involves the formation of a metal-thiolate bond.
Qualitative Comparison of Binding Affinity
Studies utilizing techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) have provided qualitative insights into the binding of this compound to metal nanoparticles.
-
Gold Nanoparticles (AuNPs): The interaction between thiols and gold is well-established and considered to be very strong, forming a stable Au-S bond.[1] XPS studies of this compound on gold surfaces confirm the binding occurs through the sulfur atom.[2][3]
-
Silver Nanoparticles (AgNPs): Similar to gold, silver nanoparticles exhibit a strong affinity for thiol groups.[4] The Ag-S bond is also covalent in nature, leading to stable functionalization of the nanoparticles.
-
Platinum Nanoparticles (PtNPs): Platinum surfaces are known to interact strongly with thiol compounds.[5] While less commonly studied with this compound specifically in nanoparticle form compared to gold and silver, the principles of thiol-metal interactions suggest a significant binding affinity.
Quantitative Analysis of Binding Affinity
To quantitatively compare the binding affinity, experimental methods that can measure the amount of adsorbed molecule on the nanoparticle surface as a function of concentration are required. Techniques like Quartz Crystal Microbalance (QCM) are well-suited for this purpose. The data obtained can then be fitted to adsorption models, such as the Langmuir model, to determine binding constants.
Table 1: Comparative Binding Affinity Parameters for this compound on Metal Nanoparticles
| Metal Nanoparticle | Binding Constant (K_d) (M) | Association Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG_ads) (kJ/mol) |
| Gold (Au) | Data not available | Data not available | Data not available |
| Silver (Ag) | Data not available | Data not available | Data not available |
| Platinum (Pt) | Data not available | Data not available | Data not available |
Note: This table is intended to be populated with data obtained from the experimental protocols outlined below, as directly comparable quantitative data is not currently available in the literature.
Experimental Protocols
To generate the comparative data in Table 1, the following experimental workflow can be employed.
Synthesis of Metal Nanoparticles
-
Gold Nanoparticles (AuNPs): Citrate-reduced AuNPs can be synthesized by the Turkevich method. Briefly, an aqueous solution of HAuCl₄ is brought to a boil, and a solution of sodium citrate (B86180) is added rapidly. The solution color changes from yellow to deep red, indicating the formation of AuNPs.
-
Silver Nanoparticles (AgNPs): AgNPs can be synthesized by reducing AgNO₃ with sodium citrate. The reaction is typically carried out at an elevated temperature, and the formation of nanoparticles is indicated by a color change to yellowish-brown.
-
Platinum Nanoparticles (PtNPs): PtNPs can be synthesized by the reduction of a platinum salt, such as H₂PtCl₆, using a reducing agent like sodium borohydride (B1222165) in the presence of a stabilizing agent.
The size and morphology of the synthesized nanoparticles should be characterized using Transmission Electron Microscopy (TEM), and their concentration determined by UV-Vis spectroscopy.
Measurement of Binding Affinity using Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive mass sensing technique that can monitor the adsorption of molecules onto a surface in real-time.[1][6]
-
Sensor Preparation: A gold-coated QCM sensor is cleaned and functionalized with a self-assembled monolayer of the respective metal nanoparticles (AuNPs, AgNPs, or PtNPs).
-
Binding Measurement: The functionalized QCM sensor is placed in a flow cell, and a baseline is established with a running buffer. Solutions of this compound at varying concentrations are then flowed over the sensor surface. The decrease in the resonant frequency of the quartz crystal is proportional to the mass of this compound adsorbed onto the nanoparticles.
-
Data Analysis: The change in frequency at equilibrium for each concentration is recorded. This data is then used to plot a binding isotherm (adsorbed mass vs. concentration). The isotherm can be fitted to the Langmuir adsorption model to calculate the dissociation constant (K_d).
Surface Characterization using SERS and XPS
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS can confirm the binding and provide information about the orientation of the adsorbed this compound.[2][3] Metal nanoparticles are incubated with a solution of this compound, and the Raman spectrum is acquired. The enhancement of vibrational modes associated with the thiol group and the pyridine ring confirms adsorption.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical state of the elements on the nanoparticle surface and confirm the formation of the metal-sulfur bond.[2][3] The S 2p core level spectrum is of particular interest, as a shift in binding energy upon adsorption indicates the formation of a thiolate bond.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental processes.
Caption: Workflow for determining the binding affinity.
Caption: Logical relationship of this compound binding.
References
- 1. Application of Nanoparticles in Quartz Crystal Microbalance Biosensors [scirp.org]
- 2. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir-Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born-Oppenheimer on the Fly Dynamics, Time-Resolved Wavelet Transform Theory, and DFT [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical interactions between silver nanoparticles and thiols: A comparison of mercaptohexanol again | EurekAlert! [eurekalert.org]
- 5. Synthesis and catalytic properties of soluble platinum nanoparticles protected by a thiol monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Experimental and Theoretical Raman Spectra of 4-Mercaptopyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and theoretical Raman spectra of 4-mercaptopyridine (B10438) (4-Mpy), a molecule of significant interest in surface-enhanced Raman scattering (SERS) and molecular electronics. This analysis facilitates a deeper understanding of its vibrational properties and serves as a valuable resource for validating theoretical models against experimental data.
Data Presentation: Comparison of Vibrational Modes
The following table summarizes the key vibrational modes of 4-mercaptopyridine, presenting a side-by-side comparison of their experimentally observed Raman shifts and theoretically calculated frequencies. The assignments are based on density functional theory (DFT) calculations, which provide insights into the nature of the molecular vibrations.
| Vibrational Mode Assignment | Experimental Raman Shift (cm⁻¹) | Theoretical (DFT) Raman Shift (cm⁻¹) |
| Ring Breathing | 1001 - 1005 | ~1003 |
| C-H in-plane deformation | 1053 | - |
| Trigonal Ring Breathing with C=S | 1092 - 1095 | - |
| C-H/N-H deformation | 1114 - 1208 | ~1200 |
| C-C stretching | 1487 - 1621 | 1575, 1609 |
| In-plane C-H deformation | 721 - 723 | - |
| Out-of-plane C-H deformation | - | - |
| C-S stretching | - | - |
Note: The experimental values are a range compiled from various studies and can be influenced by the physical state of the sample (solid, solution) and interaction with substrates in SERS experiments. Theoretical values are typically for the isolated molecule in the gas phase unless otherwise specified.
Experimental and Theoretical Methodologies
A robust cross-validation requires a clear understanding of the methodologies employed to obtain both experimental and theoretical data.
Experimental Protocols: Raman Spectroscopy of 4-Mercaptopyridine
A typical experimental setup for acquiring the Raman spectrum of 4-mercaptopyridine involves the following steps:
-
Sample Preparation : 4-Mercaptopyridine (96% purity) is often used as received. For solution-state measurements, a 1 mM solution is prepared by dissolving the powder in a suitable solvent, such as methanol (B129727) or deionized water.[1] For solid-state analysis, the powder is directly placed on a sample holder, like a glass slide.[1]
-
Instrumentation : A high-resolution Raman spectrometer is utilized for spectral acquisition. A common setup includes a Spectra Pro 2750 (0.75 m Triple Grating Monochromator, 1200 gratings/Spectrograph) coupled with an Argon ion laser providing an excitation wavelength of 514.5 nm.[1]
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected and directed into the spectrometer. The detector, often a charge-coupled device (CCD), records the intensity of the Raman scattered light as a function of the frequency shift from the excitation line.
Theoretical Protocols: Density Functional Theory (DFT) Calculations
Theoretical Raman spectra are typically calculated using DFT methods, which provide a good balance between accuracy and computational cost. The general workflow is as follows:
-
Molecular Geometry Optimization : The first step is to determine the lowest energy structure of the 4-mercaptopyridine molecule. This is achieved by performing a geometry optimization using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d) or LANL2DZ for systems with metal atoms).[2][3]
-
Vibrational Frequency Calculation : Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the Raman active modes.
-
Spectral Simulation : The calculated vibrational frequencies and their corresponding Raman activities are then used to simulate the Raman spectrum, typically by fitting the peaks with a Lorentzian or Gaussian line shape.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical Raman spectra of 4-mercaptopyridine.
Caption: Workflow for comparing experimental and theoretical Raman spectra.
Objective Comparison and Insights
The comparison between experimental and theoretical Raman spectra of 4-mercaptopyridine reveals a generally good agreement in the positions of the major vibrational bands.[4] DFT calculations have been shown to be a reliable tool for assigning the observed Raman peaks to specific molecular vibrations.[3][4]
However, discrepancies in both peak positions and relative intensities are often observed. These differences can be attributed to several factors:
-
Environmental Effects : Experimental spectra are often recorded for the molecule in a condensed phase (solid or solution) or adsorbed on a surface, where intermolecular interactions can shift the vibrational frequencies.[1] In contrast, theoretical calculations are frequently performed for an isolated molecule in the gas phase.
-
Computational Approximations : The accuracy of DFT calculations is dependent on the chosen functional and basis set.[2][3] More sophisticated and computationally expensive methods may be required for a more precise match with experimental data.
-
Surface Enhancement Effects : In SERS, the interaction of 4-mercaptopyridine with the metallic nanoparticles can lead to significant changes in the relative intensities of the Raman bands, a phenomenon that is not fully captured by standard DFT calculations of the isolated molecule.[2] Some theoretical models incorporate metal clusters to simulate the SERS effect.[3] For instance, the enhancement of certain bands can be attributed to a charge-transfer mechanism between the molecule and the metal surface.[3]
References
A Comparative Guide to the Performance of Pyridine-4-thiol in Diverse Electrolyte Solutions
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular components for surface modification is a critical decision. Pyridine-4-thiol, also known as 4-mercaptopyridine, is a widely utilized compound for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. Its performance, however, is intricately linked to the composition of the surrounding electrolyte solution. This guide provides a comprehensive comparison of this compound's performance in different electrolytes, supported by experimental data and detailed methodologies, to aid in the informed selection of experimental conditions.
Electrochemical Performance and Stability
The electrochemical behavior and stability of this compound SAMs are paramount for their application in sensors, electrocatalysis, and drug delivery systems. Key performance indicators include the stable potential window (SPW), adsorption characteristics, and electron transfer kinetics.
A comparative study of this compound (4-MPy) and its isomer, 2-mercaptopyridine (B119420) (2-MPy), in a 0.5 M H₂SO₄ electrolyte revealed distinct differences in their electrochemical behavior.[1][2] While both form SAMs on gold electrodes, 2-MPy is adsorbed more strongly due to the formation of a chelate structure involving both the sulfur and nitrogen atoms with the gold surface.[1] In contrast, 4-MPy binds primarily through the sulfur atom.[1] This difference in binding affects their performance as corrosion inhibitors, with 2-MPy showing higher inhibition efficiency.[1]
The stability of aromatic SAMs, including this compound, has been systematically investigated in various aqueous and non-aqueous electrolytes.[3][4] The stable potential window, the range in which the SAM remains adsorbed on the electrode surface, is significantly influenced by the pH in aqueous solutions.[3][4] The widest SPW in aqueous systems is observed at a pH of 1.[3][4] In non-aqueous electrolytes, the polarity of the solvent is a determining factor, with less polar solvents like 1-butanol (B46404) providing a larger SPW.[3][4]
Table 1: Comparison of this compound Performance in Different Electrolytes
| Performance Metric | Electrolyte Solution | Key Findings | Reference |
| Adsorption & Stability | 0.5 M H₂SO₄ (aqueous) | 4-MPy is bonded to gold only through the S-atom, resulting in weaker adsorption compared to 2-MPy. | [1] |
| Aqueous (pH 1, 7, 13) | The stable potential window (SPW) is widest at pH 1. | [3][4] | |
| Non-aqueous (e.g., 1-butanol) | Lower solvent polarity leads to a larger SPW. | [3][4] | |
| Corrosion Inhibition | 3.5 wt% NaCl (aqueous) | 4-MPy shows lower inhibition efficiency for C60 steel corrosion compared to 2-MPy. | [1] |
| Electron Transfer | Aqueous vs. Acidic | In aqueous solutions, 4-MPy SAMs decrease the electron transfer reaction more significantly than 2-MPy SAMs, likely due to a higher packing density. In acidic solutions, protonation of the nitrogen atom influences the electron transfer process. | [2] |
| SERS Signal | Aqueous solution (neutral pH) | The SERS spectra of 4-MPy are well-characterized and can be used to study its orientation and interaction with metal surfaces. | [5][6][7] |
| Silver electrode with varying potential | The SERS spectra of pyridine (B92270) are highly dependent on the applied electrode potential, indicating changes in molecular orientation. | [8] |
Alternatives to this compound
Several other aromatic thiols have been studied as alternatives for surface modification. These include 4-mercaptoaniline (4-MA), 4-nitrothiophenol (B108094) (4-NTP), and 2-mercaptobenzothiazole (B37678) (2-MBT).[3] Studies have shown that despite structural differences, these aromatic SAMs exhibit similar trends in their stable potential windows in various electrolytes.[3] The choice of molecule can, therefore, be tailored to introduce specific functionalities at the surface without compromising overall stability.
Experimental Protocols
Accurate evaluation of this compound performance relies on standardized experimental procedures. Below are methodologies for key experiments.
1. Electrochemical Characterization (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)
-
Electrode Preparation: A polycrystalline gold working electrode is polished sequentially with 1 µm, 0.3 µm, and 0.05 µm alumina (B75360) suspensions, followed by sonication in acetone, isopropanol, and deionized water.[3] Further electrochemical cleaning is performed by cycling the electrode potential in 0.5 M H₂SO₄.[3]
-
SAM Formation: The cleaned gold electrode is immersed in a solution of this compound (typically in ethanol (B145695) or water) for a sufficient time to allow for the formation of a self-assembled monolayer.
-
Electrochemical Measurements: A three-electrode setup is used, with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[3]
-
Cyclic Voltammetry (CV): The potential is swept between defined limits to observe redox processes and determine the stable potential window.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC potential is applied over a range of frequencies to probe the interfacial properties, such as charge transfer resistance.
-
2. Surface-Enhanced Raman Spectroscopy (SERS)
-
Substrate Preparation: SERS-active substrates, typically gold or silver nanoparticles or nanostructured surfaces, are prepared.
-
SAM Formation: The SERS substrate is incubated in a dilute solution of this compound.
-
SERS Measurement: The substrate is illuminated with a laser, and the scattered light is collected by a Raman spectrometer. The resulting spectrum provides vibrational information about the adsorbed molecules, revealing details about their orientation and interaction with the surface.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of this compound in different electrolyte solutions.
This guide provides a foundational understanding of the factors influencing the performance of this compound in various electrochemical environments. For more in-depth information, the cited literature should be consulted. The provided experimental protocols and comparative data aim to facilitate the design and execution of future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. monarch.qucosa.de [monarch.qucosa.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Spectroelectrochemical determination of thiolate self-assembled monolayer adsorptive stability in aqueous and non-aqueous electrolytes - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Remembering the Old Propensity Rules of the Electromagnetic Enhancement Mechanism of SERS: Reorientation of Pyridine on a Silver Electrode Induced by the Applied Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unpacking the Monolayer: A Comparative Guide to the Packing Density of 4-Mercaptopyridine Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise arrangement of molecules at interfaces is paramount. Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a versatile platform for controlling surface properties. Among these, 4-mercaptopyridine (B10438) (4-MPy) is of particular interest due to its aromatic nature and the presence of a nitrogen atom, which allows for further functionalization. A critical parameter governing the performance of these monolayers is their packing density. This guide provides a comprehensive comparison of the packing density of 4-MPy SAMs with other common thiol-based SAMs, supported by experimental data and detailed protocols.
The packing density of a self-assembled monolayer dictates many of its properties, including its barrier function, conductivity, and accessibility for subsequent chemical reactions. For 4-mercaptopyridine SAMs on Au(111) surfaces, the packing density is not a single value but is highly dependent on the preparation conditions, such as immersion time and the electrochemical potential.
Studies have revealed the existence of at least two distinct packing arrangements for 4-MPy on Au(111). A chemisorbed phase, where the sulfur atom of the 4-MPy molecule forms a strong bond with the gold surface, typically exhibits a surface coverage (θ) of approximately 0.2.[1] In this arrangement, the pyridine (B92270) rings are generally tilted with respect to the surface.
Under certain conditions, a more densely packed, physisorbed phase can be observed with a surface coverage of θ = 0.4.[1] This denser phase is often achieved through electrochemical control, specifically at potentials negative to the potential of zero charge of the Au(111) surface.
Comparative Analysis of Packing Densities
To provide a clear perspective on the packing characteristics of 4-MPy SAMs, the following table summarizes their packing density alongside those of other commonly used thiol-based SAMs. The data is presented in terms of surface coverage (θ), the fraction of surface atoms covered by adsorbate molecules, and the area per molecule.
| Thiol Molecule | Substrate | Surface Coverage (θ) | Area per Molecule (Ų/molecule) | Experimental Technique(s) |
| 4-Mercaptopyridine (Chemisorbed) | Au(111) | 0.2[1] | ~35.4 | EC-STM, XPS, CV |
| 4-Mercaptopyridine (Physisorbed) | Au(111) | 0.4[1] | ~17.7 | EC-STM, DFT |
| Alkanethiols (e.g., Dodecanethiol) | Au(111) | ~0.33[2] | 21.6 | CV, STM, XPS |
| Benzenethiol | Au(111) | ~0.23 | 34.81[3] | STM |
| 2-Mercaptopyrazine (pH 2) | Au(111) | ~0.24 | 32.55[3][4] | STM, XPS |
| 2-Mercaptopyrazine (pH 8) | Au(111) | ~0.16 | 49.47[3][4] | STM, XPS |
| 2-Mercaptopyrimidine (pH 12) | Au(111) | - | 66.83[5] | STM |
Note: The conversion from surface coverage (θ) to area per molecule for a Au(111) surface is based on the surface atomic density of Au(111), which is approximately 1.39 x 10¹⁵ atoms/cm². An area per molecule of 21.6 Ų corresponds to a surface coverage of θ = 1/3, characteristic of the (√3 × √3)R30° structure of alkanethiol SAMs.
Experimental Protocols for Packing Density Validation
The determination of SAM packing density relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for three key experimental approaches.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical state of the surface. The relative intensities of the core-level signals from the substrate (e.g., Au 4f) and the adsorbate (e.g., S 2p, N 1s, C 1s) can be used to calculate the surface coverage.
Protocol for XPS Analysis of 4-MPy SAMs:
-
Sample Preparation: Immerse a clean Au(111) substrate in a dilute solution (e.g., 1 mM) of 4-mercaptopyridine in a suitable solvent (e.g., ethanol (B145695) or water) for a specified duration (e.g., 30 seconds to 24 hours). After immersion, rinse the substrate thoroughly with the pure solvent to remove any non-chemisorbed molecules and dry it under a stream of inert gas (e.g., nitrogen).
-
XPS Measurement:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (hν = 1486.6 eV) operating at a power of approximately 25 W.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for the Au 4f, S 2p, N 1s, and C 1s regions. Set the analyzer pass energy to around 58.7 eV with an energy step size of 0.125 eV.
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
-
Data Analysis:
-
Determine the integrated peak areas for the Au 4f and S 2p signals.
-
Calculate the surface coverage (θ) using the following equation, referencing a known standard such as a full monolayer of hexanethiol (θ = 0.33): θ_sample = ( (I_S / I_Au)_sample / (I_S / I_Au)_reference ) * θ_reference where I_S and I_Au are the integrated intensities of the sulfur and gold peaks, respectively.
-
Reductive Desorption
Reductive desorption is an electrochemical technique used to quantify the number of thiol molecules adsorbed on a conductive surface. By applying a sufficiently negative potential, the Au-S bond is reductively cleaved, and the resulting thiolate anions are desorbed from the surface. The total charge passed during this process is directly proportional to the number of desorbed molecules.
Protocol for Reductive Desorption of Thiol SAMs on a Gold Electrode:
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).
-
The electrolyte is typically a deaerated aqueous solution of a non-adsorbing salt, such as 0.1 M NaOH or 0.5 M KOH.
-
-
Cyclic Voltammetry (CV) Measurement:
-
Scan the potential of the working electrode from an initial potential where the SAM is stable (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential to cause reductive desorption (e.g., -1.2 V vs. Ag/AgCl).
-
The scan rate is typically around 50-100 mV/s.
-
Record the resulting cyclic voltammogram. A cathodic peak corresponding to the reductive desorption of the thiol will be observed.
-
-
Calculation of Surface Coverage:
-
Integrate the charge (Q) under the reductive desorption peak.
-
Calculate the surface coverage (Γ) in moles per unit area using the Faraday equation: Γ = Q / (n * F * A) where n is the number of electrons transferred per molecule (n=1 for the reductive desorption of thiols), F is the Faraday constant (96485 C/mol), and A is the geometric area of the electrode.
-
The packing density (molecules/cm²) can be calculated by multiplying Γ by Avogadro's number. For alkanethiols, a charge density of approximately 75 µC/cm² corresponds to a surface coverage of θ ≈ 0.33.[6]
-
In-situ Scanning Tunneling Microscopy (STM)
In-situ STM allows for the direct visualization of the molecular arrangement of the SAM on the substrate surface with atomic or molecular resolution. This provides unambiguous information about the surface lattice structure and allows for a direct calculation of the packing density.
Methodology for In-situ STM Analysis of 4-MPy SAMs:
-
Sample and Cell Preparation:
-
Prepare the 4-MPy SAM on a Au(111) substrate as described for the XPS protocol.
-
Mount the sample in an electrochemical STM cell.
-
Fill the cell with an appropriate electrolyte, such as 0.1 M HClO₄.
-
-
STM Imaging:
-
Control the potential of the substrate and the STM tip using a bipotentiostat.
-
Acquire STM images at different substrate potentials to observe potential-induced changes in the SAM structure.
-
Obtain high-resolution images that clearly show the molecular arrangement.
-
-
Determination of Packing Density:
-
From the high-resolution STM images, identify the unit cell of the adsorbed molecular lattice.
-
Measure the lattice parameters (a, b, and the angle between them).
-
Calculate the area of the unit cell.
-
Determine the number of molecules within the unit cell.
-
The packing density is then calculated as the number of molecules per unit cell area.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation process for determining the packing density of 4-mercaptopyridine SAMs.
Caption: Experimental workflow for determining the packing density of 4-mercaptopyridine SAMs.
Caption: Logical relationship of factors influencing SAM packing density.
References
- 1. Surface Structure of 4-Mercaptopyridine on Au(111): A New Dense Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyridine-4-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of pyridine-4-thiol derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to facilitate objective comparison and support further research and development in medicinal chemistry.
Introduction
Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thiol group at the 4-position of the pyridine ring gives rise to this compound derivatives, a class of compounds with significant potential for diverse biological activities. These activities are influenced by the electronic and steric properties of various substituents on the pyridine ring and the thiol group. This guide summarizes key quantitative data on the biological performance of these derivatives and provides detailed experimental protocols for the assays mentioned.
Data Presentation
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected this compound and related derivatives.
Table 1: Anticancer Activity of Pyridine-Thiol Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1 | Thiazolo[5,4-b]pyridin-2(1H)-one | MCF-7 (Breast) | 5.8 ± 0.4 | |
| 2 | Thiazolo[5,4-b]pyridin-2(1H)-one | A549 (Lung) | 7.2 ± 0.6 | |
| 3 | Thiazolo[5,4-b]pyridin-2(1H)-one | HT-29 (Colon) | 9.1 ± 0.8 | |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 (Breast) | 0.9 ± 0.1 |
Note: Thiazolo[5,4-b]pyridin-2(1H)-one derivatives are structurally related to this compound, featuring a fused thiazole (B1198619) ring.
Table 2: Antimicrobial Activity of Pyridine-Thiol Derivatives
| Compound ID | Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 4 | 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile | Staphylococcus aureus | 12.5 | |
| 5 | 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile | Escherichia coli | 25 | |
| 6 | 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile | Pseudomonas aeruginosa | 50 | |
| Ciprofloxacin | Standard Antibiotic | Staphylococcus aureus | 1.0 | |
| Ciprofloxacin | Standard Antibiotic | Escherichia coli | 0.5 | |
| Ciprofloxacin | Standard Antibiotic | Pseudomonas aeruginosa | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in a suitable culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate a common experimental workflow and a key signaling pathway often implicated in cancer, which may be relevant to the anticancer activity of this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The EGFR signaling pathway, a key regulator of cell growth and a common target in cancer therapy.
Safety Operating Guide
Proper Disposal of Pyridine-4-thiol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of pyridine-4-thiol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols, in conjunction with your institution's specific hazardous waste management policies, is essential.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1] It is classified as a skin, eye, and respiratory irritant.[1][2] Always consult the Safety Data Sheet (SDS) before working with this chemical.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
| Control Type | Requirement | Rationale |
| Engineering Controls | Always handle this compound within a certified laboratory chemical fume hood.[3] | To minimize inhalation of dust or vapors.[4] |
| Ensure an emergency eyewash station and safety shower are readily accessible.[1][3] | For immediate decontamination in case of accidental exposure. | |
| Eye Protection | Wear chemical safety goggles.[1] | To protect against eye irritation or serious eye damage.[1][5] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., butyl rubber). | To prevent skin contact and irritation.[1] Nitrile gloves may not be suitable for prolonged contact.[3] |
| Body Protection | Wear a fully-buttoned lab coat.[3] | To protect skin and personal clothing from contamination.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All this compound waste, including pure chemical, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.[6]
-
Segregate Waste Streams :
-
Solid Waste : Collect chemically contaminated solid waste, such as absorbent paper, gloves, and empty containers, in a designated, clearly labeled hazardous waste bag or container.[9] Double-bag the waste in clear plastic bags to allow for visual inspection.[9]
-
Liquid Waste : Collect this compound solutions in a dedicated, compatible hazardous waste container.[3] Do not mix solids with liquid waste.[9]
-
Incompatible Materials : this compound is incompatible with strong oxidizing agents and strong bases.[1] Ensure waste is segregated from these materials to prevent dangerous reactions.[3][10]
-
Step 2: Waste Container Selection and Labeling
-
Choose a Compatible Container : Use a container made of a material that will not react with this compound.[10] The container must have a leak-proof, screw-on cap.[9] Avoid using food-grade containers like milk jugs.[7]
-
Proper Labeling :
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]
-
Clearly write the full chemical name ("this compound") and any other constituents of the waste solution on the label.[6] Avoid using abbreviations or chemical formulas.
-
Fill out all required information on the label as per your institution's and local regulations.
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed : Waste containers must be kept securely capped at all times, except when adding waste.[6][9] This prevents the release of vapors and potential spills.
-
Use Secondary Containment : Store the waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container.[9] This is crucial for containing any potential leaks or spills.
-
Designated Storage Area : Store the contained waste in a designated Satellite Accumulation Area (SAA).[10] This area should be away from sources of ignition and incompatible materials.[3]
Step 4: Decontamination of Glassware
Due to the potent stench associated with thiols, special procedures are required for decontaminating glassware.
-
Prepare a Bleach Bath : In a designated plastic container within a fume hood, prepare a 1:1 mixture of household bleach and water.[11]
-
Soak Glassware : Immediately after use, place contaminated glassware into the bleach bath to soak for at least 14 hours (overnight).[11] This will oxidize the thiol, neutralizing the odor.
-
Dispose of Bleach Bath : After repeated use, the bleach bath can be disposed of down the sink with copious amounts of water, provided it is not contaminated with other hazardous materials.[11]
-
Final Cleaning : After soaking, rinse the glassware thoroughly with water and then wash using standard laboratory procedures.[11]
Step 5: Final Disposal
-
Arrange for Pickup : Once the hazardous waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[12]
-
Complete Paperwork : Fill out any required chemical collection or waste disposal forms as per your institutional procedures.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How To [chem.rochester.edu]
- 12. synerzine.com [synerzine.com]
Essential Safety and Logistical Guide for Handling Pyridine-4-thiol
This guide provides critical safety protocols and logistical plans for the handling and disposal of pyridine-4-thiol (also known as 4-mercaptopyridine). Adherence to these procedures is essential for the safety of all laboratory personnel.
Hazard Identification and Physical Properties
This compound is a hazardous chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[1][2] All personnel must be familiar with its properties and potential hazards before commencing any work.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4556-23-4 |
| Molecular Formula | C5H5NS |
| Molecular Weight | 111.16 g/mol [2][3][4][5] |
| Appearance | Yellow to brown crystalline solid or powder[6][7] |
| Odor | Strong, unpleasant[6] |
| Melting Point | 182-189 °C[1] |
| Boiling Point (Predicted) | 194.0 ± 13.0 °C[1] |
| Flash Point | 71.1 °C[1] |
| Solubility | Soluble in DMSO and Methanol[1] |
Table 2: GHS Hazard Classifications
| Hazard Code | Description |
| H315 | Causes skin irritation[3][8] |
| H319 | Causes serious eye irritation[3][8] |
| H335 | May cause respiratory irritation[3][8] |
Occupational Exposure Limits
Specific occupational exposure limits (such as OSHA PEL or ACGIH TLV) have not been established for this compound. Therefore, it is crucial to handle it with engineering controls and personal protective equipment to minimize exposure. As a conservative measure, the exposure limits for the parent compound, pyridine, can be used as a guideline.
Table 3: Occupational Exposure Limits for Pyridine (CAS 110-86-1)
| Organization | Limit | Value |
| OSHA | PEL-TWA | 5 ppm (15 mg/m³)[9][10][11] |
| NIOSH | REL-TWA | 5 ppm (15 mg/m³)[9][11] |
| ACGIH | TLV-TWA | 1 ppm[10] |
TWA: Time-Weighted Average
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn. Nitrile or neoprene gloves are recommended; latex gloves are not suitable.[6] Contaminated gloves should be changed immediately.
-
Respiratory Protection: All work with this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood.
-
Have a designated waste container for this compound contaminated materials readily accessible within the fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
-
Handling:
-
Don the appropriate PPE before handling the chemical.
-
Carefully weigh the required amount of this compound in the fume hood to minimize the generation of dust.
-
When transferring the chemical, do so slowly and carefully to prevent spills.
-
Keep the container tightly closed when not in use.[2]
-
-
Storage:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.
-
Place the waste into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
This compound and any contaminated materials are considered hazardous waste.
-
Waste Collection:
-
Collect all this compound waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Never dispose of this compound down the drain.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
First Aid Measures
Immediate action is required in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Mercaptopyridine 95 4556-23-4 [sigmaaldrich.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemscene.com [chemscene.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-Mercaptopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 10. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 12. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
